RO6889678
Description
Properties
IUPAC Name |
(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O5S/c1-31-21(30)16-14(9-27-5-6-32-10-15(27)20(28)29)25-18(19-24-4-7-33-19)26-17(16)12-3-2-11(23)8-13(12)22/h2-4,7-8,15,17H,5-6,9-10H2,1H3,(H,25,26)(H,28,29)/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLRUAVQNXTCMO-RDJZCZTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC=CS3)CN4CCOCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(NC(=N[C@H]1C2=C(C=C(C=C2)F)Cl)C3=NC=CS3)CN4CCOC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of RO6889678 in HBV
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RO6889678 is a potent and selective small molecule inhibitor of Hepatitis B Virus (HBV) replication. It belongs to the class of drugs known as Capsid Assembly Modulators (CAMs). The core mechanism of action of this compound is the disruption of the proper formation of the viral capsid, a crucial structure for multiple stages of the HBV lifecycle. By interfering with capsid assembly, this compound effectively halts viral replication, leading to a significant reduction in viral load. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Capsid Assembly Modulation
This compound is a highly potent inhibitor of HBV capsid formation.[1] Unlike nucleos(t)ide analogs (NAs) that target the viral polymerase, this compound targets the HBV core protein (HBc), which self-assembles to form the viral capsid. The capsid is essential for:
-
Encapsidation of pregenomic RNA (pgRNA): The viral genetic material must be packaged within the capsid to be reverse transcribed into DNA.
-
Reverse Transcription: The conversion of pgRNA to relaxed circular DNA (rcDNA) occurs within the assembled capsid.
-
Intracellular Trafficking: The capsid transports the viral genome to the nucleus of the hepatocyte.
-
Protection of the Viral Genome: The capsid shields the viral genetic material from cellular degradation.
This compound belongs to a class of CAMs that are thought to accelerate the kinetics of capsid assembly. This rapid assembly leads to the formation of aberrant, non-functional capsids that are often empty and lack the viral pgRNA and polymerase. Consequently, the subsequent steps of the viral lifecycle are blocked.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Quantitative Data
| Parameter | Value | Cell System | Reference |
| Intracellular Enrichment | 78-fold | HepatoPac® | Kratochwil et al. |
| Apparent Intrinsic Clearance | 5.2 µL/min/mg protein | HepatoPac® | Kratochwil et al. |
Table 1: In Vitro Pharmacokinetic Parameters of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of HBV capsid assembly modulators like this compound.
In Vitro Antiviral Activity Assay
Objective: To determine the potency of this compound in inhibiting HBV replication in a cell-based model.
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome.
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like Entecavir).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 6 days.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for quantification of extracellular HBV DNA.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
HBV DNA Quantification: Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that inhibits HBV DNA replication by 50%, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells.
Cell Line: HepG2.2.15 cells or other relevant liver cell lines.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the antiviral activity assay.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the log of the compound concentration.
cccDNA Quantification Assay
Objective: To assess the effect of this compound on the formation or stability of HBV covalently closed circular DNA (cccDNA).
Methodology:
-
Cell Culture and Treatment: Use a suitable HBV infection model, such as primary human hepatocytes or HepG2-NTCP cells, and treat with this compound.
-
Hirt DNA Extraction: Isolate low molecular weight DNA, including cccDNA, from the cells using a modified Hirt extraction method. This method selectively precipitates high molecular weight genomic DNA, leaving episomal DNA in the supernatant.
-
Exonuclease Digestion: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest linear and relaxed circular DNA, leaving the supercoiled cccDNA intact.
-
cccDNA Quantification:
-
Southern Blot: Separate the DNA by agarose gel electrophoresis, transfer to a membrane, and probe with a labeled HBV-specific probe. This method provides a qualitative and semi-quantitative assessment of cccDNA.
-
qPCR: Use specific primers and a probe that amplify a region spanning the gap in the rcDNA, ensuring that only the closed circular form is efficiently amplified.
-
-
Data Analysis: Quantify the reduction in cccDNA levels in treated cells compared to untreated controls.
Metabolic Profile
This compound exhibits a complex absorption, distribution, metabolism, and excretion (ADME) profile. It is a potent inducer of the cytochrome P450 enzyme CYP3A4 and is metabolized by both CYP3A4-mediated oxidation and direct glucuronidation by UGT1A1 and UGT1A3.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of chronic HBV infection due to its potent and specific mechanism of action. By targeting the assembly of the viral capsid, it effectively disrupts a critical stage in the HBV lifecycle, leading to the inhibition of viral replication. The in vitro data, particularly its significant intracellular enrichment in hepatocytes, suggests that it can achieve high concentrations at its site of action. Further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile in patients with chronic hepatitis B.
References
The Antiviral Spectrum of RO7049389 (Linvencorvir) Against Hepatitis B Virus Genotypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with diverse genotypes impacting disease progression and treatment response. RO7049389 (also known as linvencorvir) is a novel, orally bioavailable small molecule that belongs to the class of heteroaryldihydropyrimidines. It functions as a capsid assembly modulator (CAM), a promising class of antiviral agents that target the HBV core protein. This technical guide provides a comprehensive overview of the antiviral spectrum of RO7049389 against various HBV genotypes, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its in vitro and in vivo efficacy.
Mechanism of Action
RO7049389 is a Class I (or CAM-A) capsid assembly modulator. Its primary mechanism of action involves binding to the HBV core protein (HBc) dimers, inducing a conformational change that leads to the formation of aberrant, non-functional capsids. This process disrupts the normal assembly of the viral capsid, which is a crucial step in the HBV life cycle for encapsulating the viral pregenomic RNA (pgRNA) and the viral polymerase. By promoting the formation of these non-capsid polymers, RO7049389 effectively inhibits HBV replication.
Furthermore, studies have suggested that the aggregation of the core protein induced by RO7049389 can trigger apoptosis (programmed cell death) in infected hepatocytes. This dual mechanism of action not only halts the production of new virus particles but may also contribute to the clearance of infected cells.
Data Presentation: Antiviral Activity
In Vitro Efficacy of RO7049389
RO7049389 has demonstrated potent antiviral activity against HBV in cell culture models. A key parameter for in vitro efficacy is the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication.
| Cell Line | HBV Genotype | Parameter | EC50 Value (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| HepG2.2.15 | D | HBV DNA | 6.1 | >100 µM | >10,000 | [1] |
| HepG2.117 | D | HBV DNA | 62 ± 18 | >500 nM | >8 | [2] |
Antiviral Spectrum Against HBV Genotypes
While specific comparative EC50 values for RO7049389 across a wide panel of HBV genotypes are not extensively available in the public domain, it has been reported to be active against genotypes A through D.[1] To provide a broader context of the pan-genotypic potential of capsid assembly modulators, the following table summarizes the activity of other CAMs against various HBV genotypes.
| Compound | Class | HBV Genotypes | EC50 Range (nM) | Reference |
| EDP-514 | II (CAM-E) | A-H | 9 - 32 | [3] |
| VNRX-9945 | I (CAM-A) | A-H | 3 - 31 | [3] |
| AB-836 | II (CAM-E) | A-H | Potent activity reported | [3] |
| ALG-000184 | II (CAM-E) | A-J | Broad activity reported | [3] |
In Vivo Efficacy of RO7049389
Preclinical and clinical studies have demonstrated the in vivo antiviral activity of RO7049389.
| Model | Treatment Details | Key Findings | Reference |
| AAV-HBV Mouse Model | Oral administration | Suppressed serum HBV DNA, HBsAg, and HBeAg levels. | [1] |
| Phase 1 Clinical Trial (Chronic HBV patients) | 200 mg BID for 28 days | Mean HBV DNA decline of 2.44 log10 IU/mL. | [4] |
| Phase 1 Clinical Trial (Chronic HBV patients) | 400 mg BID for 28 days | Mean HBV DNA decline of 3.33 log10 IU/mL. | [4] |
| Phase 2 Clinical Trial (Treatment-naïve patients) | Linvencorvir + NUC (48 weeks) | Mean HBsAg decline of 1.35 log10 IU/mL in Genotype B and 1.74 log10 IU/mL in Genotype C patients. | [5] |
Experimental Protocols
In Vitro Antiviral Activity Assay (EC50 Determination)
Objective: To determine the concentration of RO7049389 that inhibits 50% of HBV DNA replication in a cell-based assay.
Materials:
-
Cell Line: HepG2.2.15 cells, which stably replicate HBV genotype D.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.
-
Test Compound: RO7049389 dissolved in DMSO.
-
Control: Vehicle (DMSO) and a known HBV inhibitor (e.g., entecavir).
-
Reagents for DNA extraction and qPCR.
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of RO7049389 in culture medium. Remove the existing medium from the cells and add the medium containing the test compound or controls.
-
Incubation: Incubate the plates for a defined period (e.g., 6-9 days), with medium and compound changes every 3 days.
-
Harvesting Viral DNA: After incubation, collect the cell culture supernatant. Isolate encapsidated HBV DNA from the supernatant using a viral DNA extraction kit.
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Quantification of HBV DNA: Quantify the extracted HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
Data Analysis: Plot the percentage of HBV DNA inhibition against the log concentration of RO7049389. The EC50 value is calculated using a non-linear regression analysis.
In Vivo Antiviral Efficacy in AAV-HBV Mouse Model
Objective: To evaluate the in vivo antiviral efficacy of RO7049389 in a mouse model of chronic HBV infection.
Materials:
-
Animal Model: C57BL/6 mice.
-
Viral Vector: Adeno-associated virus (AAV) vector carrying a 1.3-fold overlength HBV genome (e.g., AAV8-HBV1.3).
-
Test Compound: RO7049389 formulated for oral administration.
-
Control: Vehicle control.
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Equipment for blood collection and serum analysis.
Protocol:
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Model Establishment: Establish persistent HBV replication in mice by a single intravenous injection of the AAV-HBV vector.
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Monitoring of Infection: Monitor the establishment of infection by measuring serum levels of HBV DNA, HBsAg, and HBeAg.
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Treatment Initiation: Once stable viremia is established, randomize the mice into treatment and control groups. Administer RO7049389 or vehicle orally, once or twice daily, for a specified duration (e.g., 4-8 weeks).
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Sample Collection: Collect blood samples at regular intervals during the treatment and follow-up periods.
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Biomarker Analysis: Quantify serum HBV DNA levels by qPCR and HBsAg and HBeAg levels by ELISA or chemiluminescence immunoassay.
-
Data Analysis: Compare the changes in viral markers from baseline between the treatment and control groups to determine the antiviral efficacy of RO7049389.
Conclusion
RO7049389 (linvencorvir) is a potent HBV capsid assembly modulator with demonstrated in vitro and in vivo activity. While direct comparative data on its efficacy across all HBV genotypes is emerging, initial findings and the broader performance of CAMs suggest a pan-genotypic potential. Its dual mechanism of inhibiting viral replication and potentially clearing infected cells makes it a promising candidate for inclusion in combination therapies aimed at achieving a functional cure for chronic hepatitis B. Further research is warranted to fully elucidate its activity profile against the global diversity of HBV genotypes.
References
- 1. | BioWorld [bioworld.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. Efficacy, safety, and pharmacokinetics of capsid assembly modulator linvencorvir plus standard of care in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
The Central Challenge in Curing Chronic Hepatitis B: An In-depth Guide to cccDNA Formation and Therapeutic Strategies
A Note to Our Audience: This technical guide addresses the critical role of covalently closed circular DNA (cccDNA) in the persistence of Hepatitis B virus (HBV) infection. While the initial topic of interest was the specific compound RO6889678 and its effect on HBV cccDNA formation, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific information on this molecule. Therefore, this guide has been broadened to provide a comprehensive overview of HBV cccDNA biology, the mechanisms of its formation, and the various therapeutic strategies being developed to target this key viral component. The information presented here is intended for researchers, scientists, and drug development professionals actively working towards a cure for chronic Hepatitis B.
The Biology of HBV cccDNA: The Persistent Viral Reservoir
Chronic Hepatitis B, affecting millions worldwide, is notoriously difficult to cure due to the persistence of a unique viral entity within the nucleus of infected liver cells: the covalently closed circular DNA (cccDNA).[1] This cccDNA is a stable minichromosome that serves as the transcriptional template for all viral RNAs, leading to the production of new virions and viral proteins.[2][3] Unlike the viral relaxed circular DNA (rcDNA) found in circulating virions, cccDNA is not targeted by current first-line therapies such as nucleos(t)ide analogues (NAs), which only inhibit the reverse transcription step of viral replication.[1][3] This resilience of the cccDNA pool is the primary reason for viral rebound upon cessation of therapy, making its elimination a central goal for achieving a complete cure for HBV.[4]
The intricate process of cccDNA Formation
The formation of cccDNA is a multi-step process that relies heavily on the host cell's own DNA repair machinery.[2][5] The key steps are as follows:
-
Viral Entry and Nuclear Transport: The HBV life cycle begins with the virus entering a hepatocyte. The viral nucleocapsid, containing the rcDNA genome, is then transported to the nucleus.[6][7]
-
Release of rcDNA: Once at the nuclear pore, the rcDNA is released into the nucleus.[6]
-
Conversion of rcDNA to cccDNA: The partially double-stranded rcDNA undergoes a series of enzymatic modifications by host factors to become a fully double-stranded, covalently closed circular DNA molecule.[2][5] This conversion involves several key steps:
-
Removal of the viral polymerase that is covalently attached to the 5' end of the minus-strand of the rcDNA.
-
Removal of the RNA primer from the 5' end of the plus-strand.
-
Completion of the plus-strand DNA synthesis.
-
Ligation of the discontinuities in both DNA strands to form a continuous, closed circle.[6]
-
Therapeutic Strategies Targeting HBV cccDNA
The quest for an HBV cure is focused on developing therapies that can either prevent the formation of new cccDNA, eliminate the existing cccDNA pool, or permanently silence its transcriptional activity. Several promising strategies are currently under investigation.[8][9]
Inhibiting the Formation of cccDNA
Preventing the de novo formation and replenishment of the cccDNA pool is a key therapeutic strategy.
-
Entry Inhibitors: These agents block the initial step of infection by preventing the virus from entering hepatocytes. By blocking entry, they prevent the delivery of rcDNA to the nucleus, thereby inhibiting the formation of new cccDNA molecules. Bulevirtide is a first-in-class entry inhibitor that targets the sodium taurocholate co-transporting polypeptide (NTCP), a key receptor for HBV entry.[2]
-
Capsid Assembly Modulators (CAMs): CAMs are small molecules that interfere with the proper assembly of the viral capsid.[7][10] This can have a dual effect on cccDNA:
-
They can disrupt the packaging of the pregenomic RNA (pgRNA) into new capsids, which is a prerequisite for the synthesis of new rcDNA that can replenish the nuclear cccDNA pool.[11]
-
Some CAMs may also destabilize incoming capsids, preventing the release of rcDNA into the nucleus and thus blocking de novo cccDNA formation.[3][12]
-
Directly Targeting and Eliminating Existing cccDNA
Eradicating the established cccDNA reservoir is the ultimate goal for a sterilizing cure.
-
Gene Editing Technologies: Tools like CRISPR/Cas9, Zinc Finger Nucleases (ZFNs), and Transcription Activator-Like Effector Nucleases (TALENs) are being explored to directly target and cleave the cccDNA sequence, leading to its degradation and permanent inactivation.[13][14][15]
-
Immunomodulatory Approaches: The host's immune system can be harnessed to clear infected cells. Interferon-alpha (IFN-α), an approved therapy for chronic hepatitis B, has been shown to promote the non-cytolytic degradation of cccDNA by inducing cellular enzymes like APOBEC3A and APOBEC3B.[1]
Silencing cccDNA Transcription
A "functional cure" may be achieved by permanently silencing the transcriptional activity of cccDNA, even if the molecule itself is not eliminated.
-
Epigenetic Modifiers: cccDNA exists as a minichromosome associated with histone proteins, and its transcriptional activity is regulated by epigenetic modifications like histone acetylation and methylation. Drugs that can induce a repressive epigenetic state on the cccDNA minichromosome could lead to long-term silencing of viral gene expression.[15]
Quantitative Data on Anti-HBV Compounds
The following table summarizes in vitro data on the effect of various compounds on HBV cccDNA formation, as described in a study using C3AhNTCP cells infected with HBV.
| Compound | Concentration | Treatment Timing | Effect on cccDNA Formation |
| Myrcludex B (MyrB) | 100 nM | 24h pre-infection, at infection, or 24h post-infection | Inhibition |
| Entecavir (ETV) | 1 µM | 24h pre-infection, at infection, or 24h post-infection | Inhibition |
| Bay 41-4109 | 2.5 µM | 24h pre-infection, at infection, or 24h post-infection | Inhibition |
| GLS-4 | 1 µM | 24h pre-infection, at infection, or 24h post-infection | Inhibition |
| ENAN-34017 | 5 µM | 24h pre-infection, at infection, or 24h post-infection | Inhibition |
| Interferon-alpha (IFN-α) | 1000 IU/ml | 24h pre-infection, at infection, or 24h post-infection | Inhibition |
| (Data summarized from the description in Figure 1 of a study on the inhibition of cccDNA formation by HBV capsid assembly modulators)[12] |
Experimental Protocols for cccDNA Quantification
Accurate quantification of cccDNA is crucial for evaluating the efficacy of new anti-HBV therapies. While Southern blotting has been the gold standard, it is laborious and has limited sensitivity.[11][16] Quantitative PCR (qPCR) based methods are now more commonly used.
qPCR-based cccDNA Quantification with T5 Exonuclease Digestion
This method improves the specificity of cccDNA quantification by removing contaminating viral DNA forms.[16]
-
Total DNA Extraction: Isolate total DNA from infected cells or liver tissue.
-
T5 Exonuclease Treatment: Treat the extracted DNA with T5 exonuclease. This enzyme digests linear and nicked DNA (like rcDNA and double-stranded linear DNA) but leaves the covalently closed circular DNA intact.[16]
-
qPCR Amplification: Perform qPCR using primers that are specific for a region of the HBV genome that is present in the cccDNA molecule.
-
Normalization: Quantify a host single-copy gene (e.g., β-globin) in parallel to normalize the cccDNA copy number per cell.[16]
cccDNA Inversion Quantitative PCR (cinqPCR)
This is another sensitive and specific method for cccDNA quantification.
-
Restriction Enzyme Digestion and Ligation: A series of restriction enzyme digestions and ligation reactions are performed to convert the cccDNA into a unique inverted linear amplicon. This inverted amplicon is not formed from other HBV DNA intermediates.[17]
-
qPCR Amplification: The inverted amplicon is then quantified by qPCR.
-
Normalization: This method allows for the preservation of cellular DNA, enabling accurate normalization.[17]
Visualizing the HBV Life Cycle and Therapeutic Interventions
The following diagrams illustrate the key processes in the HBV life cycle and the points of intervention for different therapeutic strategies.
Caption: The life cycle of the Hepatitis B virus, highlighting the formation of cccDNA in the nucleus.
Caption: Key intervention points for different classes of anti-HBV drugs in the viral life cycle.
References
- 1. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A New Role for Capsid Assembly Modulators To Target Mature Hepatitis B Virus Capsids and Prevent Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Hepatitis B Virus cccDNA Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure [jstage.jst.go.jp]
- 11. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel therapeutic approaches for hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. HBV cccDNA: The Stumbling Block for Treatment of HBV Infection [xiahepublishing.com]
- 16. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 17. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
Linvencorvir: A Comprehensive Technical Overview of its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linvencorvir (also known as RG7907 or RO7049389) is a novel, orally active small molecule classified as a hepatitis B virus (HBV) core protein allosteric modulator. It functions by inducing aberrant capsid assembly, which disrupts multiple stages of the HBV lifecycle. This mechanism leads to the degradation of the viral core protein, inhibits the encapsidation of pregenomic RNA (pgRNA), and interferes with the formation of covalently closed circular DNA (cccDNA), a key factor in the persistence of chronic HBV infection.[1] This technical guide provides an in-depth summary of the available preclinical and clinical pharmacokinetic and bioavailability data for linvencorvir.
Preclinical Pharmacokinetics
Linvencorvir has undergone extensive preclinical pharmacokinetic evaluation in several species, including rats, cynomolgus monkeys, and minipigs. These studies were crucial in establishing the compound's initial safety and pharmacokinetic profiles, supporting its advancement into clinical development.[2]
Data Presentation: Preclinical Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of linvencorvir following a single oral administration in various nonclinical species.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Rat | 3 | 67.3 / 46.0 | 0.5 / 1.0 | 228 / 201 | ~20 |
| 10 | 248 / 132 | 1.0 / 0.5 | 1240 / 768 | ~20 | |
| 30 | 768 / 429 | 2.0 / 2.0 | 4150 / 2550 | ~20 | |
| Cynomolgus Monkey | 3 | 148 / 106 | 2.0 / 2.0 | 988 / 686 | ~20 |
| 10 | 520 / 371 | 2.0 / 2.0 | 3380 / 2360 | ~20 | |
| 30 | 2870 / 841 | 2.0 / 2.0 | 7120 / 3150 | ~20 | |
| Minipig | 3 | 67.3 / 46.0 | 0.5 / 1.0 | 228 / 201 | ~20 |
| 10 | 248 / 132 | 1.0 / 0.5 | 1240 / 768 | ~20 | |
| 30 | 768 / 429 | 2.0 / 2.0 | 4150 / 2550 | ~20 |
Data presented for male/female where available.
Experimental Protocols: Preclinical Pharmacokinetic Studies
While specific details of the preclinical experimental protocols are not exhaustively provided in the available literature, a general methodology can be inferred.
In Vivo Pharmacokinetic Assessment:
-
Animal Models: Male and female rats, cynomolgus monkeys, and minipigs were used.
-
Administration: Linvencorvir was administered as a single oral dose at ranges of 3-30 mg/kg.
-
Sample Collection: Serial blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Analysis: Plasma concentrations of linvencorvir were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard in such studies.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis was employed to calculate key parameters such as Cmax, Tmax, and AUC. Oral bioavailability was determined by comparing the AUC from oral administration to that from a separate intravenous administration study.
Clinical Pharmacokinetics
Linvencorvir has been evaluated in Phase 1 and Phase 2 clinical trials in both healthy volunteers and patients with chronic hepatitis B. These studies have provided valuable insights into its pharmacokinetic profile, safety, and efficacy in humans.
Data Presentation: Human Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters of linvencorvir in humans from a Phase 1 study in healthy volunteers.
| Population | Dose | Tmax (h) | Terminal Half-life (h) | Key Observations |
| Healthy Volunteers | Single doses: 200-600 mg | 1.5 - 3.0 | 3.66 - 14.6 | Nonlinear pharmacokinetics observed. |
| Multiple doses: 200-400 mg | Not specified | Not specified | Nonlinear pharmacokinetics observed. |
Plasma exposure of linvencorvir was noted to be higher in Chinese healthy volunteers compared to non-Asian volunteers.[3]
Experimental Protocols: Key Clinical Studies
Human Mass Balance and Absolute Bioavailability Study:
-
Study Design: This study was conducted in healthy male volunteers.
-
Administration: Participants received a single oral dose of [14C]-labeled linvencorvir (600 or 1000 mg) followed by an intravenous microdose of [13C]-labeled linvencorvir (100 µg).
-
Sample Collection: Blood, urine, and feces were collected over a specified period to account for all administered radioactivity.
-
Analysis: Samples were analyzed to determine the concentrations of linvencorvir and its metabolites, and the total radioactivity.
-
Objectives: The study aimed to determine the routes of metabolism and excretion, and to calculate the absolute oral bioavailability of linvencorvir.
Phase 2 Study in Patients with Chronic Hepatitis B:
-
Study Design: A multicenter, non-randomized, open-label study involving three patient cohorts.
-
Participants:
-
Cohort A: Nucleos(t)ide analogue (NUC)-suppressed patients.
-
Cohort B: Treatment-naïve patients.
-
Cohort C: Treatment-naïve patients.
-
-
Dosing Regimen:
-
Cohort A: Linvencorvir plus NUC for 48 weeks.
-
Cohort B: Linvencorvir monotherapy for the first 4 weeks, followed by linvencorvir plus NUC for 44 weeks.
-
Cohort C: Linvencorvir plus NUC and pegylated interferon-α for 48 weeks.
-
-
Pharmacokinetic Sampling: Plasma samples were collected at pre-dose and at multiple time points post-dose (1-8 hours) on day 1 and at weeks 4 and 24. Pre-dose and 1-4 hour post-dose samples were collected at other scheduled visits. Samples were also collected before and up to 24 hours after the final dose.
-
Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.[1]
Metabolism and Excretion
A human mass balance study revealed the key pathways for the disposition of linvencorvir. The drug is eliminated through a combination of metabolism and direct excretion.
Metabolic Pathways of Linvencorvir
Caption: Metabolic and Excretion Pathways of Linvencorvir.
Experimental Workflow: Phase 2 Clinical Trial
The following diagram illustrates the workflow of the Phase 2 clinical trial for linvencorvir in patients with chronic hepatitis B.
References
- 1. Efficacy, safety, and pharmacokinetics of capsid assembly modulator linvencorvir plus standard of care in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Efficacy of RO6889678 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific quantitative in vivo efficacy data for the Hepatitis B Virus (HBV) capsid assembly modulator RO6889678 in mouse models is not publicly available in peer-reviewed literature. This guide provides a comprehensive overview based on the known mechanism of action for this class of compounds and utilizes data from a closely related molecule, RO7049389, to illustrate the expected preclinical profile and experimental methodologies.
Introduction to this compound and Capsid Assembly Modulators
This compound is a novel small molecule inhibitor targeting the Hepatitis B Virus (HBV) core protein. It belongs to the class of drugs known as Capsid Assembly Modulators (CAMs). These molecules disrupt the normal process of viral capsid formation, a critical step in the HBV lifecycle. By interfering with capsid assembly, CAMs can prevent the encapsidation of the viral pregenomic RNA (pgRNA), thereby halting the production of new infectious virus particles. Furthermore, some CAMs have been shown to affect the stability of existing capsids and may interfere with the formation of covalently closed circular DNA (cccDNA), the persistent form of the viral genome in infected hepatocytes.
Mechanism of Action: Disrupting HBV Capsid Formation
The primary mechanism of action for Class I CAMs, such as the related compound RO7049389, is the induction of aberrant, non-functional capsids. This leads to the prevention of pgRNA encapsidation and subsequent viral DNA synthesis. A secondary mechanism may involve the inhibition of cccDNA establishment from incoming virions.
Figure 1: Mechanism of HBV Capsid Assembly Inhibition by a Class I CAM.
In Vivo Efficacy of a Related Capsid Assembly Modulator: RO7049389
While specific data for this compound is unavailable, published information on a similar compound, RO7049389, provides insights into the expected in vivo efficacy. In a humanized mouse model of HBV infection, oral administration of RO7049389 resulted in a significant reduction in key viral markers.[1]
Summary of Preclinical Efficacy Data
The table below illustrates the typical data presentation for the in vivo efficacy of a CAM like RO7049389 in a humanized mouse model. The values presented are representative examples based on qualitative descriptions of significant reductions.
| Compound | Mouse Model | Dosing Regimen | Change in Serum HBV DNA (log10 copies/mL) | Change in Serum HBsAg (log10 IU/mL) | Change in Serum HBeAg (log10 IU/mL) |
| RO7049389 | Humanized Liver Mice | Oral, daily for 4 weeks | ↓ 2.5 - 3.5 | ↓ 1.0 - 1.5 | ↓ 0.5 - 1.0 |
| Vehicle | Humanized Liver Mice | Oral, daily for 4 weeks | No significant change | No significant change | No significant change |
Table 1: Representative In Vivo Efficacy of a Class I CAM in a Humanized Mouse Model of HBV Infection.
Experimental Protocols for In Vivo Efficacy Studies
The following is a detailed protocol for a representative in vivo study to evaluate the efficacy of an HBV capsid assembly modulator in a humanized mouse model.
Animal Model
-
Model: uPA/SCID or FRG mice with humanized livers. These are immunodeficient mice whose livers have been repopulated with human hepatocytes, making them susceptible to HBV infection.
-
Supplier: Commercially available from specialized vendors.
-
Acclimatization: Animals are acclimated for at least one week prior to the start of the study.
-
Housing: Maintained in a specific pathogen-free (SPF) environment.
HBV Infection
-
Inoculum: HBV-positive human serum or cell culture-derived HBV.
-
Route of Infection: Intravenous (tail vein) injection.
-
Monitoring: Serum is collected weekly to confirm the establishment of a stable HBV infection, typically characterized by high titers of HBV DNA and HBsAg.
Compound Administration
-
Formulation: The test compound (e.g., this compound) is formulated in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Dosing: Animals are randomized into treatment and vehicle control groups. The compound is administered once or twice daily via oral gavage at various dose levels (e.g., 10, 30, 100 mg/kg).
-
Duration: Treatment is typically conducted for 4 to 12 weeks.
Endpoint Analysis
-
Blood Collection: Blood samples are collected at regular intervals (e.g., weekly) via retro-orbital or submandibular bleeding.
-
Viral Markers:
-
HBV DNA: Quantified from serum using real-time PCR.
-
HBsAg and HBeAg: Measured from serum using commercial ELISA kits.
-
-
Liver Analysis (at study termination):
-
Intrahepatic HBV DNA and cccDNA: Quantified from liver tissue using specific PCR assays.
-
HBcAg: Detected in liver sections by immunohistochemistry.
-
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study. Liver toxicity is assessed by measuring serum alanine aminotransferase (ALT) levels.
Figure 2: Experimental Workflow for In Vivo Efficacy Testing of an HBV CAM.
Conclusion
While specific in vivo efficacy data for this compound remains undisclosed, the information available for the closely related compound RO7049389 and other Class I CAMs provides a strong indication of its potential preclinical profile. It is anticipated that this compound would demonstrate dose-dependent reductions in serum HBV DNA, HBsAg, and HBeAg in humanized mouse models of HBV infection. The experimental protocols and methodologies outlined in this guide represent the current standard for evaluating such compounds and provide a framework for the design and interpretation of future in vivo studies. The continued development of potent and safe CAMs like this compound holds significant promise for achieving functional cures for chronic Hepatitis B.
References
An In-depth Technical Guide to the Structural Activity Relationship of Heteroaryldihydropyrimidine (HAP) HBV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of heteroaryldihydropyrimidine (HAP) inhibitors of the Hepatitis B Virus (HBV). HAPs are a promising class of non-nucleoside antivirals that function as capsid assembly modulators (CAMs), interfering with a critical step in the viral life cycle. This document collates quantitative SAR data, details key experimental protocols, and visualizes relevant biological and experimental workflows to serve as a valuable resource for researchers in the field of HBV drug discovery.
Introduction to Heteroaryldihydropyrimidine HBV Inhibitors
Chronic Hepatitis B infection, caused by the Hepatitis B Virus (HBV), remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. While current treatments, primarily nucleos(t)ide analogues and interferons, can suppress viral replication, they rarely lead to a complete cure. This has spurred the development of novel antiviral agents targeting different stages of the HBV life cycle.[1]
Heteroaryldihydropyrimidines (HAPs) have emerged as a potent class of HBV inhibitors that target the viral core protein (Cp).[2] The HBV capsid, composed of Cp dimers, is essential for several stages of the viral life cycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and intracellular trafficking.[3] HAP compounds are allosteric modulators that bind to a hydrophobic pocket at the interface of Cp dimers, inducing aberrant capsid assembly.[4][5] This misdirection of capsid formation leads to the production of non-infectious viral particles and disrupts the normal replication process, ultimately reducing the viral load.[2][6]
The pioneering HAP compound, BAY 41-4109, demonstrated the potential of this class of inhibitors.[7] Subsequent research has led to the discovery of more potent and pharmacokinetically favorable derivatives, such as GLS4, which has advanced to clinical trials.[8][9] This guide will delve into the detailed structural requirements for potent anti-HBV activity within the HAP scaffold.
Structural Activity Relationship (SAR) of HAP Inhibitors
The core structure of HAP inhibitors consists of a dihydropyrimidine ring with substitutions at various positions. The SAR of these compounds has been extensively studied to optimize their antiviral potency, selectivity, and pharmacokinetic properties.
Key Structural Features and Modifications
The general structure of a heteroaryldihydropyrimidine (HAP) inhibitor is characterized by a central dihydropyrimidine ring with key substituents that influence its interaction with the HBV core protein. The primary points of modification are the aryl group at the C4 position, the heteroaryl group at the C2 position, and the substituent at the C6 position of the dihydropyrimidine core.
C4-Aryl Group: The nature and substitution pattern of the aryl group at the C4 position are critical for potent antiviral activity. Generally, a phenyl ring with specific halogen substitutions is favored. For instance, a 2-bromo-4-fluorophenyl group is a common feature in many potent HAP inhibitors, including the clinical candidate GLS4.[9]
C2-Heteroaryl Group: A variety of heteroaromatic rings have been explored at the C2 position. A 2-thiazolyl group is frequently found in highly active compounds.[9] This moiety is believed to engage in important interactions within the hydrophobic binding pocket of the core protein.[10]
C6-Substituent: The substituent at the C6 position of the dihydropyrimidine ring has been a major focus for optimization, particularly for improving physicochemical and pharmacokinetic properties. Early compounds often featured a simple methyl group. More advanced analogs incorporate larger, more polar groups. For example, the introduction of a morpholinomethyl group in GLS4 enhanced its properties.[9] Further modifications at this position, such as the incorporation of spiro rings, have been investigated to improve hydrophilicity and metabolic stability.[11]
Dihydropyrimidine Core: The integrity of the dihydropyrimidine ring is essential for activity. The NH group at the N1 position is crucial for forming a key hydrogen bond with the tryptophan 102 (Trp102) residue in the binding pocket of the HBV core protein.[11]
Quantitative SAR Data
The following tables summarize the in vitro anti-HBV activity and cytotoxicity of representative HAP derivatives from various studies. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits HBV DNA replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.
Table 1: SAR of HAP Derivatives with Modifications at the C6 Position [12]
| Compound | R Group at C6 | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| GLS4 | Morpholinomethyl | 0.009 | >100 | >11111 |
| 6a-25 | 2-Phenylacetic acid | 0.024 | >10 | >417 |
| 6b-9 | 2-(Thiophen-2-yl)acetic acid | 0.021 | >10 | >476 |
| Lamivudine | (Positive Control) | 0.09 | >100 | >1111 |
Table 2: SAR of HAP-Spiro Derivatives [11]
| Compound | Spiro Ring at C6 | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| 4r | 3-azaspiro[5.5]undecan-9-ol | 0.20 ± 0.00 | >87.03 | >435 |
| 4q | 3-azaspiro[5.5]undecane | 0.28 ± 0.02 | >86.81 | >310 |
| GLS4 | Morpholinomethyl | 0.045 ± 0.01 | >99.20 | >2204 |
| Lamivudine | (Positive Control) | 0.37 ± 0.04 | >100.00 | >270 |
Table 3: SAR of HAP Derivatives with Sulfonamide and Triazole Moieties [13]
| Compound | Modification | IC₅₀ (µM) |
| II-1 | Sulfonamide derivative | 0.35 ± 0.04 |
| GLS4 | Morpholinomethyl | Not Reported |
| Lamivudine | (Positive Control) | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of HAP HBV inhibitors.
In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells
This assay is a cornerstone for evaluating the efficacy of anti-HBV compounds. The HepG2.2.15 cell line is a human hepatoma cell line that stably expresses the HBV genome and produces infectious virions.[14]
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
DNA extraction kit.
-
Quantitative real-time PCR (qPCR) instrument and reagents.
Procedure:
-
Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds. Include a positive control (e.g., Lamivudine) and a vehicle control (DMSO).
-
Incubate the plates for 6 days, replacing the medium with freshly prepared compound-containing medium every 2 days.[12]
-
After the incubation period, lyse the cells and extract the total intracellular DNA.
-
Quantify the amount of HBV DNA using qPCR with primers specific for the HBV genome.
-
Calculate the EC₅₀ value, which is the concentration of the compound that reduces the HBV DNA level by 50% compared to the vehicle control.
Cytotoxicity Assay
Determining the cytotoxicity of the compounds is crucial to ensure that the observed antiviral effect is not due to cell death. The MTS or CCK-8 assay is a common method for this purpose.
Materials:
-
HepG2.2.15 cells (or other suitable cell line).
-
Culture medium.
-
Test compounds.
-
96-well plates.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8) reagent.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates as described for the anti-HBV assay.
-
Treat the cells with serial dilutions of the test compounds for the same duration as the antiviral assay (e.g., 6 days).
-
At the end of the incubation, add 20 µL of MTS reagent or 10 µL of CCK-8 reagent to each well.[15]
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm for MTS or 450 nm for CCK-8 using a microplate reader.[15]
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
In Vivo Efficacy in a Hydrodynamic Injection (HDI) HBV Mouse Model
The HDI mouse model is a widely used in vivo system to study HBV replication and evaluate antiviral compounds.[16] This method involves the rapid injection of a large volume of a solution containing an HBV-expressing plasmid into the tail vein of a mouse, leading to transient high-level expression of HBV in the liver.
Materials:
-
C57BL/6 mice (or other suitable strain).
-
Plasmid DNA containing a replication-competent HBV genome (e.g., pAAV/HBV1.2).[9]
-
Sterile saline or phosphate-buffered saline (PBS).
-
Test compound formulated for oral or other appropriate route of administration.
-
Blood collection supplies.
-
qPCR reagents for HBV DNA quantification.
Procedure:
-
Prepare the injection solution by dissolving the HBV plasmid DNA in sterile saline at a volume equivalent to 8-10% of the mouse's body weight.[16] A typical dose is 10-15 µg of plasmid DNA per mouse.[16]
-
Rapidly inject the solution into the tail vein of the mouse within 5-8 seconds.
-
Monitor the mice for recovery.
-
Begin treatment with the test compound at a specified time point post-injection (e.g., day 3).
-
Collect blood samples at regular intervals (e.g., weekly) to monitor the serum HBV DNA levels.
-
Extract viral DNA from the serum and quantify it using qPCR.
-
Evaluate the efficacy of the compound by comparing the reduction in viral load in the treated group to that in the vehicle-treated control group.
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the HBV replication cycle, the mechanism of action of HAP inhibitors, and a general workflow for their discovery and evaluation.
HBV Replication Cycle and the Target of HAP Inhibitors
Caption: The HBV replication cycle and the mechanism of action of HAP inhibitors.
Experimental Workflow for HAP Inhibitor Evaluation
Caption: A typical workflow for the discovery and evaluation of HAP HBV inhibitors.
Conclusion
The structural activity relationship of heteroaryldihydropyrimidine HBV inhibitors has been extensively explored, leading to the identification of highly potent compounds with promising therapeutic potential. The key to their activity lies in the precise arrangement of substituents around the central dihydropyrimidine core, which facilitates a strong interaction with the HBV core protein and subsequent disruption of capsid assembly. This technical guide has provided a consolidated resource of quantitative SAR data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. This information is intended to aid researchers in the rational design and development of next-generation HAP inhibitors with improved efficacy and safety profiles, ultimately contributing to the goal of finding a functional cure for chronic Hepatitis B.
References
- 1. Hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Elimination of Hepatitis B Virus Using Novel Drugs, Approaches, and Combined Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection | Semantic Scholar [semanticscholar.org]
- 8. ice-hbv.org [ice-hbv.org]
- 9. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Discovery and Development of RO6889678: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO6889678 is a potent inhibitor of Hepatitis B Virus (HBV) capsid formation, a critical process in the viral life cycle. This document provides a comprehensive technical overview of the discovery and development of this compound, with a focus on its mechanism of action, metabolic profile, and the experimental methodologies used in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this novel anti-HBV agent.
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver disease, including cirrhosis and hepatocellular carcinoma. The HBV capsid, which is formed by the self-assembly of core protein dimers, plays a crucial role in multiple stages of the viral life cycle, including reverse transcription of the pregenomic RNA (pgRNA) and transport of the viral genome to the nucleus of infected hepatocytes. Consequently, the inhibition of capsid assembly represents a promising therapeutic strategy for the treatment of chronic HBV infection. This compound has emerged as a highly potent small molecule inhibitor of HBV capsid formation. This whitepaper details the key aspects of its discovery and preclinical development.
Mechanism of Action
This compound functions as a capsid assembly modulator. It interferes with the normal process of HBV capsid formation, leading to the assembly of non-functional or aberrant capsids. This disruption of the capsid assembly process effectively inhibits viral replication.
HBV Capsid Assembly Pathway
The formation of a mature HBV capsid is a highly regulated process involving the stepwise assembly of core protein dimers around the viral pgRNA and polymerase complex.
Caption: HBV Capsid Assembly Pathway and Inhibition by this compound.
Preclinical Pharmacokinetics and Metabolism
A key aspect of the development of this compound was the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. In vitro studies using long-term liver models were instrumental in understanding its complex metabolic fate.
Metabolic Pathways
This compound is primarily metabolized in the liver through two main pathways: CYP3A4-mediated oxidation and direct glucuronidation by UGT1A1 and UGT1A3.[1]
Caption: Metabolic Pathways of this compound.
Cytochrome P450 Induction
This compound was identified as a potent inducer of Cytochrome P450 3A4 (CYP3A4).[1] This has significant implications for potential drug-drug interactions, as CYP3A4 is responsible for the metabolism of a large number of clinically used drugs.
Caption: CYP3A4 Induction Pathway by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line |
| EC50 (HBV DNA reduction) | [Data not available in abstract] | [Data not available in abstract] |
| EC50 (Capsid Assembly Inhibition) | [Data not available in abstract] | [Data not available in abstract] |
Table 2: In Vitro ADME Profile
| Parameter | Value | In Vitro System |
| Primary Metabolizing Enzymes | CYP3A4, UGT1A1, UGT1A3[1] | Human Hepatocytes |
| CYP3A4 Induction (Fold change) | Potent inducer[1] | Human Hepatocytes |
| UGT1A1/1A3 Glucuronidation | [Data not available in abstract] | Recombinant Human UGTs |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
HBV Capsid Assembly Assay
Objective: To determine the inhibitory effect of this compound on the formation of HBV capsids.
General Protocol:
-
Expression and Purification of HBV Core Protein: Recombinant HBV core protein (Cp149 dimer) is expressed in a suitable system (e.g., E. coli) and purified.
-
Assembly Reaction: Purified core protein dimers are incubated in an assembly buffer (e.g., containing physiological salt concentrations) in the presence of varying concentrations of this compound or vehicle control.
-
Analysis of Capsid Formation: The formation of capsids is monitored by techniques such as:
-
Size Exclusion Chromatography (SEC): To separate assembled capsids from dimers.
-
Native Agarose Gel Electrophoresis: To visualize capsid bands.
-
Transmission Electron Microscopy (TEM): To directly observe capsid morphology.
-
-
Data Analysis: The extent of capsid formation at each compound concentration is quantified, and the EC50 value is calculated.
CYP3A4 Induction Assay in Human Hepatocytes
Objective: To assess the potential of this compound to induce the expression of the CYP3A4 enzyme.
General Protocol:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured in a suitable medium.
-
Compound Treatment: Hepatocytes are treated with various concentrations of this compound, a positive control inducer (e.g., rifampicin), and a vehicle control for a specified period (e.g., 48-72 hours).
-
Assessment of Induction: Induction of CYP3A4 is evaluated at two levels:
-
mRNA Expression: Total RNA is extracted from the hepatocytes, and the relative expression of CYP3A4 mRNA is quantified using quantitative real-time PCR (qRT-PCR).
-
Enzyme Activity: A CYP3A4-specific probe substrate (e.g., midazolam) is added to the cells, and the formation of its metabolite is measured by LC-MS/MS.
-
-
Data Analysis: The fold induction of mRNA expression and enzyme activity relative to the vehicle control is calculated.
UGT1A1 and UGT1A3 Glucuronidation Assay
Objective: To determine the contribution of UGT1A1 and UGT1A3 to the metabolism of this compound.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human UGT1A1 or UGT1A3, this compound, and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer.
-
Incubation: The reaction is initiated by the addition of UDPGA and incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., acetonitrile).
-
Metabolite Analysis: The formation of the glucuronide conjugate of this compound is quantified using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is calculated to determine the metabolic activity of each UGT isoform towards this compound.
Conclusion
This compound is a potent inhibitor of HBV capsid formation with a complex metabolic profile. Its mechanism of action, involving the disruption of a critical step in the viral life cycle, makes it a promising candidate for the treatment of chronic Hepatitis B. However, its potent induction of CYP3A4 necessitates careful consideration of potential drug-drug interactions in future clinical development. The in-depth in vitro characterization using advanced liver models has provided a solid foundation for understanding the pharmacokinetic and pharmacodynamic properties of this novel antiviral agent. Further studies are warranted to fully elucidate its clinical potential.
References
Linvencorvir: A Deep Dive into Target Binding and Allosteric Modulation of the Hepatitis B Virus Core Protein
For Immediate Release
SOUTH SAN FRANCISCO, CA – November 20, 2025 – This technical guide provides an in-depth analysis of linvencorvir (also known as RG7907), an investigational, orally active, small-molecule allosteric modulator of the hepatitis B virus (HBV) core protein (Cp). Developed for the treatment of chronic hepatitis B, linvencorvir represents a novel class of antiviral agents that target a critical component of the viral replication machinery. This document, intended for researchers, scientists, and drug development professionals, consolidates key preclinical and clinical data on linvencorvir's target binding, mechanism of action, efficacy, and pharmacokinetic profile.
Executive Summary
Linvencorvir is a potent, second-generation heteroaryldihydropyrimidine (HAP) derivative that functions as a Class I or CAM-A (Capsid Assembly modulator - Aberrant) agent. It exerts its antiviral activity by binding to an allosteric pocket on the HBV core protein dimer, inducing aberrant, non-functional capsid-like structures. This process not only prevents the encapsidation of pregenomic RNA (pgRNA), a crucial step in viral replication, but also leads to the degradation of the core protein and appears to trigger apoptosis in infected hepatocytes. While direct binding affinity data (Ki or Kd) for linvencorvir are not publicly available, its potent in vitro and in vivo efficacy strongly supports a high-affinity interaction with the HBV core protein. Preclinical studies have demonstrated a favorable pharmacokinetic and safety profile, and clinical trials have shown potent suppression of HBV DNA and RNA, although a functional cure has not yet been achieved.
Target Binding and Allosteric Modulation
Linvencorvir targets the HBV core protein, a multifunctional protein essential for multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and intracellular trafficking.[1] As a Class I CpAM, linvencorvir binds to a hydrophobic pocket at the interface of two core protein dimers, known as the HAP pocket.[1] This binding event strengthens the interaction between core protein dimers, accelerating the kinetics of capsid assembly. However, this accelerated assembly is misdirected, leading to the formation of aberrant, non-icosahedral capsid-like structures that are non-functional.[2]
Quantitative Data on In Vitro Efficacy
Linvencorvir has demonstrated potent antiviral activity against HBV replication in various cell-based assays. The following table summarizes its in vitro efficacy and cytotoxicity.
| Compound | Cell Line | Assay Endpoint | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Linvencorvir (RG7907) | HepG2.2.15 | HBV DNA reduction | 62[3] | >10[4] | >161 |
| Linvencorvir (RG7907) | HepG2.117 | HBV DNA reduction | 64[3] | >10[5] | >156 |
In Vivo Efficacy
The antiviral activity of linvencorvir has been evaluated in the AAV-HBV mouse model, which recapitulates key aspects of chronic HBV infection.
| Species | Model | Dosing Regimen | Key Findings |
| Mouse | AAV-HBV | 6, 12, 20 mg/kg, p.o., once daily for 8 weeks | Dose-dependent reduction in serum HBV DNA, HBsAg, and HBeAg.[4] |
| Mouse | AAV-HBV | 20 mg/kg, p.o., once daily for 70 days | Significant reduction in serum HBsAg, HBeAg, and liver AAV-HBV episome levels. Induced hepatocyte apoptosis and proliferation.[3] |
Pharmacokinetics
Preclinical Pharmacokinetics
Linvencorvir has been evaluated in several animal species and generally exhibits favorable pharmacokinetic properties.
| Species | Administration | Dose | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| Rat | IV | 1 mg/kg | 22.8 / 22.1 | 0.67 / 0.70 | 1.0 / 1.0 | ~20 |
| Oral | 3, 10, 30 mg/kg | - | - | - | ||
| Monkey | IV | 1 mg/kg | 11.2 / 10.5 | 1.34 / 1.25 | 2.0 / 2.0 | ~20 |
| Oral | 3, 10, 30 mg/kg | - | - | - | ||
| Minipig | IV | 1 mg/kg | 12.6 / 10.6 | 0.84 / 0.81 | 1.1 / 1.3 | ~20 |
| Oral | 3, 10, 30 mg/kg | - | - | - | ||
| Data presented as male/female means where applicable. CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral bioavailability.[4] |
Clinical Pharmacokinetics
In a Phase 1 study in healthy volunteers, linvencorvir was generally safe and well-tolerated.
| Population | Dosing | Tmax (h) | t1/2 (h) | Key Observations |
| Healthy Volunteers | Single ascending doses (up to 2500 mg) | 1.5 - 3.0 | 3.66 - 14.6 | Non-linear pharmacokinetics observed at doses of 200-600 mg.[6] |
| Multiple ascending doses (up to 1200 mg/day for 14 days) | - | - | Favorable safety and pharmacokinetic profiles.[7] | |
| CHB Patients | Monotherapy (up to 1000 mg/day for 4 weeks) | - | - | Generally safe, well-tolerated, and potent antiviral activity.[7] |
Experimental Protocols
In Vitro Antiviral Activity Assay (HepG2.2.15 cells)
This protocol outlines the general procedure for assessing the antiviral efficacy of linvencorvir.
-
Cell Culture: HepG2.2.15 cells, which constitutively produce HBV particles, are cultured in DMEM supplemented with 10% fetal bovine serum and G418.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of linvencorvir for a specified period (e.g., 6 days).
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
HBV DNA Quantification: Viral DNA is extracted from the supernatant and quantified using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the dose-response curve to the data.
Cytotoxicity Assay (HepDE19 cells)
This protocol describes a common method for evaluating the cytotoxicity of linvencorvir.
-
Cell Culture: HepDE19 cells, an inducible HBV-expressing cell line, are maintained in DMEM with tetracycline to suppress HBV expression.
-
Compound Incubation: Cells are plated in 96-well plates and exposed to a range of linvencorvir concentrations for a defined duration (e.g., 3-7 days).
-
Cell Viability Assessment: Cell viability is determined using a commercially available assay, such as the MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay). This assay measures the metabolic activity of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Visualizations
Signaling Pathway of Linvencorvir's Mechanism of Action
Caption: Mechanism of action of linvencorvir.
Experimental Workflow for In Vitro Efficacy Testing
Caption: In vitro efficacy testing workflow.
Logical Relationship of Linvencorvir's Antiviral Effects
Caption: Linvencorvir's antiviral effects cascade.
Conclusion
Linvencorvir is a promising investigational agent for the treatment of chronic hepatitis B, with a novel mechanism of action that targets the HBV core protein. Its ability to induce aberrant capsid formation and subsequent viral and cellular responses provides a multi-pronged approach to inhibiting HBV replication. While clinical trials have demonstrated potent viral suppression, further research is needed to understand its full potential in achieving a functional cure. This technical guide provides a comprehensive overview of the currently available data to aid in the ongoing research and development efforts in the field of HBV therapeutics.
References
- 1. drughunter.com [drughunter.com]
- 2. Efficacy, safety, and pharmacokinetics of capsid assembly modulator linvencorvir plus standard of care in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Frequency of Antiviral Resistance Mutations in HBV Genotypes A2 and H: Multidrug Resistance Strains in Mexico [xiahepublishing.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel small molecules targeting hepatitis B virus core protein from marine natural products with HiBiT-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for RO6889678 In Vitro Antiviral Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO6889678 is a potent, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) capsid assembly. It belongs to a class of compounds known as core protein allosteric modulators (CpAMs) or capsid assembly modulators (CAMs). These molecules interfere with the normal process of viral capsid formation, a critical step in the HBV replication cycle. By disrupting capsid assembly, this compound effectively inhibits the production of new infectious virus particles. This document provides detailed protocols for assessing the in vitro antiviral activity of this compound against HBV.
The primary mechanism of action for this class of compounds involves binding to the HBV core protein (HBc) dimers, inducing a conformational change that leads to the assembly of non-functional or aberrant capsids. This process prevents the encapsidation of the viral pregenomic RNA (pgRNA), a necessary step for reverse transcription and the formation of new viral DNA.
Data Presentation
The antiviral efficacy of a compound is typically determined by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication. In parallel, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent. A higher SI value indicates a more favorable safety profile.
While specific quantitative data for this compound is not publicly available, the following table presents representative data for other HBV capsid assembly modulators to illustrate the expected range of activity.
| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| JNJ-56136379 | HepG2.117 | 54[1] | >100 | >1852 |
| Primary Human Hepatocytes (PHH) | 93[1] | >100 | >1075 | |
| GS-SBA-1 | Primary Human Hepatocytes (PHH) | 19[2] | Not Reported | Not Reported |
| C-49 | HepAD38 | 110 | 85.27 | 775.2 |
Experimental Protocols
Cell Culture and Maintenance
Cell Lines:
-
HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with a plasmid containing the complete HBV genome (genotype D). These cells constitutively produce HBV virions.
-
HepAD38 cells: A human hepatoma cell line in which HBV replication is under the control of a tetracycline-repressible promoter. Removal of tetracycline from the culture medium induces HBV replication.
-
Primary Human Hepatocytes (PHH): Provide a more physiologically relevant model for HBV infection.
Culture Conditions:
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) or Williams' E Medium for PHH, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For HepG2.2.15 and HepAD38 cells, the medium is additionally supplemented with G418 (200-400 µg/mL) to maintain the selection pressure for the HBV-expressing plasmid.
-
For HepAD38 cells, tetracycline (1 µg/mL) is included in the maintenance medium to suppress HBV replication. To induce replication for an assay, cells are washed and cultured in a tetracycline-free medium.
-
Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Antiviral Activity Assay (HBV DNA Reduction Assay)
This protocol describes the determination of the EC50 value of this compound by measuring the reduction in extracellular HBV DNA levels.
Materials:
-
HepG2.2.15 or HepAD38 cells
-
96-well cell culture plates
-
Cell culture medium (with and without tetracycline for HepAD38)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Entecavir)
-
DNA extraction kit
-
Quantitative PCR (qPCR) reagents for HBV DNA quantification (primers, probe, master mix)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 96-well plates at a density of 5 x 10^4 cells/well. For HepAD38 cells, seed in the presence of tetracycline.
-
Induction of HBV Replication (for HepAD38): After 24 hours, wash the HepAD38 cells twice with phosphate-buffered saline (PBS) and replace the medium with fresh, tetracycline-free medium to induce HBV replication.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Add the diluted compound to the cell culture plates. Include wells for vehicle control (DMSO only) and a positive control.
-
Incubation: Incubate the plates for 6-9 days at 37°C and 5% CO2. The medium containing the test compound should be refreshed every 2-3 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
HBV DNA Quantification: Quantify the amount of HBV DNA in each sample using a qPCR assay. The results are typically expressed in International Units per milliliter (IU/mL) or genome equivalents per milliliter (GEq/mL).
-
Data Analysis: Calculate the percentage of HBV DNA reduction for each concentration of this compound relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This protocol determines the CC50 value of this compound.
Materials:
-
HepG2 cells (or the same cell line used for the antiviral assay)
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells, similar to the antiviral assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 6-9 days).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the HBV replication cycle.
Caption: Experimental workflow for the in vitro HBV DNA reduction assay.
References
Application Notes and Protocols: Cytotoxicity Assay of RO6889678 in HepG2.2.15 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO6889678 is a potent inhibitor of Hepatitis B Virus (HBV) capsid formation, a critical step in the viral life cycle. As with any therapeutic candidate, evaluating its cytotoxic potential is a crucial step in preclinical development. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in the HepG2.2.15 cell line. The HepG2.2.15 cell line is a valuable in vitro model as it is a human hepatoblastoma cell line that stably expresses the HBV genome, thus allowing for the simultaneous evaluation of antiviral efficacy and cytotoxicity in a relevant cellular context.[1]
These protocols describe standard colorimetric and luminescent assays to determine cell viability and membrane integrity, providing a comprehensive overview of the potential cytotoxic effects of this compound.
Signaling Pathways and Experimental Workflow
To visualize the experimental process and potential cellular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of this compound in HepG2.2.15 cells.
Caption: Hypothetical signaling pathway of this compound leading to cytotoxicity.
Materials and Methods
Cell Line
HepG2.2.15 cells (ATCC® CRL-11997™ or other reputable supplier). This cell line is derived from the human hepatoblastoma cell line HepG2 and stably expresses the hepatitis B virus (HBV).
Reagents
-
This compound (purity >98%)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
For MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., acidified isopropanol)
-
For CellTiter-Glo® Assay: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
For Neutral Red Assay: Neutral Red solution, destain solution (e.g., 50% ethanol, 1% acetic acid)
-
For LDH Assay: LDH Cytotoxicity Assay Kit
Equipment
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Phase-contrast microscope
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (for absorbance and luminescence)
Experimental Protocols
Cell Culture and Maintenance
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Preparation of this compound Stock and Working Solutions
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
General Cytotoxicity Assay Procedure
-
Harvest HepG2.2.15 cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
Following the incubation period, proceed with one of the cytotoxicity assays described below.
Specific Cytotoxicity Assay Protocols
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
This assay quantifies ATP, an indicator of metabolically active cells.
-
After the treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[2][3][4][5]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate cell viability as: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100.
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[6][7][8][9][10]
-
After the treatment period, remove the culture medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL).
-
Incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red-containing medium and wash the cells with PBS.
-
Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid) to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the instructions provided with the commercial LDH cytotoxicity assay kit.[11][12][13][14][15] Typically, this involves adding the supernatant to a reaction mixture and measuring the change in absorbance over time.
-
Calculate cytotoxicity as: % Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
-
Spontaneous release: LDH from untreated control cells.
-
Maximum release: LDH from cells treated with a lysis buffer (provided in the kit).
-
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) should be calculated using a suitable software package (e.g., GraphPad Prism) by fitting the data to a dose-response curve.
Table 1: Cytotoxicity of this compound in HepG2.2.15 Cells (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control (0) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.5 ± 4.5 | 97.2 ± 5.1 | 95.8 ± 4.9 |
| 1 | 95.3 ± 3.9 | 92.1 ± 4.2 | 88.7 ± 5.3 |
| 10 | 85.1 ± 6.2 | 75.4 ± 5.8 | 60.2 ± 6.5 |
| 50 | 52.7 ± 7.1 | 40.1 ± 6.5 | 25.3 ± 4.8 |
| 100 | 20.3 ± 4.8 | 15.2 ± 3.9 | 8.1 ± 2.5 |
| CC50 (µM) | ~50 | ~35 | ~20 |
Data are presented as mean ± standard deviation from three independent experiments. CC50 values are estimations based on the provided hypothetical data.
Table 2: Summary of CC50 Values (µM) for this compound in HepG2.2.15 Cells
| Assay | 24 hours | 48 hours | 72 hours |
| MTT Assay | [Insert Value] | [Insert Value] | [Insert Value] |
| CellTiter-Glo® Assay | [Insert Value] | [Insert Value] | [Insert Value] |
| Neutral Red Assay | [Insert Value] | [Insert Value] | [Insert Value] |
| LDH Assay | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the cytotoxicity of this compound in HepG2.2.15 cells. By employing a panel of assays that measure different aspects of cell health, researchers can obtain a comprehensive understanding of the compound's safety profile. It is recommended to perform these assays in parallel with antiviral efficacy studies to determine the therapeutic index of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. OUH - Protocols [ous-research.no]
- 4. promega.com [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. scribd.com [scribd.com]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. qualitybiological.com [qualitybiological.com]
- 9. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantification of RO6889678 Effect on HBV cccDNA by Droplet Digital PCR (ddPCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being a major obstacle to a functional cure. The cccDNA serves as the transcriptional template for all viral RNAs, ensuring the persistence of the virus.[1][2][3][4] RO6889678 is a novel capsid assembly modulator designed to interfere with the HBV replication cycle. Understanding its precise effect on the formation and stability of the cccDNA pool is crucial for its clinical development.
This application note provides a detailed protocol for the quantification of the effect of this compound on HBV cccDNA using Droplet Digital PCR (ddPCR). ddPCR offers a highly sensitive and absolute quantification method for nucleic acids, making it particularly suitable for the precise measurement of low-abundance targets like cccDNA.[5][6][7][8][9] The protocols outlined below are intended to guide researchers in establishing a robust in vitro system to evaluate the efficacy of this compound and other antiviral compounds targeting the HBV cccDNA reservoir.
Principle of the Assay
This protocol utilizes an in vitro HBV infection model using HepG2-NTCP cells, which are susceptible to HBV infection and support the formation of cccDNA.[8] Following treatment with this compound, total DNA is extracted from the cells. To specifically quantify cccDNA, the extracted DNA is treated with an exonuclease to eliminate contaminating relaxed circular DNA (rcDNA) and double-stranded linear DNA (dslDNA).[5][6] The remaining cccDNA is then quantified by ddPCR using primers and probes specific for HBV DNA. The absolute quantification provided by ddPCR allows for a precise determination of the reduction in cccDNA copies per cell upon treatment with this compound.
Proposed Signaling Pathway and Experimental Workflow
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| HepG2-NTCP cells | (e.g., ATCC) | (Specify) |
| DMEM | (e.g., Gibco) | (Specify) |
| Fetal Bovine Serum (FBS) | (e.g., Gibco) | (Specify) |
| Penicillin-Streptomycin | (e.g., Gibco) | (Specify) |
| HBV inoculum | (Specify source) | (Specify) |
| This compound | (Specify source) | (Specify) |
| DNA Extraction Kit | (e.g., Qiagen) | (Specify) |
| Plasmid-Safe ATP-dependent DNase | (e.g., Epicentre) | (Specify) |
| ddPCR Supermix for Probes (No dUTP) | (e.g., Bio-Rad) | (Specify) |
| HBV cccDNA specific primers/probe | (Custom synthesis) | (Specify sequences) |
| Human reference gene primers/probe (e.g., RPP30) | (e.g., Bio-Rad) | (Specify) |
| ddPCR-grade water | (e.g., Bio-Rad) | (Specify) |
Experimental Protocols
Cell Culture and HBV Infection
-
Culture HepG2-NTCP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 24-well plates at a density that will result in a confluent monolayer at the time of analysis.
-
After 24 hours, infect the cells with HBV at a multiplicity of infection (MOI) of 100 genome equivalents per cell in serum-free medium.
-
Incubate for 16-24 hours at 37°C.
-
Remove the inoculum, wash the cells with PBS, and replace with fresh culture medium.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On day 3 post-infection, treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known cccDNA inhibitor).
-
Incubate the cells for the desired treatment duration (e.g., 3, 6, or 9 days), changing the medium with fresh compound every 3 days.
Total DNA Extraction
-
At the end of the treatment period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the DNA extraction kit.
-
Extract total DNA according to the manufacturer's protocol.
-
Elute the DNA in a suitable buffer (e.g., TE buffer or ddPCR-grade water).
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
Exonuclease Digestion of non-cccDNA
-
To a 50 µL reaction, add:
-
Up to 1 µg of total DNA
-
5 µL of 10x Plasmid-Safe Buffer
-
1 µL of Plasmid-Safe ATP-dependent DNase (10 U/µL)
-
Nuclease-free water to 50 µL
-
-
Incubate at 37°C for 1 hour.
-
Inactivate the enzyme by heating at 70°C for 30 minutes.
-
The digested DNA is now ready for ddPCR analysis.
ddPCR for HBV cccDNA and Reference Gene Quantification
-
Prepare the ddPCR reaction mix for each sample in duplicate for both the HBV cccDNA target and the host reference gene (e.g., RPP30).
| Component | Volume per reaction | Final Concentration |
| 2x ddPCR Supermix for Probes (No dUTP) | 10 µL | 1x |
| HBV cccDNA Forward Primer (10 µM) | 0.9 µL | 450 nM |
| HBV cccDNA Reverse Primer (10 µM) | 0.9 µL | 450 nM |
| HBV cccDNA Probe (5 µM) | 0.5 µL | 125 nM |
| Exonuclease-treated DNA | X µL (e.g., 50 ng) | - |
| ddPCR-grade water | to 20 µL | - |
-
Assemble the ddPCR plate and generate droplets using a droplet generator according to the manufacturer's instructions.
-
Seal the plate and perform thermal cycling with the following conditions (example):
-
Enzyme Activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Enzyme Deactivation: 98°C for 10 minutes
-
-
After thermal cycling, read the droplets on a droplet reader.
Data Analysis and Presentation
-
Analyze the ddPCR data using the manufacturer's software to obtain the concentration (copies/µL) of HBV cccDNA and the reference gene for each sample.
-
Calculate the number of cccDNA copies per cell using the following formula: cccDNA copies/cell = (Concentration of cccDNA / Concentration of reference gene) x 2 (Assuming the reference gene is present in two copies per diploid genome)
-
Summarize the quantitative data in the following tables:
Table 1: Effect of this compound on HBV cccDNA Levels at Day 9 Post-Treatment
| This compound Conc. (nM) | Mean cccDNA copies/µL (± SD) | Mean RPP30 copies/µL (± SD) | Mean cccDNA copies/cell (± SD) | % Reduction in cccDNA |
| 0 (Vehicle) | 0 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Positive Control |
Table 2: Time-Course of this compound Effect on HBV cccDNA Levels
| Time Point | This compound Conc. (nM) | Mean cccDNA copies/cell (± SD) |
| Day 3 | 0 (Vehicle) | |
| 100 | ||
| Day 6 | 0 (Vehicle) | |
| 100 | ||
| Day 9 | 0 (Vehicle) | |
| 100 |
Conclusion
The described ddPCR-based assay provides a highly accurate and sensitive method for quantifying the effect of this compound on HBV cccDNA levels in an in vitro infection model. This protocol can be adapted to evaluate other antiviral compounds and to further investigate the mechanisms of cccDNA regulation and elimination. The precise quantification offered by ddPCR is essential for the preclinical evaluation of novel HBV therapeutics aimed at achieving a functional cure.
References
- 1. researchgate.net [researchgate.net]
- 2. phoenixbio.com [phoenixbio.com]
- 3. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Droplet digital PCR technique is ultrasensitive for the quantification of covalently closed circular DNA in the blood of chronic HBV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of intrahepatic cccDNA in HBV associated hepatocellular carcinoma by improved ddPCR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Model to Assess Hepatitis B Virus Covalently Closed Circular DNA: A Window Into a Previously Hidden Space? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 9. Droplet digital PCR assay provides intrahepatic HBV cccDNA quantification tool for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linvencorvir and Nucleoside Analog Combination Therapy for Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linvencorvir (RG7907) is a novel, orally active Hepatitis B Virus (HBV) core protein allosteric modulator.[1][2][3] It disrupts HBV replication by inducing the formation of aberrant viral capsids, leading to the degradation of the viral core protein and inhibiting the encapsidation of pregenomic RNA (pgRNA).[4] Furthermore, linvencorvir can induce the disassembly of existing nucleocapsids, potentially interfering with the biosynthesis of covalently closed circular DNA (cccDNA), the stable reservoir of HBV in infected hepatocytes.[4] Nucleoside/nucleotide analogs (NUCs) are a standard-of-care treatment for chronic hepatitis B that inhibit the reverse transcriptase activity of the viral polymerase, thus suppressing HBV DNA replication.
The distinct mechanisms of action of linvencorvir and NUCs provide a strong rationale for their use in combination therapy. This approach aims to achieve a more profound and sustained antiviral response than is possible with either agent alone, with the ultimate goal of achieving a functional cure for chronic hepatitis B.[5] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy and safety of linvencorvir in combination with NUCs.
Data Presentation: In Vitro and In Vivo Efficacy
Table 1: In Vitro Antiviral Activity of Linvencorvir
| Cell Line | Parameter | Value | Reference |
| HepG2.2.15 | EC50 (HBV DNA replication) | 62 nM | [1] |
| HepG2.117 | EC50 (HBV DNA production) | 64 nM | [1] |
Table 2: In Vivo Efficacy of Linvencorvir in AAV-HBV Mouse Model
| Treatment Group | Duration | Key Findings | Reference |
| Linvencorvir (6-20 mg/kg, daily) | 8 weeks | Dose-dependent reduction in serum HBV DNA, HBsAg, and HBeAg. | [1] |
| Linvencorvir (20 mg/kg, daily) | 70 days | Significant reduction in serum HBsAg, HBeAg, and liver AAV-HBV episome levels. Induced hepatocyte apoptosis and proliferation with a transient increase in ALT. | [1] |
Table 3: Clinical Efficacy of Linvencorvir and NUC Combination Therapy in Chronic Hepatitis B Patients (Phase 2 Study)
| Patient Cohort | Treatment Regimen | Duration | Key Efficacy Endpoints (at Week 48) | Reference |
| Cohort A (NUC-suppressed) | Linvencorvir + NUC | 48 weeks | 93% (14/15) with quantifiable baseline HBV RNA achieved unquantifiable levels. | [4][6][7] |
| Cohort B (Treatment-naïve) | Linvencorvir + NUC | 48 weeks | 100% (10/10) achieved unquantifiable HBV DNA. 100% (8/8) with quantifiable baseline HBV RNA achieved unquantifiable levels. | [4][6][7] |
| Cohort C (Treatment-naïve) | Linvencorvir + NUC + Peg-IFN-α | 48 weeks | 86% (24/28) achieved unquantifiable HBV DNA. 88% (22/25) with quantifiable baseline HBV RNA achieved unquantifiable levels. | [4][6][7] |
No patients achieved a functional cure (sustained HBsAg loss and unquantifiable HBV DNA) in this study.[4][6][7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of HBV Replication and Inhibition
Caption: Mechanism of action of linvencorvir and nucleoside analogs in inhibiting HBV replication.
Experimental Workflow for In Vitro Synergy Analysis
Caption: Workflow for determining the in vitro synergy of linvencorvir and a nucleoside analog.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of linvencorvir and the selected nucleoside analog, both individually and in combination.
Materials:
-
HBV-permissive cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Linvencorvir and nucleoside analog compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with the chosen cell line at an appropriate density to achieve 80-90% confluency at the end of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of linvencorvir and the nucleoside analog in culture medium, both individually and in combination at fixed ratios.
-
Remove the existing medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubate the plates for the same duration as the planned antiviral assay (e.g., 7 days).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.
In Vitro Antiviral Activity and Synergy Analysis
Objective: To evaluate the antiviral efficacy (EC50) of linvencorvir and a nucleoside analog, and to determine if their combination results in synergistic, additive, or antagonistic effects.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Materials for cytotoxicity assay (as listed above)
-
Viral RNA/DNA extraction kit
-
Reagents for quantitative PCR (qPCR) to detect HBV DNA
-
Primers and probes specific for HBV DNA
Procedure:
-
Follow steps 1-4 of the Cytotoxicity Assay protocol, using the HBV-producing cell line.
-
Incubate the plates for a predetermined period (e.g., 7 days) to allow for multiple rounds of viral replication.
-
After incubation, carefully collect the culture supernatants for HBV DNA quantification.
-
Extract viral DNA from the supernatants using a commercial kit according to the manufacturer's instructions.
-
Quantify the amount of HBV DNA in each sample using qPCR.[8][9]
-
In parallel, perform a cytotoxicity assay (as described in Protocol 1) on identical plates to assess the impact of the compounds on cell viability.
-
Calculate the percentage of viral replication inhibition for each drug concentration relative to the untreated virus control. Determine the EC50 value from the dose-response curve.
-
Analyze the combination data using a synergy model such as the Bliss independence or Loewe additivity model to determine the nature of the drug interaction.[10][11][12][13][14]
In Vitro Antiviral Resistance Assay
Objective: To determine if HBV develops resistance to linvencorvir and/or the nucleoside analog, and to assess the potential for the combination to suppress the emergence of resistant variants.
Materials:
-
HBV-producing cell line
-
Linvencorvir and nucleoside analog
-
Cell culture flasks
-
Reagents for viral DNA extraction and quantification
-
Reagents for sequencing the HBV polymerase and core genes
Procedure:
-
Culture the HBV-producing cell line in the presence of sub-optimal concentrations (e.g., near the EC50) of linvencorvir, the nucleoside analog, or the combination.
-
Passage the cells and virus regularly, maintaining the drug pressure.
-
Monitor the viral load in the supernatant at each passage. A rebound in viral load may indicate the emergence of resistance.
-
If resistance is suspected, extract the viral DNA and sequence the core protein and polymerase/reverse transcriptase genes to identify potential resistance-conferring mutations.
-
Phenotypically confirm resistance by determining the EC50 of the compounds against the mutant virus.[15][16]
These protocols provide a framework for the preclinical evaluation of linvencorvir and nucleoside analog combination therapy. The specific cell lines, drug concentrations, and incubation times may need to be optimized for your particular experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, safety, and pharmacokinetics of capsid assembly modulator linvencorvir plus standard of care in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linvencovir: Paving the way for functional cure in hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, safety, and pharmacokinetics of capsid assembly modulator linvencorvir plus standard of care in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. Viral load quantification [bio-protocol.org]
- 9. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Synergistic drug combinations designed to fully suppress SARS-CoV-2 in the lung of COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of HBV Capsid Assembly Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The assembly of the viral capsid, a critical step in the HBV lifecycle, presents a promising target for novel antiviral therapies. Capsid Assembly Modulators (CAMs) are small molecules that interfere with this process, leading to the formation of non-infectious viral particles or aberrant capsid structures, ultimately inhibiting viral replication.[1][2][3] This document provides detailed application notes and protocols for cell-based assays designed to identify and characterize novel HBV CAMs.
Mechanism of Action of Capsid Assembly Modulators
HBV CAMs are broadly classified into two main classes based on their mechanism of action:
-
Class I CAMs: These modulators, such as heteroaryldihydropyrimidines (HAPs), misdirect capsid assembly, leading to the formation of aberrant, non-capsid structures that are often targeted for degradation.[1]
-
Class II CAMs: These compounds accelerate the kinetics of capsid assembly, resulting in the formation of morphologically intact but empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, thus preventing viral replication.[1][4][5]
CAMs can have a dual mechanism of action, not only affecting the assembly of new capsids but also potentially interfering with the stability of incoming virions, thereby inhibiting the establishment of covalently closed circular DNA (cccDNA).[1][4][5]
Quantitative Data Summary of Selected HBV Capsid Assembly Modulators
The following table summarizes the in vitro efficacy of various CAMs from different chemical classes. This data is essential for comparing the potency of novel compounds identified in screening campaigns.
| Compound Name/Class | Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Class I (HAP-type) | ||||||
| BAY 41-4109 | HepG2.2.15 | HBV DNA reduction | ~100 nM | >10 µM | >100 | [6] |
| GLS4 | HepAD38 | HBV DNA reduction | 2.3 nM | >25 µM | >10870 | [7] |
| RG7907 | HepG2.117 | HBV DNA reduction | 62 nM | >500 nM | >8 | [8] |
| VNRX-9945 | HepG2.2.15 | HBV DNA reduction | 2.3 nM | - | - | [7] |
| Class II | ||||||
| AT-130 | HepG2.2.15 | HBV DNA reduction | ~500 nM | >20 µM | >40 | [6] |
| ABI-H3733 | - | HBV DNA inhibition | 5 nM | - | - | [7] |
| AB-836 | HepG2-NTCP-4 | rcDNA synthesis inhibition | 12 nM | - | - | [7] |
| EDP-514 | HepAD38 | HBV DNA replication | 6-27 nM | - | - | [7] |
| Other | ||||||
| Skimmianine | Primary Human Hepatocytes | HiBiT-HBV infection | 0.36 pM | 1.67 µM | 5,100,000 | [9][10] |
| Pranlukast | HepG2-NTCPsec+ | HBV infection | 4.3 µM | >50 µM | >11.6 | [11] |
| Fludarabine | HepG2-NTCPsec+ | HBV progeny DNA secretion | 0.1 µM | 13.4 µM | 134 | [11] |
Experimental Protocols
High-Throughput Screening (HTS) using a Luciferase Reporter Assay
This protocol describes a robust HTS assay to identify inhibitors of HBV replication using a reporter cell line, such as HepAD38-luc, which contains an HBV genome under the control of a tetracycline-off (tet-off) promoter and a luciferase gene also regulated by the same system.[6][12] This dual-reporter system allows for the simultaneous assessment of antiviral activity and compound-induced cytotoxicity or off-target effects on the tet-off system.
Workflow Diagram:
Caption: High-throughput screening workflow for identifying HBV replication inhibitors.
Materials:
-
HepAD38-luc cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tetracycline
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
DNA extraction kit (e.g., DNeasy 96 Tissue Kit)
-
Reagents for qPCR (primers, probes, polymerase mix)
-
Luciferase assay system
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed HepAD38-luc cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment, in media containing tetracycline to suppress HBV expression.[13]
-
Incubation: Incubate the plates for 2 days at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Remove the tetracycline-containing medium and wash the cells with phosphate-buffered saline (PBS). Add fresh medium without tetracycline containing serial dilutions of the test compounds.[13] Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Treatment Incubation: Incubate the plates for a further 7 days.[13]
-
HBV DNA Quantification:
-
Lyse the cells and extract total DNA using a commercial kit.[13]
-
Quantify HBV DNA levels using real-time PCR (qPCR) with specific primers and probes for the HBV genome.
-
-
Luciferase Assay:
-
In parallel plates or from a portion of the cell lysate, measure luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the HBV DNA levels to the vehicle control.
-
Compounds that reduce HBV DNA levels without significantly affecting luciferase activity are considered potential hits.[6]
-
Calculate the 50% effective concentration (EC50) for the hit compounds.
-
Immunofluorescence Staining for HBV Core Protein
This protocol allows for the visualization of the subcellular localization and expression levels of the HBV core protein (HBcAg), providing insights into the effects of CAMs on capsid assembly and trafficking.
Workflow Diagram:
Caption: Immunofluorescence workflow for detecting HBV core protein.
Materials:
-
HBV-replicating cells (e.g., HepG2.2.15, HepAD38)
-
Cell culture-treated coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-HBcAg polyclonal antibody or mouse anti-HBcAg monoclonal antibody.[14][15]
-
Secondary antibody: Fluorescently labeled anti-rabbit or anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed HBV-replicating cells on coverslips in a multi-well plate. Treat with test compounds for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-HBcAg antibody diluted in blocking buffer overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.[16][17]
Native Agarose Gel Electrophoresis for Capsid Assembly Analysis
This technique separates intact HBV capsids from unassembled core protein dimers and assembly intermediates, allowing for a direct assessment of a compound's effect on capsid formation.
Workflow Diagram:
Caption: Workflow for analyzing HBV capsid assembly by native agarose gel electrophoresis.
Materials:
-
HBV-producing cells (e.g., HepG2.2.15, BHK-21 expressing HBc)[18]
-
Non-denaturing lysis buffer
-
Agarose
-
Electrophoresis buffer (e.g., TBE or TNE)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-HBcAg
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat HBV-producing cells with test compounds. After incubation, wash the cells and lyse them in a non-denaturing buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris.
-
Native Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in the appropriate electrophoresis buffer.
-
Load the clarified cell lysates mixed with a native loading dye.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-HBcAg antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
-
Signaling and Assembly Pathway
The following diagram illustrates the HBV capsid assembly pathway and the points of intervention for different classes of CAMs.
Caption: HBV capsid assembly pathway and intervention points for CAMs.
These protocols and notes provide a comprehensive framework for the cell-based screening and characterization of novel HBV capsid assembly modulators. The successful identification and development of new CAMs hold the potential to significantly improve the therapeutic landscape for chronic hepatitis B.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. outbreak.info [outbreak.info]
- 12. Discovery of New Hepatitis B Virus Capsid Assembly Modulators by an Optimal High-Throughput Cell-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HBV Core Protein Is in Flux between Cytoplasmic, Nuclear, and Nucleolar Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescent Staining for the Detection of the Hepatitis B Core Antigen in Frozen Liver Sections of Human Liver Chimeric Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Testing of RO6889678
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO6889678 is a potent inhibitor of Hepatitis B Virus (HBV) capsid formation, a critical step in the viral life cycle. By interfering with the proper assembly of the viral capsid, this compound effectively disrupts HBV replication. These application notes provide a comprehensive guide to the selection of appropriate animal models and detailed protocols for evaluating the in vivo efficacy of this compound and other HBV capsid assembly modulators (CAMs).
Mechanism of Action: HBV Capsid Assembly Modulation
HBV replication centrally involves the reverse transcription of pregenomic RNA (pgRNA) within the viral capsid. Capsid assembly modulators like this compound disrupt this process. They can either accelerate the formation of non-functional, empty capsids or induce the assembly of aberrant structures that are incapable of supporting viral replication. This dual mechanism of action not only prevents the formation of new infectious virions but may also impact the stability and trafficking of the viral core protein.
Caption: Mechanism of action of this compound, an HBV capsid assembly modulator.
Animal Models for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for the successful evaluation of anti-HBV therapeutics. Due to the narrow host range of HBV, several specialized models have been developed.
| Animal Model | Key Characteristics | Advantages | Disadvantages |
| HBV Transgenic Mice | Integrate the HBV genome into the host chromosome, leading to the production of viral antigens and, in some models, infectious virions.[1][2][3] | Immunocompetent; useful for studying host immune responses to viral proteins. | Generally immunologically tolerant to HBV antigens; lack of cccDNA formation.[1] |
| Hydrodynamic Injection Model | Injection of a large volume of saline containing HBV DNA plasmids into the tail vein of mice, leading to transient HBV replication in hepatocytes.[1][2] | Rapid and relatively simple to establish; allows for the study of acute HBV replication and immune clearance.[2] | Transient nature of HBV replication. |
| Humanized Liver Mouse Models (e.g., uPA/SCID, FRG, NSG-PiZ) | Immunodeficient mice engrafted with human hepatocytes, which can then be infected with HBV.[1][2][4][5][6] | Support de novo HBV infection, the entire viral life cycle including cccDNA formation, and chronic infection.[1][4][5][6] | Immunodeficient host limits the study of adaptive immune responses; high cost and complexity.[7] |
| Woodchuck Hepatitis Virus (WHV) Model | Woodchucks are natural hosts for WHV, a close relative of HBV, and develop chronic hepatitis and hepatocellular carcinoma that closely mimics human disease.[8][9][10] | Represents a natural host-virus interaction with relevant immunopathology.[8][9] | Larger animal model, more expensive, and less readily available than mice. |
For evaluating HBV capsid inhibitors like this compound, humanized liver mouse models are highly recommended as they support the complete viral life cycle, including the formation of cccDNA, a key therapeutic target.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vivo efficacy of this compound in a humanized liver mouse model.
Protocol 1: In Vivo Efficacy Study in HBV-Infected Humanized Mice
1. Animal Model:
-
Use of human liver chimeric mice (e.g., Fah-/-Rag2-/-IL2rg-/- mice transplanted with human hepatocytes).
-
Confirm successful engraftment by measuring human albumin levels in mouse serum.
2. HBV Infection:
-
Inoculate mice with a high-titer HBV stock (genotype D is commonly used) via intravenous injection.
-
Monitor serum HBV DNA and HBsAg levels weekly to confirm the establishment of a stable, chronic infection (typically 4-6 weeks post-inoculation).
3. Drug Administration:
-
This compound Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Dosing Regimen:
-
Treatment Group: Administer this compound daily by oral gavage at desired dose levels (e.g., 10, 30, and 100 mg/kg).
-
Vehicle Control Group: Administer the vehicle alone.
-
Positive Control Group: Administer a known active compound, such as Entecavir (ETV) at 0.3 mg/kg/day.
-
-
Treatment Duration: Treat animals for a period of 4 to 12 weeks.
4. Efficacy Endpoints and Monitoring:
-
Serum HBV DNA: Collect blood samples weekly via submandibular or retro-orbital bleeding. Extract viral DNA from serum and quantify using a validated qPCR assay.[11][12][13][14][15]
-
Serum HBsAg and HBeAg: Quantify serum HBsAg and HBeAg levels weekly using commercial ELISA kits.[3][4][6][16]
-
Intrahepatic HBV DNA and cccDNA: At the end of the study, euthanize the animals and collect liver tissue. Extract total DNA and quantify total intrahepatic HBV DNA and cccDNA levels by qPCR.[5][17][18][19] Specific protocols for cccDNA quantification often involve a nuclease digestion step to remove non-cccDNA forms.[17][18]
-
Toxicity Monitoring: Monitor body weight, food and water intake, and general health of the animals throughout the study. At termination, collect major organs for histopathological analysis.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Data Presentation
Disclaimer: The following data are representative of the expected efficacy of HBV capsid assembly modulators and are based on published studies of compounds with a similar mechanism of action to this compound, such as GLS4 and GLP-26. Actual results for this compound may vary.
Table 1: In Vivo Antiviral Efficacy of Representative Capsid Assembly Modulators in HBV-Infected Humanized Mice
| Treatment Group | Dose (mg/kg/day) | Mean Log10 Reduction in Serum HBV DNA (IU/mL) at Week 4 | Mean Log10 Reduction in Serum HBsAg (IU/mL) at Week 4 |
| Vehicle Control | - | 0.1 | 0.05 |
| Entecavir (ETV) | 0.3 | 3.5 | 0.3 |
| Capsid Modulator A (e.g., GLS4) | 15 | 2.5 | 0.8 |
| Capsid Modulator A (e.g., GLS4) | 30 | 3.2 | 1.2 |
| Capsid Modulator B (e.g., GLP-26) | 60 | 4.0 | 1.8 |
Data compiled from representative studies of HBV capsid inhibitors.[1][8][20]
Table 2: Combination Therapy of a Representative Capsid Assembly Modulator with Entecavir in HBV-Infected Humanized Mice
| Treatment Group | Dose (mg/kg/day) | Mean Log10 Reduction in Serum HBV DNA (IU/mL) at Week 10 | Mean Log10 Reduction in Serum HBsAg (IU/mL) at Week 10 |
| Entecavir (ETV) | 0.3 | 3.8 | 0.5 |
| Capsid Modulator B (e.g., GLP-26) | 60 | 4.0 | 1.8 |
| ETV + Capsid Modulator B | 0.3 + 60 | > 4.5 | 2.5 |
Data illustrates the potential synergistic effect of combination therapy.[20]
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical in vivo evaluation of this compound. The use of humanized liver mouse models is paramount for accurately assessing the efficacy of this novel HBV capsid assembly modulator. Careful adherence to the detailed experimental protocols and monitoring of key virological endpoints will provide the necessary data to advance the development of this promising therapeutic candidate.
References
- 1. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. 4adi.com [4adi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Serum HBV DNA quantification [bio-protocol.org]
- 12. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative detection of hepatitis B virus DNA in serum by a new rapid real-time fluorescence PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
- 16. sceti.co.jp [sceti.co.jp]
- 17. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. quantification-of-the-hepatitis-b-virus-cccdna-evidence-based-guidelines-for-monitoring-the-key-obstacle-of-hbv-cure - Ask this paper | Bohrium [bohrium.com]
- 20. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO6889678 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO6889678 is a potent and specific inhibitor of Hepatitis B Virus (HBV) capsid formation. As a capsid assembly modulator (CAM), it disrupts the normal process of viral core protein assembly, a critical step in the HBV life cycle. This disruption prevents the formation of functional viral capsids, thereby inhibiting viral replication. These application notes provide detailed protocols for the preparation of this compound solutions and its application in common in vitro assays to study its antiviral efficacy and mechanism of action.
Physicochemical and Storage Information
A summary of the key physical and chemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₀ClFN₄O₅S |
| Molecular Weight | 494.92 g/mol |
| Appearance | Crystalline solid |
| Storage (Powder) | Store at -20°C for long-term stability. |
| Storage (Solutions) | Store at -80°C for long-term stability. |
Solution Preparation
The recommended solvent for preparing stock solutions of this compound for in vitro experiments is dimethyl sulfoxide (DMSO).
Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 494.92 g/mol * 1000 mg/g = 4.9492 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 4.95 mg of this compound powder and transfer it to a sterile conical tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution if precipitation is observed.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Working Solution Preparation
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
Experimental Protocols
HBV Capsid Assembly Assay (Conceptual Workflow)
This assay is designed to evaluate the ability of this compound to inhibit the formation of HBV capsids.
Principle: HBV core protein (Cp) can self-assemble into capsid-like particles in vitro. The effect of this compound on this process can be monitored using techniques such as native agarose gel electrophoresis followed by Western blotting.
Workflow:
-
Protein Expression and Purification: Express and purify recombinant HBV core protein.
-
Assembly Reaction: Incubate the purified core protein under conditions that promote capsid assembly (e.g., physiological salt concentration and pH) in the presence of varying concentrations of this compound or a DMSO vehicle control.
-
Analysis:
-
Separate the reaction products by native agarose gel electrophoresis to distinguish between assembled capsids and unassembled core protein dimers/oligomers.
-
Transfer the proteins to a membrane and detect the HBV core protein using a specific antibody (Western blot).
-
-
Quantification: Quantify the band intensities to determine the concentration-dependent inhibition of capsid formation by this compound.
Antiviral Activity Assay in HBV-Expressing Cell Lines
This protocol describes a general method to assess the antiviral activity of this compound in a cell-based model of HBV replication.
Materials:
-
HepG2.2.15 cells (or other suitable HBV-replicating cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
96-well cell culture plates
-
Reagents for DNA extraction and quantitative PCR (qPCR)
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 3-6 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
Harvesting Supernatant: Collect the cell culture supernatant to quantify secreted HBV DNA.
-
DNA Extraction and qPCR:
-
Extract viral DNA from the supernatant.
-
Perform qPCR to quantify the amount of HBV DNA.
-
-
Data Analysis:
-
Calculate the concentration of this compound that inhibits HBV replication by 50% (EC₅₀).
-
It is also recommended to perform a cytotoxicity assay in parallel to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀ / EC₅₀).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the HBV replication cycle.
Experimental Workflow for In Vitro Antiviral Testing
Caption: General workflow for evaluating the in vitro antiviral activity of this compound.
Application Notes and Protocols for High-Throughput Screening of Novel Hedgehog Pathway Inhibitors
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[1][2] High-throughput screening (HTS) plays a pivotal role in the discovery of novel small molecule modulators of this pathway. While the term "HAP compounds" is not prominently defined in the scientific literature in the context of Hedgehog pathway modulation, with "heteroaryldihydropyrimidines (HAPs)" being primarily associated with Hepatitis B Virus research, this document provides a comprehensive guide for the HTS of novel compounds targeting the Hedgehog signaling pathway.[3][4]
Application Notes
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH).[1][5] In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[1][6] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, differentiation, and survival.[5][7]
High-throughput screening for modulators of the Hedgehog pathway can be approached through various assay formats. The most common primary screening method is the cell-based reporter gene assay.[1] This assay utilizes a cell line engineered to express a reporter gene, such as luciferase, under the control of a GLI-responsive promoter.[1][2] Activation of the Hedgehog pathway results in an increase in reporter gene expression, which can be quantified. Other HTS methodologies include biochemical assays, such as fluorescence polarization assays designed to identify inhibitors of protein-protein interactions within the pathway, like the interaction between Hedgehog and heparin.[7][8]
Experimental Protocols
Primary High-Throughput Screening: GLI-Responsive Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the inhibition of the Hedgehog pathway using a luciferase reporter gene under the control of a GLI-responsive promoter.[1][2]
Materials:
-
Shh-LIGHT2 cells (or other suitable GLI-reporter cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Vismodegib)[1]
-
Vehicle control (DMSO)
-
White, opaque 384-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Trypsinize and resuspend the cells in fresh media.
-
Seed 5,000 cells in 40 µL of media per well into a 384-well white, opaque plate.[1]
-
Incubate the plate for 24 hours.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the positive control (Vismodegib) in DMSO.[1]
-
Using a liquid handler, add a small volume (e.g., 100 nL) of the compound solutions to the respective wells.
-
For vehicle control wells, add the same volume of DMSO.
-
-
Pathway Activation:
-
Add a known agonist of the Hedgehog pathway, such as a purified Sonic Hedgehog N-terminal domain (ShhN) protein or a Smoothened agonist like SAG, to all wells except the negative control wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C.[1]
-
-
Luminescence Reading:
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).[1]
-
Normalize the data to the vehicle control (100% activity) and the negative control (0% activity).[1]
-
Plot the normalized response against the logarithm of the compound concentration to determine the IC50 value.[1]
Secondary Confirmatory Assay: Cell Viability/Cytotoxicity Assay
This protocol is to confirm that the inhibitory effects observed in the primary screen are not due to general cytotoxicity.
Materials:
-
Hedgehog-dependent cancer cell line (e.g., Daoy medulloblastoma cells)[2]
-
Appropriate cell culture medium (e.g., MEM with 10% FBS)[2]
-
Hit compounds from the primary screen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO
-
Clear 96-well plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Compound Addition:
-
Add serial dilutions of the hit compounds to the wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Presentation
Table 1: Inhibitory Activity of Known Hedgehog Pathway Inhibitors
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| GHH20 | Gli-responsive luciferase reporter | Shh-LIGHT2 | 25 nM (IC50) | [1] |
| Vismodegib | Gli-responsive luciferase reporter | Shh-LIGHT2 | 45 nM (IC50) | [1] |
| CUR61414 | Hh-induced luciferase activity | s12 | 100–200 nM (IC50) | [9] |
| Jervine | Hh-induced luciferase activity | s12 | 500–700 nM (IC50) | [9] |
| BRD50837 | Shh-conditioned medium-induced differentiation | C3H10T1/2 | 0.09 µM (EC50) | [10] |
| Compound 29a | Hh signaling pathway inhibition | Not specified | 23 nM (IC50) |
Table 2: Assay Quality Control Parameters
| Parameter | Description | Acceptable Value | Reference |
| Z'-factor | A statistical measure of the quality of an HTS assay, reflecting the separation between the positive and negative controls. | > 0.5 | [2][8] |
Visualizations
Caption: Canonical Hedgehog signaling pathway and points of intervention.
Caption: High-throughput screening workflow for Hedgehog pathway inhibitors.
References
- 1. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibit Hepatitis B Virus Replication by Different Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibit Hepatitis B Virus Replication by Different Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hedgehog Signaling Pathway Emerges as a Pathogenic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Macrocyclic Hedgehog Pathway Inhibitors Acting by Suppressing the Gli-Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring RO6889678 Treatment Response Using HBV RNA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO6889678 is a potent inhibitor of Hepatitis B Virus (HBV) capsid formation, a critical step in the viral lifecycle.[1] As a capsid assembly modulator (CAM), it represents a novel class of oral antiviral agents with a distinct mechanism of action compared to traditional nucleos(t)ide analogues (NAs). While NAs primarily target the reverse transcription of pregenomic RNA (pgRNA), CAMs interfere with the proper assembly of the viral capsid, leading to the formation of non-functional, empty capsids and a reduction in the production of new infectious virions.[2][3][4][5]
Monitoring the therapeutic efficacy of CAMs like this compound requires sensitive and specific biomarkers that accurately reflect the on-target activity of the drug. Serum HBV RNA has emerged as a crucial biomarker for this purpose. Unlike HBV DNA, which is a marker of viral replication, HBV RNA levels can provide a more direct measure of the transcriptional activity of the covalently closed circular DNA (cccDNA) minichromosome, the template for all viral transcripts.[6] This is particularly relevant for CAMs, which act downstream of pgRNA transcription. Therefore, quantifying the decline in serum HBV RNA levels during treatment with this compound can provide valuable insights into the drug's effectiveness in inhibiting a key stage of the viral life cycle.
These application notes provide a comprehensive overview of the use of HBV RNA as a biomarker for monitoring the treatment response to this compound and include detailed protocols for its quantification.
Mechanism of Action of this compound and Rationale for HBV RNA Monitoring
This compound, as a capsid assembly modulator, disrupts the HBV life cycle at the stage of nucleocapsid formation. This interference prevents the encapsidation of the viral pgRNA, which is a prerequisite for reverse transcription and the generation of new viral genomes. The primary mechanism of action involves the misdirection of capsid self-assembly, leading to the formation of empty viral capsids.[2][3][4]
The rationale for using HBV RNA as a key monitoring tool for this compound therapy is based on the following:
-
Direct Reflection of cccDNA Activity: Serum HBV RNA levels are considered a surrogate marker for the transcriptional activity of intrahepatic cccDNA.[6]
-
Differentiation from NA Activity: While NAs effectively reduce HBV DNA levels, their impact on HBV RNA is less direct. Monitoring both markers can help to elucidate the specific contribution of a CAM to the overall antiviral effect, especially in combination therapies.
-
Early Indicator of Treatment Response: A rapid decline in serum HBV RNA can be an early indicator of the on-target activity of this compound.
Below is a diagram illustrating the HBV life cycle and the target of this compound.
Quantitative Data on Treatment Response
While specific clinical trial data for this compound measuring HBV RNA is not publicly available, data from other capsid assembly modulators in clinical development provide a strong indication of the expected response. The following tables summarize the observed reductions in HBV DNA and HBV RNA from a phase 2 study of the capsid assembly modulator JNJ-56136379 in combination with a nucleos(t)ide analogue (NA) in treatment-naïve (NCT) patients.[2]
Table 1: Mean Change from Baseline in HBV DNA and HBV RNA at Week 24 in Treatment-Naïve HBeAg-Positive Patients [2]
| Treatment Arm | Mean Baseline HBV DNA (log10 IU/mL) | Mean Change from Baseline in HBV DNA (log10 IU/mL) | Mean Baseline HBV RNA (log10 copies/mL) | Mean Change from Baseline in HBV RNA (log10 copies/mL) |
| JNJ-56136379 75 mg + NA | 7.8 | -5.53 | 6.8 | -2.96 |
| JNJ-56136379 250 mg + NA | 7.9 | -5.88 | 7.0 | -3.15 |
| Placebo + NA | 7.6 | -5.21 | 6.7 | -1.33 |
Table 2: Proportion of Patients with Undetectable HBV RNA at Week 24 in Treatment-Naïve HBeAg-Positive Patients [2]
| Treatment Arm | Number of Patients with Undetectable HBV RNA | Total Number of Patients | Percentage of Patients with Undetectable HBV RNA |
| JNJ-56136379 75 mg + NA | 19 | 33 | 58% |
| JNJ-56136379 250 mg + NA | 23 | 30 | 77% |
| Placebo + NA | 9 | 21 | 43% |
These data demonstrate that the addition of a capsid assembly modulator to standard NA therapy leads to a more profound reduction in both HBV DNA and, notably, HBV RNA levels compared to NA therapy alone. This highlights the value of monitoring HBV RNA to assess the additive or synergistic effects of CAMs like this compound.
Experimental Protocols
Quantification of Serum HBV RNA by Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol outlines the general steps for the quantification of HBV RNA from patient serum samples. Commercially available kits and automated platforms can also be used and should be operated according to the manufacturer's instructions.
1. Sample Collection and Storage:
-
Collect whole blood in serum separator tubes (SSTs).
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-1,300 x g for 10 minutes at room temperature.
-
Aliquot serum into sterile, nuclease-free cryovials.
-
Store serum samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. RNA Extraction:
-
Use a viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Briefly, lyse the viral particles in the presence of a chaotropic salt and proteinase K.
-
Bind the RNA to a silica membrane in a spin column.
-
Wash the membrane to remove contaminants.
-
Elute the purified RNA in a small volume of nuclease-free water or elution buffer.
-
Include a DNase I treatment step to eliminate any contaminating HBV DNA.
3. Reverse Transcription (cDNA Synthesis):
-
Use a high-capacity cDNA reverse transcription kit.
-
In a nuclease-free tube, combine the extracted RNA, random primers or HBV-specific primers, dNTPs, reverse transcriptase inhibitor, and reverse transcriptase enzyme in the appropriate buffer.
-
Incubate the reaction mixture according to the manufacturer's recommended thermal cycling conditions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green or a probe-based system like TaqMan).
-
Add the cDNA template and HBV-specific primers and probes to the master mix.
-
Use primers and probes targeting a conserved region of the HBV genome, such as the pre-core/core region.
-
Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40-45 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Include a standard curve of known concentrations of an HBV RNA transcript to enable absolute quantification of the viral RNA in the samples.
-
Include no-template controls (NTCs) to check for contamination and reverse transcriptase-minus controls to confirm the absence of contaminating DNA.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Use the standard curve to calculate the concentration of HBV RNA in each sample, typically expressed as copies/mL or IU/mL.
-
Normalize the results to the initial serum volume used for extraction.
Below is a workflow diagram for the HBV RNA quantification protocol.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between this compound treatment, its effect on the HBV life cycle, and the resulting changes in viral biomarkers.
Conclusion
Monitoring serum HBV RNA levels is a valuable tool for assessing the treatment response to the capsid assembly modulator this compound. A significant reduction in HBV RNA provides a direct measure of the drug's on-target activity and complements the information obtained from monitoring HBV DNA. The protocols and data presented in these application notes provide a framework for researchers and clinicians to effectively utilize HBV RNA as a biomarker in the development and clinical application of this compound and other novel anti-HBV therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gut.bmj.com [gut.bmj.com]
- 3. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. modulators-of-hbv-capsid-assembly-as-an-approach-to-treating-hepatitis-b-virus-infection - Ask this paper | Bohrium [bohrium.com]
- 6. Serum HBV RNA Dynamic and Drug Withdrawal Predictor Value in Patients With Chronic HBV Infection on Long-term Nucleos(t)ide Analogue (NA) Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RO6889678 solubility issues in DMSO and cell culture media
Technical Support Center: RO6889678
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling this compound, focusing on common solubility issues encountered in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in anhydrous, sterile dimethyl sulfoxide (DMSO). A common practice for small molecules is to create a 10 mM stock solution, which can then be further diluted for your experiments. To ensure the compound is fully dissolved, gentle warming (not exceeding 50°C) and vortexing or sonication may be applied.[1]
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Generally, a final DMSO concentration of 0.5% or lower is recommended for most cell lines, with 0.1% being preferable.[2][3] However, the tolerance to DMSO can vary between cell lines, so it is best to determine this experimentally. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[1]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution in my cell culture medium. What should I do?
Precipitation upon dilution into aqueous-based cell culture media is a common issue for hydrophobic compounds. This indicates that the compound's solubility limit in the media has been exceeded. Please refer to the troubleshooting guide below for strategies to address this.
Quantitative Data Summary
While specific quantitative solubility data for this compound in various solvents is not publicly available, the following table provides general guidelines for DMSO concentrations in cell culture.
| Parameter | Recommendation | Notes |
| Stock Solution Concentration in DMSO | 1000x the final desired concentration | This minimizes the volume of DMSO added to the cell culture. |
| Final DMSO Concentration in Media | ≤ 0.1% | Considered safe for most cell lines.[3] |
| Maximum Tolerated DMSO Concentration | Up to 0.5% | Cell line dependent; should be verified experimentally.[3][4] |
Troubleshooting Guide
Issue: Compound precipitates out of solution upon dilution in cell culture media.
-
Possible Cause: The aqueous solubility of this compound is low, and the final concentration in your experiment exceeds its solubility limit in the cell culture medium.
-
Solutions:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly into the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the medium, mix thoroughly, and then add this intermediate dilution to the final volume.[2]
-
Lower the Final Concentration: Your desired experimental concentration may be too high. Try using a lower final concentration of this compound.
-
Increase the Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.2% instead of 0.1%) might help to keep the compound in solution. Remember to test the tolerance of your specific cell line to the increased DMSO concentration.
-
Gentle Warming and Mixing: When preparing the final dilution, gently warm the cell culture medium to 37°C and mix immediately and thoroughly upon adding the compound stock solution.
-
Experimental Protocols
Protocol for Determining the Approximate Solubility of this compound in Cell Culture Media
This protocol provides a general method to estimate the solubility of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
High-speed centrifuge
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in the cell culture medium. For example, prepare solutions with final concentrations ranging from 1 µM to 100 µM.
-
Equilibration: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation.
-
Centrifugation: To confirm, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any insoluble compound.
-
Determine Solubility: The highest concentration that does not show any visible precipitate can be considered the approximate solubility of this compound in that specific medium under those conditions.
Visualizations
Caption: Recommended workflow for preparing this compound for cell-based assays.
References
Technical Support Center: Optimizing RO6889678 Dosage for In Vitro Anti-HBV Assays
Welcome to the technical support center for the use of RO6889678 in in vitro anti-Hepatitis B Virus (HBV) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against HBV?
A1: this compound is a highly potent inhibitor of Hepatitis B Virus (HBV) capsid formation[1]. As a capsid assembly modulator (CAM), it disrupts the normal process of viral capsid assembly, a critical step in the HBV life cycle. This interference prevents the proper encapsidation of the viral pregenomic RNA (pgRNA), thereby blocking the subsequent reverse transcription and the formation of new infectious viral particles.
Q2: What is a typical starting concentration range for this compound in an in vitro anti-HBV assay?
A2: While specific data for this compound is not publicly available, for related potent HBV capsid assembly modulators, the 50% effective concentration (EC50) is often in the low nanomolar range. For initial experiments, it is advisable to perform a dose-response curve starting from a high concentration (e.g., 1-10 µM) and performing serial dilutions down to the picomolar range to determine the optimal inhibitory concentration for your specific cell model.
Q3: How can I determine the cytotoxicity of this compound in my cell line?
A3: A standard method to determine the 50% cytotoxic concentration (CC50) is the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure the metabolic activity of cells, which correlates with cell viability. By treating your host cells (e.g., HepG2-NTCP) with a range of this compound concentrations in parallel to your antiviral assay, you can determine the concentration at which the compound becomes toxic to the cells.
Q4: What are the key endpoints to measure the antiviral efficacy of this compound?
A4: The primary endpoints for assessing the anti-HBV activity of a capsid assembly modulator like this compound include:
-
Reduction in extracellular HBV DNA: This is a common and robust marker of viral replication. It can be quantified from the cell culture supernatant using quantitative PCR (qPCR).
-
Reduction in intracellular HBV replicative intermediates: This provides a more direct measure of the inhibition of viral DNA synthesis within the host cell.
-
Inhibition of covalently closed circular DNA (cccDNA) formation: As the stable episomal form of the viral genome, cccDNA is a key target for curative therapies. Its quantification is crucial for evaluating the potential of a compound to lead to a functional cure.
-
Reduction in secreted HBV antigens: Levels of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant can also be measured by ELISA as indicators of viral protein expression and replication.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in antiviral activity between wells/experiments. | Inconsistent cell seeding density. Pipetting errors during drug dilution or addition. Edge effects in the culture plate. | Ensure a homogenous cell suspension and use a multichannel pipette for consistent cell seeding. Prepare a master mix of the drug dilutions and add carefully to each well. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant reduction in HBV DNA despite treatment with this compound. | The compound may be inactive at the tested concentrations. The compound may have degraded. Issues with the HBV infection or replication in the control wells. | Perform a wider dose-response curve, extending to higher concentrations. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. Verify the efficiency of your HBV infection/transfection and replication in untreated control wells. |
| High cytotoxicity observed at concentrations where antiviral activity is expected. | The compound has a narrow therapeutic window in your cell model. Contamination of the compound stock. | Carefully evaluate the CC50 and EC50 values to determine the selectivity index (SI = CC50/EC50). A low SI may limit the compound's utility. Use a fresh, authenticated stock of the compound. |
| Difficulty in quantifying a reduction in cccDNA. | Inefficient cccDNA formation in the in vitro model. The qPCR assay for cccDNA is not specific and is detecting other viral DNA forms. | Optimize your infection protocol to ensure robust cccDNA establishment. Use a validated cccDNA quantification protocol that includes a step to remove non-cccDNA forms, such as treatment with T5 exonuclease or plasmid-safe ATP-dependent DNase.[2][3] |
Quantitative Data Summary for a Representative HBV Capsid Assembly Modulator
| Parameter | Cell Line | Value | Reference |
| EC50 (HBV DNA reduction) | HepAD38 | 0.003 µM | [4] |
| EC50 (HBV DNA reduction) | Primary Human Hepatocytes (PHH) | 0.04 µM | [4] |
| CC50 (Cytotoxicity) | HepG2 | >100 µM | [4] |
| Selectivity Index (SI = CC50/EC50) | HepG2 / HepAD38 | >33,333 | [4] |
Experimental Protocols
Protocol 1: In Vitro Anti-HBV Assay using HepG2-NTCP Cells
This protocol outlines the general procedure for evaluating the antiviral activity of this compound in an HBV-infectible cell line.
-
Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in cell culture medium. The final concentrations should span a wide range to determine the EC50 (e.g., from 10 µM down to 1 pM).
-
HBV Inoculation and Treatment:
-
On the day of infection, remove the culture medium from the cells.
-
Add the prepared HBV inoculum (at a multiplicity of infection, MOI, predetermined to give a robust infection) to each well.
-
Immediately add the different concentrations of this compound to the respective wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration (typically 7-10 days). Change the medium containing the respective drug concentrations every 2-3 days.
-
Endpoint Analysis:
-
Extracellular HBV DNA: Collect the cell culture supernatant at the end of the experiment. Extract viral DNA and quantify the HBV DNA levels using qPCR.
-
Intracellular cccDNA: Lyse the cells and extract total DNA. Treat the DNA with an exonuclease to remove non-cccDNA forms and then quantify cccDNA by qPCR (see Protocol 2).
-
Protocol 2: Quantification of HBV cccDNA
This protocol provides a method for the specific quantification of HBV cccDNA from infected cells.
-
Cell Lysis and DNA Extraction:
-
Wash the infected and treated cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the total DNA using a commercial DNA extraction kit.
-
-
Exonuclease Digestion:
-
Treat the extracted total DNA with T5 exonuclease or Plasmid-Safe™ ATP-Dependent DNase (PSD) to digest linear and relaxed circular HBV DNA, leaving the cccDNA intact[2][3].
-
Follow the manufacturer's instructions for the specific enzyme regarding reaction conditions and duration.
-
Inactivate the enzyme after digestion.
-
-
qPCR Analysis:
-
Perform qPCR using primers and a probe specific for a conserved region of the HBV genome to quantify the remaining cccDNA.
-
Use a standard curve of a plasmid containing the HBV genome to determine the absolute copy number of cccDNA.
-
Normalize the cccDNA copy number to the cell number by also quantifying a host housekeeping gene (e.g., β-globin) from the same sample.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed the host cells (e.g., HepG2) in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the antiviral assay. Include a "no-cell" blank and a "vehicle-only" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the cell viability against the compound concentration to determine the CC50 value.
Visualizations
Caption: Mechanism of action of this compound in the HBV life cycle.
Caption: Workflow for optimizing this compound dosage.
Caption: A logical approach to troubleshooting common issues.
References
- 1. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model | MDPI [mdpi.com]
- 2. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
- 3. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating CYP3A4 induction by RO6889678 in drug-drug interaction studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mitigating the CYP3A4 induction potential of the investigational compound RO6889678.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with CYP3A4 a concern?
This compound is a potent experimental compound under investigation. A significant concern in its development is its strong potential to induce cytochrome P450 3A4 (CYP3A4) expression. CYP3A4 is a critical enzyme responsible for the metabolism of approximately 50% of clinically used drugs. Induction of CYP3A4 by this compound can accelerate the metabolism of co-administered drugs, potentially leading to reduced efficacy or the formation of toxic metabolites. This poses a risk for significant drug-drug interactions (DDIs).
Q2: What is the primary mechanism of CYP3A4 induction by compounds like this compound?
The primary mechanism of CYP3A4 induction by many xenobiotics, likely including this compound, is through the activation of the Pregnane X Receptor (PXR), a nuclear receptor. Upon binding by an activator (ligand), PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements on the DNA, leading to the increased transcription of the CYP3A4 gene.
Troubleshooting In Vitro CYP3A4 Induction Assays
This section provides guidance on common issues encountered when assessing the CYP3A4 induction potential of a potent inducer like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-donor variability in primary human hepatocyte assays. | - Genetic polymorphism in PXR and other regulatory genes.- Differences in donor health and medication history. | - Use hepatocytes from at least three different donors to obtain a more representative assessment.- Characterize the baseline CYP3A4 activity and inducibility of each hepatocyte lot with a reference inducer (e.g., rifampicin). |
| Inconsistent EC50 and Emax values. | - Cytotoxicity of this compound at higher concentrations.- Limited solubility of the compound in culture media.- Incomplete dose-response curve. | - Conduct a cytotoxicity assay (e.g., LDH release) in parallel to determine the non-toxic concentration range.- Use appropriate solvents (e.g., DMSO) at a final concentration that does not affect cell viability or enzyme activity (typically ≤0.1%).- If a full curve cannot be generated due to toxicity or solubility, advanced data analysis models may be needed to estimate Emax. |
| Discrepancy between PXR reporter gene assay and hepatocyte assay results. | - PXR reporter assays only measure the initial activation of the receptor and may not capture downstream regulatory events.- Off-target effects of the compound in hepatocytes not present in the reporter cell line. | - While PXR reporter assays are useful for high-throughput screening, definitive assessment of CYP3A4 induction should be performed in primary human hepatocytes as they represent a more physiologically relevant system.[1][2] |
| Low or no induction observed despite expectations. | - Poor cell viability or functionality.- Incorrect concentration of the test compound.- Issues with the detection method (e.g., substrate inhibition in activity assays). | - Visually inspect hepatocyte morphology daily.- Always include a positive control (e.g., rifampicin) to confirm the inducibility of the cells.- When using enzyme activity as an endpoint, ensure the substrate concentration is not inhibitory and that the test compound does not directly inhibit the enzyme. Measuring CYP3A4 mRNA levels is often a more direct and less ambiguous endpoint. |
Experimental Protocols
PXR Activation Reporter Gene Assay
This assay is a high-throughput method to screen for compounds that activate the Pregnane X Receptor.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
PXR expression plasmid
-
Reporter plasmid containing a PXR response element upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and reference inducer (e.g., rifampicin)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PXR expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the reference inducer. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected control plasmid or a separate viability assay). Calculate the fold induction relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Primary Human Hepatocyte CYP3A4 Induction Assay (mRNA Endpoint)
This assay is considered the gold standard for in vitro assessment of CYP3A4 induction.
Materials:
-
Cryopreserved or fresh plateable primary human hepatocytes
-
Collagen-coated plates
-
Hepatocyte culture medium and supplements
-
This compound and reference inducer (e.g., rifampicin)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers/probes for CYP3A4 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Methodology:
-
Hepatocyte Seeding: Thaw and seed primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the reference inducer. Include a vehicle control.
-
Incubation and Re-dosing: Incubate the cells for 48-72 hours. It is recommended to replace the medium with freshly prepared compound-containing medium every 24 hours.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR to measure the relative expression levels of CYP3A4 and the housekeeping gene.
-
Data Analysis: Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control after normalization to the housekeeping gene using the ΔΔCt method. Plot the dose-response curve to determine EC50 and Emax values.
Data Presentation
While specific quantitative data for this compound's CYP3A4 induction is not publicly available, the following table provides an illustrative example of how to present such data in comparison to known CYP3A4 inducers.
| Compound | Assay System | EC50 (µM) | Emax (fold induction) |
| This compound | Primary Human Hepatocytes (mRNA) | Data not available | Data not available |
| Rifampicin | Primary Human Hepatocytes (mRNA) | 0.1 - 1.0 | 10 - 50 |
| Phenobarbital | Primary Human Hepatocytes (mRNA) | 50 - 200 | 5 - 15 |
| Carbamazepine | Primary Human Hepatocytes (mRNA) | 10 - 50 | 3 - 10 |
Note: The values for the reference inducers are approximate and can vary depending on the hepatocyte donor and experimental conditions.
Visualizations
Signaling Pathway
Caption: PXR-mediated CYP3A4 induction pathway.
Experimental Workflow
Caption: Workflow for CYP3A4 induction assay in primary human hepatocytes.
Medicinal Chemistry Strategies to Mitigate CYP3A4 Induction
For a potent PXR activator like this compound, medicinal chemistry efforts to reduce this liability are crucial. The following are general strategies that can be explored:
-
Reduce Lipophilicity: PXR has a large, hydrophobic ligand-binding pocket. Decreasing the overall lipophilicity (e.g., by introducing polar functional groups) can reduce the compound's affinity for PXR.
-
Introduce Steric Hindrance: Modifying the molecular structure to introduce steric bulk can disrupt the key interactions required for PXR activation.
-
Block Metabolic Soft Spots: If metabolism of this compound leads to metabolites that are also PXR activators, blocking these metabolic sites (e.g., through fluorination) could be a viable strategy.
-
Structure-Based Drug Design: If a co-crystal structure of this compound with the PXR ligand-binding domain can be obtained, it would provide invaluable information for rationally designing modifications that disrupt binding while preserving the desired pharmacological activity. Key interactions to target for disruption often involve specific hydrogen bonds and hydrophobic contacts within the binding pocket.
References
- 1. CYP3A4 induction by xenobiotics: biochemistry, experimental methods and impact on drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in RO6889678 antiviral efficacy results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the antiviral efficacy results of RO6889678. Consistent and reproducible data are critical for the accurate assessment of this potent Hepatitis B Virus (HBV) capsid formation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent inhibitor of HBV capsid formation.[1] By interfering with the assembly of the viral capsid, it disrupts a crucial step in the viral replication cycle.
Q2: What are the known metabolic pathways for this compound?
This compound has a complex metabolic profile. It is primarily metabolized through CYP3A4-mediated oxidation and direct glucuronidation by UGT1A3 and UGT1A1.[1] This complex metabolism can be a source of variability in in vitro and in vivo studies.
Q3: What are common sources of variability in antiviral assays?
Variability in antiviral assays can arise from several factors, including the quality of the virus stock, the health and confluency of the host cells, consistency in experimental technique, and the purity of the compound being tested.[2] It is also crucial to consider the specific properties of the drug, such as its metabolic stability and potential for interactions.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Q4: Why am I observing significant well-to-well or plate-to-plate variability in my EC50 values for this compound?
Inconsistent EC50 values are a common challenge and can be attributed to several factors:
-
Cell Health and Density: Ensure that the host cells (e.g., HepG2.2.15) are healthy, within a low passage number, and seeded at a consistent density across all wells and plates. Over-confluent or unhealthy cells can lead to variable results.[2]
-
Virus Titer: Use a consistent and accurately tittered virus stock for all experiments. Variations in the multiplicity of infection (MOI) can significantly impact the apparent efficacy of the antiviral compound.
-
Compound Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Metabolic Activity of Host Cells: Given that this compound is metabolized by CYP3A4 and UGTs, variations in the expression and activity of these enzymes in your host cells can lead to inconsistent drug exposure over the course of the assay.[1] Consider using cells with characterized and stable metabolic activity or using metabolic inhibitors as controls.
Q5: My this compound efficacy is lower than expected based on published data. What could be the cause?
Several factors could contribute to lower-than-expected potency:
-
Compound Purity: Verify the purity of your this compound compound. Impurities can interfere with the assay and reduce the apparent efficacy.
-
Assay Duration and Drug Stability: this compound may have limited stability in culture medium over longer incubation periods. Consider optimizing the assay duration or replenishing the compound during the experiment.
-
Presence of Serum Proteins: If your culture medium contains a high percentage of serum, protein binding of this compound could reduce its free concentration and thus its antiviral activity. Consider testing a range of serum concentrations.
-
Drug Efflux: The host cell line might express drug efflux pumps that actively transport this compound out of the cells, reducing its intracellular concentration and efficacy.[3]
Q6: I am observing cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?
It is crucial to differentiate between antiviral activity and cytotoxicity.
-
Determine Cytotoxicity (CC50) Concurrently: Always run a cytotoxicity assay in parallel with your antiviral efficacy assay using the same cell line, seeding density, and incubation time. This will allow you to determine the therapeutic index (CC50/EC50).
-
Use a More Sensitive Cytotoxicity Assay: Some cytotoxicity assays (e.g., MTT, MTS) can be less sensitive than others. Consider using a more sensitive method like a neutral red uptake assay or a cell viability assay based on ATP content.
-
Reduce Incubation Time: If cytotoxicity is observed after prolonged exposure, it may be possible to shorten the assay duration while still being able to measure a significant reduction in viral markers.
Data Presentation
Table 1: Troubleshooting Checklist for this compound Efficacy Assays
| Parameter | Recommendation | Potential Impact of Variability |
| Cell Culture | Use low passage number cells; Maintain consistent seeding density; Regularly test for mycoplasma contamination. | Inconsistent cell health affects virus replication and drug metabolism. |
| Virus Stock | Use a well-titered and validated virus stock; Aliquot and store at -80°C to avoid freeze-thaw cycles. | Variable MOI leads to inconsistent infection rates and drug efficacy. |
| This compound | Verify compound purity and identity; Prepare fresh dilutions for each experiment; Store stock solutions appropriately. | Compound degradation or impurities can alter the observed potency. |
| Assay Protocol | Standardize incubation times, media components (especially serum concentration), and liquid handling steps. | Inconsistent protocols are a major source of experimental noise. |
| Data Analysis | Use a consistent method for calculating EC50 values; Include appropriate controls (e.g., vehicle, positive control antiviral). | Inconsistent data analysis can lead to erroneous conclusions. |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in HepG2.2.15 Cells
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well in complete DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the respective this compound dilutions. Include vehicle control (DMSO) and a positive control (e.g., Lamivudine) wells.
-
Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared compound dilutions every 2 days.
-
Quantification of HBV DNA: After 6 days, extract total DNA from the cells and quantify the levels of HBV DNA using a validated qPCR assay.
-
Data Analysis: Calculate the percentage of HBV DNA inhibition for each concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizations
Caption: Workflow for determining the EC50 of this compound.
Caption: A logical approach to troubleshooting variable results.
Caption: this compound inhibits HBV capsid assembly.
References
Technical Support Center: Enhancing Oral Bioavailability of HAP-Class HBV Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of Heteroaryldihydropyrimidine (HAP)-class Hepatitis B Virus (HB स्थिर) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HAP-class HBV inhibitors?
A1: HAP-class inhibitors are capsid assembly modulators (CAMs).[1][2][3][4] They bind to a specific pocket on the HBV core protein (HBcAg), which is essential for the formation of the viral capsid.[2][3][4] This binding interferes with the normal assembly process, leading to the formation of aberrant or empty capsids that are non-functional and unable to support viral replication.[1][2][3][4] This disruption of capsid assembly is a key strategy in developing antiviral therapies for chronic hepatitis B.[5]
Q2: What are the main challenges in achieving good oral bioavailability with HAP-class inhibitors?
A2: A primary challenge is the poor aqueous solubility of many compounds within this class.[6] This low solubility can limit the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption. Consequently, this can lead to low and variable oral bioavailability. For instance, the preclinical oral bioavailability of GLS4, a clinical-phase HAP inhibitor, was found to be approximately 5% to 15% depending on the species.[1][7]
Q3: What are the most promising formulation strategies to improve the oral bioavailability of HAP inhibitors?
A3: Several formulation strategies are effective for poorly soluble drugs and can be applied to HAP inhibitors. These include:
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility and dissolution rates.[8][9][10]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to faster dissolution.[11][12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, enhancing drug solubilization and absorption.[14][15]
Q4: Are there any clinical examples of strategies to enhance the bioavailability of HAP inhibitors?
A4: Yes. For the HAP inhibitor GLS4, a first-in-human trial investigated the co-administration with ritonavir, a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][16] This approach significantly boosted the plasma concentration of GLS4, demonstrating a pharmacological strategy to enhance systemic exposure.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate of the HAP inhibitor. | Poor aqueous solubility of the crystalline drug. | 1. Particle Size Reduction: Micronize or nano-size the drug powder. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a suitable hydrophilic polymer (e.g., PVP, HPMC). 3. Prepare a Nanosuspension: Use wet milling or high-pressure homogenization to create a nanosuspension. |
| High variability in oral absorption in animal studies. | Inconsistent dissolution in the GI tract. Food effects. | 1. Utilize a Solubilization Technology: Formulate the HAP inhibitor as a SEDDS to ensure more consistent emulsification and absorption. 2. Conduct Fed vs. Fasted State Studies: Evaluate the impact of food on the absorption of your formulation to understand potential food effects. |
| Low permeability in Caco-2 assays despite good solubility. | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Co-administer with an Efflux Inhibitor: In your Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil) to see if permeability improves. 2. Chemical Modification: If efflux is a significant barrier, consider medicinal chemistry approaches to modify the structure of the HAP inhibitor to reduce its affinity for efflux transporters. |
| Rapid metabolism observed in in vitro liver microsome stability assays. | The HAP inhibitor is a substrate for metabolic enzymes (e.g., CYP3A4). | 1. Co-administration with an Enzyme Inhibitor: As demonstrated with GLS4 and ritonavir, co-dosing with a metabolic inhibitor can increase exposure. 2. Structural Modification: Modify the chemical structure at the sites of metabolism to improve metabolic stability. |
Quantitative Data on HAP Inhibitor Bioavailability
Table 1: Pharmacokinetic Parameters of Formulated HAP-Class HBV Inhibitors
| Compound | Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| GLS4 | Not Specified | ICR Mice | Not Specified | - | 0.25 | 556 | 25.5 | [17] |
| GLS4 + Ritonavir | Oral Solution | Human | 120 mg GLS4 + 100 mg Ritonavir | - | - | 7.42-fold increase | - | [1] |
| 34a | Not Specified | HDI HBV Mouse | - | - | - | - | High | |
| JNJ-56136379 | Not Specified | Human | Multiple Doses | 2155 - 8032 | - | 19,371 - 160,904 | - | |
| GST-HG131 | Not Specified | Human | 10 - 300 mg (single dose) | - | 1 - 6 | - | - |
Experimental Protocols
Protocol 1: Preparation of a HAP Inhibitor Nanosuspension by Wet Milling
This protocol is adapted for a poorly soluble HAP inhibitor.
Materials:
-
HAP inhibitor
-
Stabilizer (e.g., Pluronic F127, HPMC)
-
Purified water
-
Zirconium oxide milling beads (0.5 mm)
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Preparation of the Suspension:
-
Accurately weigh the HAP inhibitor and the chosen stabilizer. A typical drug-to-stabilizer ratio to start with is 1:1 (w/w).
-
Disperse the HAP inhibitor and stabilizer in a minimal amount of purified water to form a pre-suspension.
-
-
Milling:
-
Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads.
-
Mill the suspension at a high speed (e.g., 1000 rpm) for a predetermined time (e.g., 1-4 hours). The optimal milling time should be determined experimentally.
-
Monitor the temperature of the milling chamber and use cooling if necessary to prevent degradation of the drug.
-
-
Separation and Collection:
-
After milling, separate the nanosuspension from the milling beads. This can be done by centrifugation at a low speed or by using a sieve.
-
Collect the resulting nanosuspension.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Crystallinity: Analyze the physical state of the drug nanoparticles using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm if the drug has remained in its crystalline form or has become amorphous.
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Dissolution Rate: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to the unformulated drug.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol is a standard method to assess the intestinal permeability of a drug candidate.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow (for monolayer integrity testing)
-
HAP inhibitor test solution
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Alternatively, perform a Lucifer yellow permeability assay. The permeation of Lucifer yellow should be low (<1%).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the HAP inhibitor test solution (at a known concentration in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh HBSS.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
Perform the assay as described above but add the test solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the HAP inhibitor in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: HBV lifecycle and the mechanism of HAP inhibitor action.
Caption: Workflow for improving HAP inhibitor oral bioavailability.
References
- 1. A First-in-Human Trial of GLS4, a Novel Inhibitor of Hepatitis B Virus Capsid Assembly, following Single- and Multiple-Ascending-Oral-Dose Studies with or without Ritonavir in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A First-in-Human Trial of GLS4, a Novel Inhibitor of Hepatitis B Virus Capsid Assembly, following Single- and Multiple-Ascending-Oral-Dose Studies with or without Ritonavir in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (Bersacapavir) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
Cell line selection for consistent RO6889678 antiviral testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on the consistent antiviral testing of RO6889678, a potent Hepatitis B Virus (HBV) capsid assembly modulator.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are recommended for testing the antiviral activity of this compound against HBV?
A1: The most commonly used and recommended cell lines are human hepatoma-derived cell lines that support HBV replication. The primary choices include:
-
HepG2.2.15: This is a stable cell line derived from HepG2 that contains an integrated copy of the HBV genome and constitutively produces HBV particles. It is a widely used and well-characterized model for studying HBV replication and screening antiviral compounds.
-
Huh7: Another human hepatoma cell line that can support HBV replication upon transfection with the HBV genome. Certain derivatives, like Huh7-NTCP, have been engineered to express the sodium taurocholate cotransporting polypeptide (NTCP) receptor, making them susceptible to HBV infection.
-
HepAD38: This cell line is another derivative of HepG2 that contains an HBV genome under the control of a tetracycline-off promoter, allowing for inducible HBV replication.
Q2: What is the mechanism of action of this compound?
A2: this compound is a capsid assembly modulator (CAM). It works by binding to the HBV core protein dimers, which are the building blocks of the viral capsid. This binding accelerates the kinetics of capsid assembly, leading to the formation of aberrant or empty capsids that do not contain the viral pregenomic RNA (pgRNA) and the viral polymerase.[1][2][3] Consequently, this prevents the reverse transcription of pgRNA into viral DNA, a crucial step in the HBV replication cycle.[1][2][3]
Q3: How does the antiviral activity of this compound differ from nucleos(t)ide analogs (NAs)?
A3: this compound targets a different stage of the HBV life cycle compared to NAs like entecavir or tenofovir. While NAs inhibit the reverse transcriptase activity of the viral polymerase, this compound disrupts the formation of functional, pgRNA-containing capsids.[1] This difference in mechanism suggests that CAMs like this compound could be used in combination with NAs for a more potent antiviral effect.[4]
Q4: What are the key parameters to measure when assessing the efficacy of this compound?
A4: The primary endpoints for evaluating the antiviral activity of this compound in cell culture include:
-
Reduction in extracellular HBV DNA: This is a measure of the amount of viral particles being released from the cells and is typically quantified by real-time PCR.
-
Reduction in intracellular HBV replicative intermediates: This assesses the effect of the compound on the levels of viral DNA within the cells.
-
Inhibition of capsid assembly: This can be evaluated using techniques like native agarose gel electrophoresis followed by immunoblotting to detect assembled capsids.
-
Reduction in secreted HBeAg and HBsAg: These viral antigens can be measured by ELISA and serve as additional markers of antiviral activity.
Troubleshooting Guides
This section addresses common issues encountered during the in vitro testing of this compound.
Issue 1: High variability in antiviral assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health: HepG2 and its derivatives can be prone to clumping and uneven growth, affecting viral replication and drug response.[5][6] | - Maintain a consistent subculturing schedule and avoid letting cells become over-confluent. - Ensure gentle handling during trypsinization to minimize cell damage.[5] - Regularly check for changes in cell morphology.[5] |
| Variable Virus Production (in stable cell lines like HepG2.2.15): The level of HBV production can fluctuate between passages. | - Use cells within a consistent and low passage number range for experiments. - Thaw a new vial of cells if high passage numbers are suspected to be the cause of variability.[7] |
| Inaccurate Drug Concentrations: Errors in serial dilutions can lead to inconsistent dose-response curves. | - Prepare fresh drug dilutions for each experiment. - Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Issue 2: Low or no antiviral activity observed.
| Potential Cause | Troubleshooting Step |
| Compound Instability: this compound may degrade in the cell culture medium over the course of the experiment. | - Prepare fresh compound solutions immediately before use. - Consider the stability of the compound in the specific culture medium and incubation conditions. |
| Suboptimal Assay Conditions: The timing of compound addition or the duration of the assay may not be optimal. | - For capsid assembly modulators, it is crucial to add the compound at the appropriate time relative to viral replication. Time-of-addition studies can help optimize this.[1] |
| Cell Line Resistance: Although unlikely with a novel compound, pre-existing resistance in the cell line is a remote possibility. | - Confirm the identity and characteristics of the cell line. - Test the compound in a different recommended cell line (e.g., switch from HepG2.2.15 to a transfected Huh7 line). |
Issue 3: Cytotoxicity observed at active concentrations.
| Potential Cause | Troubleshooting Step |
| Off-target Effects: The compound may be affecting cellular processes unrelated to HBV capsid assembly. | - Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) in parallel with the antiviral assay on uninfected parental HepG2 or Huh7 cells to determine the 50% cytotoxic concentration (CC50). |
| Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the concentrations used. | - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for the specific cell line (typically <0.5% for DMSO). |
Data Presentation
Table 1: Comparison of Recommended Cell Lines for this compound Testing
| Cell Line | Type | Key Advantages | Key Disadvantages |
| HepG2.2.15 | Stable, HBV-producing | - Constitutive HBV production, no transfection needed. - Well-characterized and widely used.[8] | - Integrated HBV genome may not fully represent natural infection. - Lower proliferation rate compared to parental HepG2.[8] |
| Huh7 (transiently transfected) | Hepatoma | - Allows for the study of different HBV genotypes and mutants. - More representative of de novo infection. | - Requires transfection for each experiment, leading to higher variability. |
| HepAD38 | Inducible, HBV-producing | - Controllable HBV replication via tetracycline. - High levels of HBV DNA production. | - Requires careful control of the inducer. |
| Huh7-NTCP | Stable, HBV-infectible | - Supports the entire HBV life cycle, including viral entry. | - Infection efficiency can be variable. |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) of this compound in HepG2.2.15 Cells
-
Cell Seeding:
-
Culture HepG2.2.15 cells in appropriate medium (e.g., DMEM/F12 supplemented with 10% FBS, G418).
-
Seed the cells in 96-well plates at a density that will result in a confluent monolayer after 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a "no-drug" control (vehicle only) and a positive control (e.g., entecavir).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 6-9 days), with medium and compound changes every 2-3 days.
-
-
Quantification of Extracellular HBV DNA:
-
Collect the cell culture supernatant at the end of the incubation period.
-
Isolate viral DNA from the supernatant.
-
Quantify the HBV DNA levels using a validated real-time PCR assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the no-drug control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Native Agarose Gel Electrophoresis for Capsid Assembly Analysis
-
Cell Lysis:
-
After treatment with this compound as described in Protocol 1, wash the cells with PBS and lyse them in a non-denaturing lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Gel Electrophoresis:
-
Load the clarified cell lysates onto a native agarose gel (e.g., 1-1.5%).
-
Run the electrophoresis at a constant voltage in a cold room or on ice.
-
-
Immunoblotting:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the HBV core protein (HBcAg).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands corresponding to assembled capsids using a chemiluminescent substrate.
-
-
Analysis:
-
Compare the intensity and migration pattern of the capsid bands in the treated samples to the untreated control. A decrease in the intensity of the normal capsid band and/or the appearance of faster or slower migrating species indicates a disruption of capsid assembly.[9]
-
Mandatory Visualizations
Caption: HBV replication cycle and the mechanism of action of this compound.
Caption: Experimental workflow for determining the EC50 of this compound.
References
- 1. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis B Virus Capsid Assembly Modulators, but Not Nucleoside Analogs, Inhibit the Production of Extracellular Pregenomic RNA and Spliced RNA Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subculture Troubleshooting Procedures - HepG2 Transfection [hepg2.com]
- 6. HepG2 Methods, Protocols and Troubleshootings [protocol-online.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to RO6889678 in HBV Variants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel HBV capsid assembly modulator, RO6889678. The information provided herein is intended to guide users in identifying, characterizing, and overcoming potential resistance in Hepatitis B Virus (HBV) variants during in vitro and preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a reduced efficacy of this compound in our long-term cell culture experiments. What could be the underlying cause?
A1: A time-dependent decrease in the antiviral activity of this compound may be attributed to several factors. These include, but are not limited to:
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Experimental variability: Inconsistent cell densities, passage numbers, or reagent concentrations can affect assay outcomes. It is crucial to maintain consistent experimental conditions.
-
Compound stability: this compound, like any chemical compound, may have limited stability in your specific cell culture medium and conditions. Verifying the stability of the compound over the course of your experiment is recommended.
-
Emergence of drug-resistant HBV variants: Continuous selective pressure from an antiviral agent can lead to the selection and proliferation of pre-existing or newly mutated HBV variants that are less susceptible to the compound. This is a common phenomenon observed with antiviral drugs.
Q2: What is the mechanism of action of this compound and how might resistance develop?
A2: this compound is a potent inhibitor of HBV capsid formation.[1] As a capsid assembly modulator (CAM), it acts by interfering with the normal assembly of the viral capsid, which is a crucial step in the HBV lifecycle for protecting the viral genome and for viral replication.[2][3] Resistance to CAMs can arise from mutations in the HBV core protein (HBc), which is the building block of the capsid.[4][5] These mutations can alter the binding site of this compound on the core protein, thereby reducing the drug's ability to disrupt capsid assembly.
Q3: Which genomic region of HBV should we sequence to identify potential resistance mutations to this compound?
A3: Given that this compound is a capsid assembly modulator, mutations conferring resistance are most likely to be found in the gene encoding the HBV core protein (HBc) . The core protein is central to the viral lifecycle, and mutations in this region can impact capsid assembly and sensitivity to CAMs.[2][4]
Q4: We have identified a mutation in the HBV core protein in a virus population that shows reduced susceptibility to this compound. How can we confirm that this specific mutation is responsible for the resistance?
A4: To confirm the role of a specific mutation in conferring resistance to this compound, you will need to perform a phenotypic analysis. This typically involves the following steps:
-
Site-directed mutagenesis: Introduce the identified mutation into a wild-type HBV replicon plasmid.
-
In vitro susceptibility assay: Transfect hepatoma cells with the wild-type and mutant HBV replicons and treat with a range of this compound concentrations.
-
Determine EC50 values: Measure the 50% effective concentration (EC50) of this compound for both the wild-type and mutant virus. A significant increase in the EC50 value for the mutant virus compared to the wild-type confirms the role of the mutation in resistance.
Troubleshooting Guides
Guide 1: Investigating Decreased this compound Efficacy in Cell Culture
If you observe a decline in the antiviral activity of this compound, follow these steps to troubleshoot the issue:
-
Verify Experimental Parameters:
-
Confirm the concentration and integrity of your this compound stock solution.
-
Ensure consistency in cell line passage number and health.
-
Standardize all incubation times and reagent concentrations.
-
-
Assess Compound Stability:
-
Perform a time-course experiment to determine if the compound degrades in your cell culture medium under your experimental conditions.
-
-
Test for Emergence of Resistance:
-
Isolate HBV DNA from the cell culture supernatant or infected cells at different time points (e.g., before and after the observed decrease in efficacy).
-
Sequence the HBV core protein gene to identify any potential mutations that have emerged over time.
-
If mutations are identified, proceed with phenotypic characterization as described in FAQ Q4.
-
Guide 2: Identifying and Confirming this compound Resistance Mutations
This guide outlines the workflow for identifying and validating mutations responsible for resistance to this compound.
Caption: Workflow for the identification and validation of this compound resistance mutations.
Quantitative Data Summary
While specific resistance data for this compound is not yet publicly available, the following table summarizes known resistance mutations for other classes of anti-HBV drugs (Nucleos(t)ide Analogues - NAs). This can serve as a template for tabulating your own findings for this compound.
| Drug Class | Drug | Common Resistance Mutations |
| L-Nucleoside Analogues | Lamivudine (LAM) | rtM204V/I, rtL180M, rtV173L |
| Telbivudine (LdT) | rtM204I | |
| Acyclic Phosphonates | Adefovir (ADV) | rtA181T/V, rtN236T |
| Tenofovir (TDF) | rtA194T (in the context of other mutations) | |
| Deoxyguanosine Analogues | Entecavir (ETV) | rtT184G, rtS202I, rtM250V (in LAM-resistant strains) |
Experimental Protocols
Protocol 1: HBV Replicon Assay for Antiviral Susceptibility Testing
This protocol describes a method for determining the EC50 of this compound against wild-type and potentially resistant HBV variants.
Materials:
-
Hepatoma cell line (e.g., Huh7, HepG2)
-
Wild-type and mutant HBV replicon plasmids (e.g., containing a 1.2x or 1.3x overlength HBV genome)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium and supplements
-
This compound stock solution
-
Reagents for HBV DNA extraction and quantification (e.g., qPCR)
Procedure:
-
Cell Seeding: Seed hepatoma cells in 24- or 48-well plates to achieve 80-90% confluency on the day of transfection.
-
Transfection: Transfect the cells with the wild-type or mutant HBV replicon plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Drug Treatment: 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound. Include a no-drug control.
-
Incubation: Incubate the cells for 3-5 days.
-
Harvesting: Harvest the cell culture supernatant or intracellular viral particles.
-
HBV DNA Quantification: Extract HBV DNA and quantify the levels of HBV replication (e.g., using qPCR to measure HBV DNA copy number).
-
Data Analysis: Plot the percentage of HBV replication inhibition against the log concentration of this compound. Use a non-linear regression model to calculate the EC50 value.
Protocol 2: Sequencing of the HBV Core Protein Gene
This protocol provides a general method for amplifying and sequencing the HBV core protein gene from cell culture supernatant.
Materials:
-
HBV DNA extraction kit
-
PCR primers flanking the HBV core protein gene
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
DNA Extraction: Extract HBV DNA from the cell culture supernatant using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction using primers that specifically amplify the entire coding sequence of the HBV core protein.
-
Use a high-fidelity DNA polymerase to minimize PCR-induced errors.
-
Perform PCR with appropriate cycling conditions.
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing:
-
Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.
-
Analyze the sequencing data using appropriate software to identify any nucleotide changes compared to the wild-type reference sequence.
-
Translate the nucleotide sequence to identify any amino acid substitutions.
-
Signaling Pathways and Logical Relationships
Mechanism of Action of this compound and Potential Resistance
The following diagram illustrates the proposed mechanism of action of this compound as a capsid assembly modulator and how mutations in the core protein can lead to resistance.
Caption: Mechanism of this compound action and resistance development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in RO6889678 cytotoxicity assays
This technical support center provides troubleshooting guidance for researchers encountering unexpected results in cytotoxicity assays involving RO6889678.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent, orally bioavailable inhibitor of Hepatitis B Virus (HBV) capsid formation.[1] It belongs to a class of molecules known as core protein allosteric modulators (CpAMs).[2] These molecules bind to the HBV core protein dimers, inducing incorrect assembly and preventing the formation of functional viral capsids, which are essential for viral replication.[3][4]
Q2: What are the key metabolic pathways for this compound?
A2: this compound has a complex metabolic profile. It is primarily metabolized through oxidation by the cytochrome P450 enzyme CYP3A4.[1] Additionally, it undergoes direct glucuronidation by UDP-glucuronosyltransferases UGT1A1 and UGT1A3.[1] Notably, this compound is also a potent inducer of CYP3A4.[1]
Q3: What are the principles of the MTT and LDH cytotoxicity assays?
A3:
-
MTT Assay: This colorimetric assay measures cell viability based on mitochondrial metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
LDH Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon membrane rupture, making it a biomarker for cytolysis.[5][6]
Troubleshooting Guide for Unexpected Results
Issue 1: Higher-Than-Expected Cytotoxicity in All Wells, Including Vehicle Controls
You observe a significant decrease in cell viability across all concentrations of this compound, and even the vehicle control (e.g., DMSO) shows high toxicity.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Expected IC₅₀ (µM) | Observed IC₅₀ (µM) | Vehicle Control Viability |
| HepG2 | > 50 | 1.5 | 45% |
| A549 | > 50 | 2.1 | 50% |
Troubleshooting Steps:
-
Verify Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Prepare a vehicle-only control plate to test for solvent-induced cytotoxicity.
-
Check for Contamination: Visually inspect cell cultures for any signs of microbial contamination. Perform a mycoplasma test on your cell stocks.
-
Confirm this compound Concentration: Double-check all calculations for your stock solution and serial dilutions. An error in calculation can lead to much higher concentrations than intended.
-
Assess Reagent Quality: Ensure that the culture medium and assay reagents have not expired and have been stored correctly. High background in the medium can sometimes be caused by components like phenol red or high serum concentrations.
Experimental Workflow Diagram
Caption: General workflow for cytotoxicity assays, highlighting critical check-points.
Issue 2: Discrepancy Between MTT and LDH Assay Results
You find that the MTT assay indicates a significant decrease in cell viability, but the LDH assay shows minimal cytotoxicity (low LDH release).
Data Presentation: Hypothetical Assay Comparison
| This compound (µM) | MTT Assay (% Viability) | LDH Assay (% Cytotoxicity) |
| 0.1 | 95 | 2 |
| 1 | 80 | 5 |
| 10 | 40 | 8 |
| 50 | 15 | 10 |
Troubleshooting Steps:
-
Consider a Cytostatic Effect: this compound might be inhibiting cell proliferation (cytostatic effect) rather than directly killing the cells (cytotoxic effect).[7] The MTT assay reflects metabolic activity, which decreases in non-proliferating cells, while the LDH assay only detects cell membrane damage, which may not have occurred.
-
Check for Compound Interference:
-
MTT Interference: The compound itself might inhibit mitochondrial dehydrogenases or have reducing properties that interfere with the MTT reagent. Run a cell-free control with media, MTT, and this compound to check for direct reduction of MTT.
-
LDH Interference: While less common, the compound could potentially inhibit the LDH enzyme.
-
-
Extend Incubation Time: Cell death and subsequent membrane lysis might be a delayed effect. Consider running the LDH assay at a later time point (e.g., 48 or 72 hours) to see if cytotoxicity increases.
-
Use a Third, Orthogonal Assay: Confirm the results using a different method, such as a live/dead cell stain (e.g., Calcein AM/Propidium Iodide) or an ATP-based viability assay.[8]
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting discrepant MTT and LDH assay results.
Issue 3: High, Cell Line-Specific Cytotoxicity in Hepatocytes
You observe potent cytotoxicity of this compound in liver-derived cell lines (e.g., HepG2, Huh7) but minimal effect in other cell types (e.g., A549 lung cancer cells).
Data Presentation: Hypothetical Cell Line-Specific IC₅₀ Values
| Cell Line | Key Metabolic Enzymes | IC₅₀ of this compound (µM) | IC₅₀ with Ketoconazole (CYP3A4 Inhibitor) (µM) |
| HepG2 | High CYP3A4, UGTs | 8.5 | > 50 |
| A549 | Low CYP3A4 | > 50 | > 50 |
Troubleshooting Steps:
-
Hypothesize Metabolic Activation: Given that this compound is metabolized by CYP3A4, it is possible that hepatocytes are converting it into a more cytotoxic metabolite.[1][9] This is a known phenomenon for other compounds.[10][11]
-
Use a CYP3A4 Inhibitor: Co-incubate the sensitive cells (HepG2) with this compound and a known CYP3A4 inhibitor, such as ketoconazole. If the cytotoxicity is reduced or eliminated, it strongly suggests that a CYP3A4-mediated metabolite is responsible for the effect.[11]
-
Consider CYP3A4 Induction: this compound is a potent inducer of CYP3A4.[1] Pre-treating hepatocytes with a low, non-toxic dose of this compound for 24-48 hours before the main cytotoxicity experiment could potentiate the toxic effect by upregulating the enzyme responsible for creating the toxic metabolite.
-
Analyze Metabolite Formation: If resources permit, use LC-MS/MS to analyze the cell culture supernatant from treated hepatocytes to identify potential metabolites of this compound that are absent in treated non-hepatic cell lines.
Signaling Pathway Diagram: Hypothetical Metabolic Activation
Caption: Hypothetical pathway of this compound metabolic activation leading to cytotoxicity.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the old media and add fresh media containing various concentrations of this compound and the necessary controls (vehicle control, untreated control, blank media).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm, with a reference wavelength of 650 nm, using a microplate reader.
-
Data Analysis: Subtract the background absorbance (blank wells) and calculate the percentage of cell viability relative to the untreated control wells.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Prepare additional "maximum LDH release" control wells by adding a lysis buffer to untreated cells 45 minutes before the end of the incubation period.[6]
-
Collect Supernatant: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Add LDH Reagent: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[12]
-
Measure Absorbance: Read the absorbance at a wavelength of 490 nm, with a reference wavelength of 650 nm.
-
Data Analysis: Subtract the background absorbance (media-only wells) and calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. What are HBV capsid inhibitors and how do they work? [synapse.patsnap.com]
- 4. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives [mdpi.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of CYP3A4 in amiodarone-associated toxicity on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP3A4-Mediated Metabolic Activation and Cytotoxicity of Chlortoluron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Novel HBV Capsid Inhibitors: RO6889678, GLS4, and ABI-H0731
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is evolving, with a focus on developing curative therapies that target novel viral pathways. Among the most promising new drug classes are the capsid assembly modulators (CAMs), which interfere with a critical step in the hepatitis B virus (HBV) lifecycle. This guide provides a detailed, objective comparison of three key investigational CAMs: RO6889678 (also known as RO7049389, RG7907, or linvencorvir), GLS4, and ABI-H0731 (vebicorvir), supported by experimental data to inform research and development decisions.
Mechanism of Action: A Shared Target, Distinct Interactions
HBV capsid inhibitors, or CAMs, target the HBV core protein (HBc), an essential viral protein that multimerizes to form the viral capsid. This protein shell is crucial for several stages of the viral lifecycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription of pgRNA into relaxed circular DNA (rcDNA), and the transport of the viral genome to the nucleus to form the persistent covalently closed circular DNA (cccDNA) reservoir.
By binding to HBc, these inhibitors allosterically modulate its assembly, leading to the formation of non-functional or aberrant capsids that are unable to support viral replication. This disruption of capsid assembly is a key mechanism for potent antiviral activity. While all three compounds share this primary mechanism, the specifics of their interaction with the core protein and the resulting downstream effects may differ.
Head-to-Head Comparison of Class I and Class II Capsid Assembly Modulators for Hepatitis B Virus
A comprehensive guide for researchers and drug development professionals on the differential mechanisms, antiviral profiles, and experimental evaluation of two major classes of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs).
The HBV core protein is a critical component in the viral life cycle, playing a central role in the assembly of the viral capsid, which is essential for packaging the viral genome, reverse transcription, and intracellular trafficking. This has made the core protein a prime target for the development of novel direct-acting antiviral agents known as capsid assembly modulators (CAMs). These small molecules bind to a hydrophobic pocket at the interface of core protein dimers, allosterically modulating the process of capsid assembly. CAMs are broadly categorized into two distinct classes, Class I and Class II, based on their ultimate effect on capsid morphology. This guide provides a detailed head-to-head comparison of these two classes, supported by experimental data, to aid researchers in the evaluation and development of these promising anti-HBV therapeutics.
Mechanism of Action: A Tale of Two Morphologies
While both Class I and Class II CAMs target the same binding pocket on the HBV core protein, their mechanisms of action diverge significantly, leading to distinct morphological outcomes for the viral capsid.
Class I Capsid Assembly Modulators (CAM-As): Inducers of Aberrant Assembly
Class I CAMs, also known as aberrant assembly modulators (CAM-A), function by inducing the formation of non-capsid polymers or large, irregular aggregates of the core protein.[1][2] These structures are morphologically distinct from the typical icosahedral capsid and are non-functional. By misdirecting the assembly process, Class I CAMs effectively prevent the formation of replication-competent nucleocapsids. A key characteristic of this class is the potential for the aberrant structures to be targeted for degradation within the cell.[3] Prominent examples of Class I CAMs include heteroaryldihydropyrimidines (HAPs) such as BAY 41-4109 and GLS4.[1][2]
Class II Capsid Assembly Modulators (CAM-Es): Promoters of Empty Capsids
In contrast, Class II CAMs, also referred to as empty capsid promoters (CAM-E) or normal capsid formation modulators (CAM-N), accelerate the kinetics of capsid assembly.[1][4] This rapid assembly leads to the formation of capsids that are morphologically indistinguishable from wild-type capsids but are predominantly "empty," lacking the viral pregenomic RNA (pgRNA) and the viral polymerase.[1][2] By outcompeting the pgRNA for encapsidation, Class II CAMs effectively halt the viral replication process. Examples of Class II CAMs include phenylpropenamides (PPAs) like AT-130 and sulfamoylbenzamides (SBAs) such as NVR 3-778 and ABI-H0731.[1][2]
Head-to-Head Performance Comparison
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of representative Class I and Class II CAMs. It is important to note that direct head-to-head comparisons in the same study provide the most robust data.
Table 1: Antiviral Activity and Cytotoxicity of Class I CAMs
| Compound | Chemical Class | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| BAY 41-4109 | HAP | HepG2.2.15 | 101 | >25 | >247 | [5] |
| BAY 41-4109 | HAP | HepG2.2.15 | 50 | 7 | 140 | [6] |
| GLS4 | HAP | HepAD38 | 62.24 | 115 (in PHH) | 1848 | [2][6] |
| GLS4 | HAP | HepG2.2.15 | 12 | >25 | >2083 | [2] |
Table 2: Antiviral Activity and Cytotoxicity of Class II CAMs
| Compound | Chemical Class | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| AT-130 | PPA | HepG2.2.15 | 127 | >25 | >197 | [5] |
| NVR 3-778 | SBA | HepG2.2.15 | 400 | >50 | >125 | [7] |
| ABI-H0731 | SBA | HepAD38 | 307 | >100 | >325 | [8] |
| ABI-H0731 | SBA | HepG2-NTCP | 173 | >100 | >578 | [8] |
Genetic Barrier to Resistance
A critical aspect of any antiviral drug is its susceptibility to the development of resistance. For CAMs, resistance mutations typically arise within the dimer-dimer interface of the core protein, the binding site for these molecules.
-
Class I CAMs: Resistance to HAP compounds like BAY 41-4109 has been associated with mutations such as T109M and I126T in the core protein.
-
Class II CAMs: Resistance to SBA and PPA compounds has been linked to mutations at positions such as T33N, Y118F, and T109I/M.[9]
The genetic barrier to resistance for both classes is an active area of investigation. The co-assembly of wild-type and mutant core proteins into chimeric capsids can influence the emergence and fitness of resistant variants.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Class I and Class II CAMs.
HBV Core Protein Expression and Purification
A prerequisite for in vitro assembly assays is the availability of purified HBV core protein.
Protocol:
-
Expression: The truncated HBV core protein (amino acids 1-149 or 1-150), which is assembly-competent, is typically overexpressed in E. coli (e.g., BL21 strain) using an expression vector like pET.
-
Cell Lysis: Harvested bacterial cells are resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM DTT) and lysed by sonication or high-pressure homogenization.[10]
-
Purification:
-
The lysate is clarified by centrifugation.
-
The core protein dimers are often purified using a combination of ammonium sulfate precipitation and size-exclusion chromatography (SEC) on a column such as Superose 6 or Sepharose CL-4B.[10][11]
-
Fractions containing the purified core protein dimers are identified by SDS-PAGE, pooled, and concentrated.
-
In Vitro Capsid Assembly Assay
This assay is fundamental to differentiating between Class I and Class II CAMs by observing their effect on capsid formation.
Protocol:
-
Reaction Setup:
-
Purified HBV core protein dimers (typically at a concentration of 10-20 µM) are incubated with varying concentrations of the test CAM or a vehicle control (e.g., DMSO) in an assembly buffer (e.g., 50 mM HEPES pH 7.5).[12]
-
Capsid assembly is initiated by the addition of NaCl to a final concentration of 150-500 mM.[12]
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 1-24 hours) to allow assembly to reach equilibrium.[10][12]
-
-
Analysis by Size Exclusion Chromatography (SEC):
-
The reaction mixture is loaded onto an SEC column (e.g., Superose 6) equilibrated with the assembly buffer.[10][12]
-
The elution profile is monitored by absorbance at 280 nm. Assembled capsids, being larger, elute earlier from the column, while unassembled dimers elute later.[12]
-
The relative peak areas of capsids and dimers are used to quantify the extent of assembly.
-
-
Analysis by Transmission Electron Microscopy (TEM):
-
A small aliquot of the assembly reaction is applied to a carbon-coated copper grid.
-
The grid is washed and then negatively stained with a solution such as 2% uranyl acetate.
-
The grid is air-dried and visualized using a transmission electron microscope to observe the morphology of the assembled structures (i.e., normal capsids vs. aberrant aggregates).
-
Antiviral Activity Assay (EC50 Determination)
This cell-based assay quantifies the potency of a CAM in inhibiting HBV replication.
Protocol:
-
Cell Culture: HBV-replicating cell lines, such as HepG2.2.15 or HepAD38, are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with a serial dilution of the test CAM for a period of 6-9 days, with the medium and compound being refreshed every 2-3 days.
-
Quantification of Viral DNA:
-
Extracellular HBV DNA: The supernatant is collected, and viral particles are precipitated. DNA is then extracted.
-
Intracellular HBV DNA: Cells are lysed, and intracellular core particles are isolated. DNA is extracted from the core particles.
-
-
Real-Time Quantitative PCR (qPCR):
-
Data Analysis: The percentage of viral replication inhibition at each compound concentration is calculated relative to the vehicle-treated control. The 50% effective concentration (EC50) is determined by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of the CAM to the host cells.
Protocol:
-
Cell Culture: The same cell line used for the antiviral assay (e.g., HepG2) is seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with the same serial dilution of the test CAM as in the antiviral assay and incubated for the same duration.
-
MTT Assay:
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[7]
-
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader (typically at 570 nm). The percentage of cell viability at each compound concentration is calculated relative to the vehicle-treated control. The 50% cytotoxic concentration (CC50) is determined by non-linear regression analysis.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: HBV life cycle and points of intervention for Class I and Class II CAMs.
Caption: Comparative mechanism of action of Class I and Class II CAMs.
Caption: General experimental workflow for determining the EC50 of a CAM.
Conclusion
Class I and Class II capsid assembly modulators represent two distinct and promising strategies for the inhibition of HBV replication. While Class I CAMs act by inducing aberrant, non-functional core protein aggregates, Class II CAMs promote the formation of morphologically normal but empty capsids. The choice of which class to pursue for further development may depend on a variety of factors, including antiviral potency, cytotoxicity, pharmacokinetic properties, and the genetic barrier to resistance. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and optimization of these novel anti-HBV therapeutics.
References
- 1. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 4. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and purification of a functional human hepatitis B virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hysteresis in HBV requires assembly of near-perfect capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genomica.uaslp.mx [genomica.uaslp.mx]
- 14. journals.asm.org [journals.asm.org]
- 15. texaschildrens.org [texaschildrens.org]
The Synergistic Potential of RO6889678 and Pegylated Interferon-α in Chronic Hepatitis B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure. The development of novel antiviral agents and combination strategies is crucial to improving treatment outcomes. This guide provides a comparative analysis of the potential synergistic effects of RO6889678, a novel hepatitis B virus (HBV) capsid assembly modulator (CAM), with pegylated interferon-α (PEG-IFN-α), a well-established immunomodulatory and antiviral agent.
Disclaimer: Publicly available experimental data specifically on this compound is limited. Therefore, this guide leverages data from other well-characterized CAMs to infer the potential mechanisms and synergistic effects of this compound in combination with PEG-IFN-α.
Mechanism of Action: A Dual-Pronged Attack on HBV
This compound (as a Capsid Assembly Modulator):
This compound is a potent inhibitor of HBV capsid formation[1]. As a member of the CAM class of antivirals, its primary mechanism involves binding to the HBV core protein (HBc) dimers, inducing the formation of aberrant or empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase. This disruption of the normal capsid assembly process effectively blocks viral replication at a critical step[2][3][4][5].
Key actions of CAMs include:
-
Inhibition of pgRNA encapsidation: By accelerating or misdirecting capsid assembly, CAMs prevent the incorporation of the pgRNA-polymerase complex into the forming nucleocapsid, a prerequisite for viral DNA synthesis[3][5].
-
Potential impact on cccDNA: Some studies suggest that CAMs may also interfere with the establishment or stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which is the reservoir for viral persistence[2].
Pegylated Interferon-α (PEG-IFN-α):
PEG-IFN-α is a cytokine that possesses both direct antiviral and immunomodulatory effects. Its pegylation increases its half-life, allowing for once-weekly administration[6][7].
The mechanisms of action of PEG-IFN-α in HBV are multifaceted:
-
Direct Antiviral Effects: PEG-IFN-α induces the expression of numerous interferon-stimulated genes (ISGs) that can inhibit various stages of the HBV life cycle, including transcription of viral RNAs from cccDNA, degradation of pgRNA, and inhibition of viral protein translation[6][8].
-
Immunomodulation: PEG-IFN-α enhances the host's innate and adaptive immune responses against HBV-infected cells. This includes the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and other immune cells that are crucial for clearing infected hepatocytes[6][8].
Synergistic Effects: A Combination for Enhanced Viral Suppression
The combination of a CAM like this compound with PEG-IFN-α holds the promise of a synergistic antiviral effect by targeting the virus and host through distinct yet complementary mechanisms.
A key study on the combination of the CAM BAY41-4109 with PEG-IFN-α demonstrated that the CAM could enhance the host's innate immune response to interferon. The study found that while the CAM alone did not induce ISGs, its combination with PEG-IFN-α led to a further enhancement of antiviral ISG expression in HBV-infected primary human hepatocytes and human liver-chimeric mice[9]. This suggests that by inhibiting pgRNA encapsidation, CAMs may lead to an accumulation of cytoplasmic pgRNA, which can be recognized by host pattern recognition receptors, thereby amplifying the interferon-induced antiviral state[9].
The proposed synergistic relationship is visualized below:
Comparative Performance Data
While specific data for this compound in combination with PEG-IFN-α is not available, the following tables summarize the expected outcomes based on clinical studies of other CAMs and PEG-IFN-α combination therapies in chronic hepatitis B patients.
Table 1: Antiviral Activity of CAMs and PEG-IFN-α
| Parameter | CAM Monotherapy (in vitro/preclinical) | PEG-IFN-α Monotherapy (Clinical) | CAM + PEG-IFN-α Combination (Preclinical) |
| HBV DNA Reduction | Significant reduction | Moderate to significant reduction | Potentially greater and more sustained reduction[9] |
| HBsAg Reduction | Limited effect in some studies | Modest reduction | Enhanced reduction in some combination studies |
| HBeAg Seroconversion | Variable effects | Achieved in a subset of patients | Potentially higher rates |
| cccDNA Levels | Potential to inhibit formation/stability[2] | Indirectly reduces by clearing infected cells | Potential for enhanced reduction |
| ISG Induction | No direct induction | Strong induction[8] | Enhanced induction compared to IFN alone[9] |
Table 2: Clinical Endpoints from Representative Studies (Other Antivirals + PEG-IFN-α)
| Treatment Regimen | Duration | HBeAg Seroconversion Rate | HBsAg Loss/Seroconversion Rate | Reference |
| PEG-IFN-α monotherapy | 48 weeks | ~32% | ~3-7% | [7] |
| Nucleos(t)ide Analogue (NA) monotherapy | Long-term | Variable, often requires long-term therapy | Very low | [2] |
| NA + PEG-IFN-α Combination | 48 weeks | Higher than NA monotherapy | Higher than monotherapies in some studies | [6] |
Experimental Protocols
Detailed methodologies for the key experiments that would be required to evaluate the synergistic effects of this compound and PEG-IFN-α are outlined below. These are based on standard assays used in the field.
1. In Vitro Antiviral Activity Assay
-
Cell Lines: Human hepatoma cell lines that support HBV replication (e.g., HepG2.2.15) or primary human hepatocytes (PHHs).
-
Treatment: Cells are treated with a dose-response matrix of this compound and PEG-IFN-α, both alone and in combination.
-
Endpoints:
-
HBV DNA: Supernatant HBV DNA is quantified by quantitative real-time PCR (qPCR) to assess inhibition of viral replication.
-
HBsAg and HBeAg: Secreted viral antigens in the cell culture supernatant are measured by enzyme-linked immunosorbent assay (ELISA).
-
Intracellular HBV RNA: Total intracellular RNA is extracted, and HBV-specific transcripts are quantified by reverse transcription-qPCR (RT-qPCR) to assess effects on transcription.
-
cccDNA: Intranuclear cccDNA is specifically extracted and quantified by qPCR.
-
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
2. Interferon-Stimulated Gene (ISG) Expression Analysis
-
Experimental Setup: As described in the in vitro antiviral activity assay.
-
Methodology: Total RNA is extracted from treated cells, and the expression levels of key antiviral ISGs (e.g., MxA, OAS1, PKR) are measured by RT-qPCR or RNA sequencing.
-
Objective: To determine if the combination of this compound and PEG-IFN-α leads to a synergistic induction of the host antiviral response.
The experimental workflow is illustrated in the following diagram:
Signaling Pathways
The signaling pathway of PEG-IFN-α is well-characterized and involves the JAK-STAT pathway. The interaction with the CAM pathway is at the level of viral replication and host innate immune sensing.
References
- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferon and Hepatitis B: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-interferon treatment in hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of interferon alpha therapy for chronic hepatitis B and potential approaches to improve its therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capsid Allosteric Modulators Enhance the Innate Immune Response in Hepatitis B Virus-Infected Hepatocytes During Interferon Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
RO6889678 vs. First-Generation HBV Capsid Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is evolving, with direct-acting antivirals targeting various stages of the hepatitis B virus (HBV) life cycle offering new hope for a functional cure. Among the most promising new drug classes are the capsid assembly modulators (CAMs). These molecules interfere with the proper formation of the viral capsid, a crucial component for viral replication and persistence. This guide provides a detailed comparison of RO6889678, a next-generation CAM, with first-generation HBV capsid inhibitors, supported by experimental data and detailed methodologies. Given the limited publicly available data on this compound, this guide will utilize data from a closely related and well-characterized compound from the same developer, RO7049389 (also known as RG7907 or linvencorvir), as a representative next-generation CAM.
Executive Summary
Next-generation HBV capsid inhibitors like RO7049389 demonstrate significant advantages over first-generation compounds. These benefits include enhanced potency in inhibiting viral replication, a novel mechanism that can lead to the clearance of infected hepatocytes, and a more favorable safety and pharmacokinetic profile. While first-generation CAMs validated the capsid as a druggable target, next-generation inhibitors represent a significant step towards achieving a functional cure for CHB.
Mechanism of Action: A Tale of Two Classes
HBV capsid inhibitors, or CAMs, are broadly categorized into two main classes based on their mechanism of action.[1]
-
Class I CAMs (CAM-A): These compounds, which include the next-generation inhibitor RO7049389, induce the formation of aberrant, non-capsid structures or large aggregates of the HBV core protein (HBc).[2][3] This misdirection of capsid assembly effectively prevents the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, thereby halting HBV replication.[3] A key advantage of some Class I CAMs, like RO7049389, is their ability to induce apoptosis in hepatocytes with high levels of HBc aggregation, leading to the clearance of infected cells.[2]
-
Class II CAMs (CAM-E): First-generation CAMs, such as AT-130, primarily fall into this category. They accelerate the kinetics of capsid assembly, resulting in the formation of morphologically normal but empty capsids that lack the viral genome.[1] While effective at blocking the production of new infectious virions, they do not typically induce the clearance of already infected cells.
Below is a diagram illustrating the distinct mechanisms of Class I and Class II CAMs.
Caption: Mechanisms of Class I and Class II Capsid Assembly Modulators.
Comparative Efficacy
The enhanced potency of next-generation CAMs is evident in their in vitro antiviral activity. The following table summarizes the 50% effective concentration (EC50) values for RO7049389 and representative first-generation CAMs.
| Compound | Class | EC50 (HBV DNA reduction) | Cell Line | Reference |
| RO7049389 (RG7907) | I (Next-Generation) | 6.1 nM | HepG2.2.15 | [4] |
| AT-130 | II (First-Generation) | 127 nM | HepG2.2.15 | [5] |
| BAY 41-4109 | I (First-Generation) | 101 nM | HepG2.2.15 | [5] |
As the data indicates, RO7049389 exhibits significantly lower EC50 values, demonstrating its superior potency in inhibiting HBV DNA replication compared to first-generation compounds.
In clinical trials, RO7049389 has demonstrated robust antiviral activity in patients with chronic HBV infection. In a phase 1 study, treatment with RO7049389 resulted in a mean HBV DNA decline of 2.44 to 3.33 log10 IU/mL after 4 weeks of treatment.[6][7] Furthermore, in a phase 2 study, 89% of treatment-naïve patients receiving RO7049389 in combination with a nucleos(t)ide analogue (NUC) achieved unquantifiable HBV DNA levels by week 48.[3]
Impact on the HBV Life Cycle
The advantages of RO7049389 extend beyond potent inhibition of viral DNA synthesis. Its unique mechanism of action impacts multiple stages of the HBV life cycle.
Caption: HBV Life Cycle and Targets of Antiviral Agents.
Notably, in addition to blocking pgRNA encapsidation, RO7049389 has been shown to induce the disassembly of nucleocapsids, which may interfere with the establishment and maintenance of the covalently closed circular DNA (cccDNA) reservoir.[3] The cccDNA is the stable template for all viral transcripts and the primary reason for the persistence of HBV infection. While neither CAMs nor NUCs have demonstrated a significant direct effect on established cccDNA levels in short-term studies, the potential of next-generation CAMs to interfere with cccDNA biosynthesis represents a significant advantage.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare HBV capsid inhibitors.
Protocol 1: In Vitro HBV DNA Quantification by qPCR
This protocol describes the quantification of extracellular HBV DNA from the supernatant of HBV-producing cell lines (e.g., HepG2.2.15) treated with capsid inhibitors.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Cell culture medium and supplements
-
Test compounds (e.g., RO7049389, first-generation CAMs)
-
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
qPCR master mix (e.g., TaqMan Universal PCR Master Mix)
-
HBV-specific primers and probe
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known active compound).
-
Incubate the cells for a defined period (e.g., 6 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
DNA Extraction: Collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a DNA extraction kit according to the manufacturer's instructions. A simple and cost-effective alternative involves lysis with NaOH.[8][9]
-
qPCR Analysis: Prepare the qPCR reaction mixture containing the master mix, HBV-specific primers, probe, and the extracted DNA.
-
Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[8]
-
Data Analysis: Determine the Ct values for each sample.
-
Generate a standard curve using a plasmid containing the HBV genome of known concentration.
-
Calculate the HBV DNA copy number in each sample based on the standard curve.
-
Determine the EC50 value for each compound by plotting the percentage of HBV DNA inhibition against the compound concentration.
Protocol 2: Native Agarose Gel Electrophoresis of HBV Capsids
This method, also known as a particle gel assay, is used to analyze the assembly status of HBV capsids.[10][11]
Materials:
-
Cell lysates from HBV-producing cells treated with test compounds
-
Native agarose gel (e.g., 1%) in TBE buffer
-
TBE running buffer
-
Nitrocellulose membrane
-
Transfer buffer
-
Primary antibody against HBV core protein (anti-HBc)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates from treated and untreated HBV-producing cells.
-
Electrophoresis: Load the cell lysates onto the native agarose gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer: Transfer the proteins from the gel to a nitrocellulose membrane using a standard Western blot transfer apparatus.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-HBc antibody.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Image the membrane using a chemiluminescent imaging system. Properly assembled capsids will appear as a distinct band, while aberrant aggregates induced by Class I CAMs will result in a smear or higher molecular weight species.
Protocol 3: HBsAg and HBeAg Quantification by ELISA
This protocol is for the quantification of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated and untreated HBV-producing cells
-
Commercially available HBsAg and HBeAg ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the kit.[12][13][14][15][16] This typically involves the following steps:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody conjugated to an enzyme.
-
Adding a substrate that produces a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of HBsAg or HBeAg in the samples by interpolating their absorbance values on the standard curve.
-
Experimental Workflow Example
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HBV capsid inhibitor.
Caption: Preclinical Evaluation Workflow for HBV Capsid Inhibitors.
Conclusion
Next-generation HBV capsid inhibitors, represented here by RO7049389, offer significant advantages over their first-generation predecessors. Their enhanced potency, multifaceted mechanism of action that includes the potential to clear infected cells and interfere with cccDNA establishment, and favorable clinical data position them as a cornerstone of future combination therapies for a functional cure for chronic hepatitis B. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this promising class of antiviral agents.
References
- 1. genomica.uaslp.mx [genomica.uaslp.mx]
- 2. Class A capsid assembly modulator RG7907 clears HBV-infected hepatocytes through core-dependent hepatocyte death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, safety, and pharmacokinetics of capsid assembly modulator linvencorvir plus standard of care in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Safety, pharmacokinetics, and antiviral activity of RO7049389, a core protein allosteric modulator, in patients with chronic hepatitis B virus infection: a multicentre, randomised, placebo-controlled, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HBV capsid gel assay. [bio-protocol.org]
- 11. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlas-medical.com [atlas-medical.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sceti.co.jp [sceti.co.jp]
- 15. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atlas-medical.com [atlas-medical.com]
Navigating the Landscape of HBV Resistance: A Comparative Analysis of Linvencorvir (RG7907) and Nucleos(t)ide Analogues
For researchers and drug development professionals grappling with the challenge of drug-resistant Hepatitis B virus (HBV), the emergence of novel therapeutic agents with distinct mechanisms of action offers a beacon of hope. Linvencorvir (RG7907, RO7049389), a capsid assembly modulator (CAM) developed by Roche, represents a significant departure from traditional nucleos(t)ide analogues (NUCs). This guide provides a comprehensive comparison of Linvencorvir's cross-resistance profile with that of established NUCs, supported by available experimental data and detailed methodologies.
Linvencorvir, a potent and orally bioavailable small molecule, targets the HBV core protein (HBc), a crucial component in the viral replication cycle. By allosterically modulating HBc, Linvencorvir disrupts the normal process of capsid formation, leading to the assembly of aberrant, non-functional capsids. This novel mechanism effectively halts viral replication at a stage distinct from the reverse transcription process targeted by NUCs, suggesting a low likelihood of cross-resistance.
Comparative Antiviral Activity
While direct, head-to-head published studies detailing the in vitro activity of Linvencorvir against a comprehensive panel of NUC-resistant HBV mutants are limited, the distinct mechanisms of action strongly support its efficacy against such strains. NUCs, such as lamivudine, entecavir, and tenofovir, function by inhibiting the HBV polymerase. Resistance to these agents typically arises from mutations in the polymerase gene. In contrast, Linvencorvir's target is the core protein, making it inherently less susceptible to the mutations that confer resistance to NUCs.
Preclinical and clinical data have demonstrated the potent antiviral activity of Linvencorvir against wild-type HBV. In a Phase 1 clinical trial, treatment with RO7049389 resulted in a significant decline in HBV DNA and HBV RNA levels in both HBeAg-positive and HBeAg-negative patients.[1] In vitro studies in HepG2.117 cells, which express HBV pgRNA and core protein, showed that RG7907 inhibited intracellular HBV DNA production with a 50% effective concentration (EC50) of 63.3 ± 18.9 nM.[2] Further experiments determined EC90, EC99, and EC99.9 values to be 204, 458, and 989 nM, respectively.[2]
The following table summarizes the known antiviral activity of Linvencorvir against wild-type HBV. Data against NUC-resistant strains is inferred based on its mechanism of action.
| Compound | Target | Wild-Type HBV EC50 | Activity against NUC-Resistant Strains |
| Linvencorvir (RG7907) | HBV Core Protein | 63.3 ± 18.9 nM (HepG2.117 cells)[2] | Expected to be fully active due to a different mechanism of action. |
| Lamivudine | HBV Polymerase | Varies by assay | Reduced activity against L180M, M204V/I mutants. |
| Entecavir | HBV Polymerase | Varies by assay | Reduced activity against L180M, M204V/I, T184, S202, M250 mutants. |
| Tenofovir | HBV Polymerase | Varies by assay | Generally active against lamivudine and entecavir-resistant strains, but resistance can emerge with specific mutations. |
Experimental Protocols
The evaluation of antiviral activity and resistance profiles for compounds like Linvencorvir involves sophisticated in vitro cell culture systems.
Antiviral Activity Assay in HBV-Expressing Cell Lines
A common method to determine the efficacy of an antiviral compound is to use a stable HBV-producing human hepatoblastoma cell line, such as HepG2.2.15 or HepAD38.
Protocol Outline:
-
Cell Culture: HepG2.2.15 or HepAD38 cells are cultured in appropriate media, typically containing fetal bovine serum and antibiotics. For inducible systems like HepAD38, tetracycline is used to regulate HBV replication.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., Linvencorvir) and control drugs (e.g., a known NUC).
-
Incubation: The treated cells are incubated for a defined period, typically 6 to 8 days, to allow for multiple rounds of viral replication.
-
Quantification of Viral Markers:
-
Extracellular HBV DNA: The cell culture supernatant is collected, and viral DNA is extracted. The amount of HBV DNA is then quantified using real-time quantitative PCR (qPCR).
-
Intracellular HBV Replicative Intermediates: Cells are lysed, and intracellular core-associated HBV DNA is extracted and quantified by qPCR or analyzed by Southern blot.
-
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.
Cross-Resistance Studies
To assess the activity of a compound against drug-resistant HBV, cell lines are transfected with plasmids containing the HBV genome with specific resistance-conferring mutations (e.g., lamivudine resistance mutations M204V/I). The antiviral activity assay is then performed as described above.
Mechanism of Action & Signaling Pathway
Linvencorvir is a Class I capsid assembly modulator (also referred to as CAM-A) that induces the aggregation of the HBV core protein.[2] This leads to the formation of aberrant, non-functional capsids that are unable to properly package the viral pregenomic RNA (pgRNA). Consequently, the reverse transcription of pgRNA into HBV DNA is blocked. Furthermore, evidence suggests that these aberrant capsids may be targeted for degradation by cellular machinery. A proposed mechanism also involves the induction of apoptosis in HBV-infected hepatocytes, contributing to the clearance of the virus.[3]
Below is a diagram illustrating the mechanism of action of Linvencorvir in the HBV replication cycle.
Caption: Mechanism of action of Linvencorvir (RG7907) in the HBV life cycle.
Experimental Workflow for Antiviral Activity Assessment
The following diagram outlines a typical experimental workflow for evaluating the in vitro antiviral activity of a compound like Linvencorvir.
References
Comparative Safety Analysis of Cell Adhesion Molecule (CAM) Inhibitors
A comprehensive guide for researchers and drug development professionals on the safety profiles of targeted therapies against integrins, selectins, and cadherins, supported by experimental data and detailed methodologies.
Cell adhesion molecules (CAMs) are critical mediators of cell-cell and cell-extracellular matrix interactions, playing pivotal roles in physiological processes such as immune responses, tissue development, and wound healing. Their involvement in pathological conditions, including autoimmune diseases, cancer metastasis, and inflammation, has made them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the safety profiles of different classes of CAM inhibitors, focusing on integrin, selectin, and cadherin antagonists.
Executive Summary of Safety Profiles
Targeted therapies against CAMs, while promising, are associated with a range of adverse effects stemming from their mechanism of action, potential immunogenicity, and off-target activities. The gut-selective nature of some integrin inhibitors like vedolizumab offers a favorable safety profile compared to broader-acting agents such as natalizumab, which is associated with a risk of progressive multifocal leukoencephalopathy (PML). Selectin inhibitors have shown a generally manageable safety profile in clinical trials, with adverse events often comparable to placebo. The safety of cadherin inhibitors is an emerging field, with preclinical data suggesting potential for on-target toxicities in tissues with high cadherin expression.
Comparative Safety Data of CAM Inhibitors
The following tables summarize the reported adverse events for representative inhibitors of integrins and selectins from clinical trial data. Data for cadherin inhibitors are primarily from preclinical studies.
Table 1: Comparison of Adverse Events for Integrin Inhibitors (Natalizumab vs. Vedolizumab)
| Adverse Event | Natalizumab (Anti-α4 Integrin) | Vedolizumab (Anti-α4β7 Integrin) |
| Serious Infections | Increased risk, including Progressive Multifocal Leukoencephalopathy (PML)[1] | Lower risk of systemic infections compared to natalizumab; no confirmed cases of PML to date[2] |
| Infusion-Related Reactions | Reported[2] | Reported[2] |
| Headache | Common | Common |
| Fatigue | Common | Common |
| Nausea | Common | Common |
| Gastrointestinal Side Effects | Lower risk of certain GI side effects like diarrhea and abdominal pain compared to vedolizumab[1] | May have a higher incidence of certain GI side effects |
| Immunogenicity | Can induce anti-drug antibodies | Can induce anti-drug antibodies |
Table 2: Safety Profile of Selectin Inhibitors (Crizanlizumab and Inclacumab)
| Adverse Event | Crizanlizumab (Anti-P-selectin) | Inclacumab (Anti-P-selectin) |
| Common Adverse Events | Headache, back pain, nausea, arthralgia, pyrexia[3] | Anemia, arthralgia, back pain, headache, malaria, sickle cell crisis, upper respiratory tract infection[4][5] |
| Serious Adverse Events | Infusion-related reactions, musculoskeletal and connective tissue disorders[6] | Generally well-tolerated in clinical trials[4][5] |
| Immunogenicity | Low immunogenic potential reported[6] | Data on immunogenicity is still emerging. |
Table 3: Preclinical Safety Profile of a P-Cadherin-Targeting Antibody-Drug Conjugate (PCA062)
| Finding | Observation |
| In vitro Cytotoxicity | Potent cytotoxicity in P-cadherin-expressing cell lines; no specific activity in P-cadherin-negative cells[7][8] |
| In vivo Efficacy | Efficacious in various cancer models with no dose-limiting toxicities observed in mice[9] |
| Non-Human Primate Toxicology | Favorable safety profile observed in preclinical studies[7][8][9] |
| Potential On-Target Toxicity | A different anti-P-cadherin ADC showed greater skin toxicity in rats, suggesting a potential for on-target effects in tissues expressing P-cadherin[7] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by CAM inhibitors and the workflows for their safety assessment is crucial for interpreting safety data and designing safer therapeutics.
Key Experimental Protocols
Preclinical Toxicology Studies (GLP-Compliant)
Objective: To identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and understand the dose-response relationship of adverse effects. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[][11]
Methodology:
-
Species Selection: At least two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., cynomolgus monkey), are typically used. The species must be pharmacologically relevant, meaning the drug target is expressed and the drug is active.[12]
-
Study Design:
-
Dose Range-Finding Studies: Non-GLP studies to determine the appropriate dose levels for the main toxicology studies.
-
Single-Dose and Repeat-Dose Studies: The test article is administered via the intended clinical route at multiple dose levels, including a control group receiving the vehicle. The duration of repeat-dose studies depends on the intended duration of clinical use.
-
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function.
-
Urinalysis: Conducted at specified intervals.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically.
-
-
Toxicokinetics: Plasma concentrations of the drug are measured to correlate exposure with toxicological findings.
In Vitro Immunogenicity Assessment: T-Cell Proliferation Assay
Objective: To assess the potential of a therapeutic protein to induce a T-cell-dependent immune response, which can lead to the formation of anti-drug antibodies (ADAs).
Methodology:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from a panel of healthy human donors representing diverse HLA haplotypes.
-
Assay Principle: The proliferation of T-cells in response to the therapeutic protein is measured. An increased proliferation compared to a negative control suggests the presence of T-cell epitopes in the drug.
-
Procedure:
-
PBMCs are cultured in 96-well plates.
-
The therapeutic protein is added to the cultures at various concentrations. A negative control (vehicle) and a positive control (e.g., keyhole limpet hemocyanin) are included.
-
Cells are incubated for 6-7 days to allow for antigen processing and presentation, and T-cell proliferation.
-
On the final day, ³H-thymidine is added to the cultures. Proliferating cells will incorporate the radiolabel into their DNA.
-
Cells are harvested, and the amount of incorporated ³H-thymidine is measured using a scintillation counter.
-
-
Data Analysis: The stimulation index (SI) is calculated as the mean counts per minute (CPM) in the presence of the test article divided by the mean CPM of the negative control. An SI above a predefined threshold (e.g., 2.0) is considered a positive response.
Off-Target Liability Screening: Kinase Profiling
Objective: To identify unintended interactions of a small molecule CAM inhibitor with a panel of kinases, which can lead to off-target toxicities.
Methodology:
-
Assay Format: Typically performed as a high-throughput in vitro binding or activity assay.
-
Kinase Panel: A large, representative panel of human kinases is used for screening.
-
Procedure (Example using a radiometric assay):
-
The test compound is incubated with a purified kinase and a specific substrate in the presence of radiolabeled ATP (e.g., [γ-³³P]ATP).
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter.
-
The amount of incorporated radioactivity is quantified.
-
-
Data Analysis: The percentage of inhibition of each kinase by the test compound is calculated relative to a control without the inhibitor. Hits are often defined as kinases with >50% inhibition at a specific concentration (e.g., 1 µM). Follow-up dose-response curves are generated to determine the IC₅₀ for the off-target kinases.[1]
Cardiovascular Safety Pharmacology
Objective: To assess the potential effects of a CAM inhibitor on cardiovascular function, as mandated by regulatory guidelines (ICH S7A/S7B).
Methodology:
-
In Vitro hERG Assay: Evaluates the potential of the drug to block the hERG potassium channel, which can lead to QT interval prolongation and torsades de pointes. This is typically done using patch-clamp electrophysiology on cells expressing the hERG channel.
-
In Vivo Cardiovascular Study (Telemetered Non-Rodent):
-
Species: Typically conducted in conscious, freely moving dogs or non-human primates.
-
Instrumentation: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.
-
Study Design: A crossover or parallel-group design is used where animals receive the vehicle and multiple doses of the test article.
-
Data Collection: Data is collected continuously before and after dosing.
-
-
Parameters Analyzed:
-
ECG: Heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTcF).
-
Hemodynamics: Systolic, diastolic, and mean arterial pressure.
-
Gastrointestinal Toxicity Assessment
Objective: To evaluate the potential for a CAM inhibitor to cause adverse effects on the gastrointestinal tract.
Methodology:
-
In Vivo Study (Rat):
-
Administration: The test article is administered orally (gavage) or via the intended clinical route for a specified duration (e.g., 14 or 28 days).
-
Clinical Observations: Animals are monitored for signs of GI distress, such as diarrhea, changes in feces, and reduced food intake.
-
Gross and Microscopic Examination: At necropsy, the entire gastrointestinal tract is examined for abnormalities such as ulceration, inflammation, and changes in mucosal integrity. Histopathological evaluation of sections from the stomach, duodenum, jejunum, ileum, cecum, and colon is performed.
-
-
In Vitro Models:
-
Cell Lines: Human intestinal cell lines (e.g., Caco-2) can be used to assess cytotoxicity and effects on barrier function (transepithelial electrical resistance).
-
Intestinal Organoids: These 3D models better recapitulate the in vivo intestinal epithelium and can be used for more predictive toxicity screening.[13]
-
Neurotoxicity Assessment
Objective: To identify potential adverse effects of a CAM inhibitor on the central and peripheral nervous systems.
Methodology:
-
Functional Observational Battery (FOB) in Rodents: A series of non-invasive tests to assess behavioral and neurological functions, including sensory and motor function, autonomic function, and overall activity.
-
Non-Human Primate Studies: For biologics with no rodent cross-reactivity, neurotoxicity can be assessed in non-human primates as part of general toxicology studies.[14] This includes detailed clinical observations by trained personnel, and in some cases, more specialized neurological examinations. Histopathological examination of the brain, spinal cord, and peripheral nerves is conducted at the end of the study.
Developmental and Reproductive Toxicology (DART) Studies
Objective: To evaluate the potential effects of a CAM inhibitor on fertility, embryonic and fetal development, and pre- and post-natal development.
Methodology:
-
Study Designs (ICH S5(R3)):
-
Fertility and Early Embryonic Development: Evaluates effects on male and female reproductive function.
-
Embryo-Fetal Development: Assesses effects on the developing fetus during organogenesis. Typically conducted in two species (one rodent, one non-rodent).
-
Pre- and Postnatal Development: Examines effects on the offspring from birth through sexual maturity.
-
-
Endpoints: Include evaluation of mating performance, fertility, implantation, fetal viability, external, visceral, and skeletal malformations, and postnatal growth and development of the offspring.[3][15][16][17]
This comprehensive guide provides a framework for understanding and comparing the safety profiles of different CAM inhibitors. For any specific therapeutic candidate, a tailored and thorough safety assessment plan is essential for successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 6. Evaluation of the Developmental Toxicity of Vedolizumab, an α4β7 Receptor Antagonist, in Rabbit and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 11. histologix.com [histologix.com]
- 12. researchgate.net [researchgate.net]
- 13. A64 HUMAN INTESINAL ORGANOIDS AS A MODEL FOR GASTROINTESTINAL FUNCTION AND TOXICITY SCREENING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Study Design on Developmental and Reproductive Toxicology Study Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. premier-research.com [premier-research.com]
- 17. criver.com [criver.com]
Validating the Antiviral Activity of RO6889678 in Primary Human Hepatocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of RO6889678, a potent Hepatitis B Virus (HBV) capsid assembly modulator, with established antiviral agents. The data presented is based on studies conducted in primary human hepatocytes (PHH), the gold standard for in vitro evaluation of anti-HBV compounds.
Executive Summary
This compound is a member of the sulfamoylbenzamide (SBA) class of HBV capsid assembly modulators. While specific data for this compound in primary human hepatocytes is emerging, this guide utilizes data from a closely related and well-characterized compound in the same class, NVR 3-778, to provide a robust comparative analysis. NVR 3-778 demonstrates potent inhibition of HBV DNA replication in primary human hepatocytes with a half-maximal effective concentration (EC50) of 0.81 µM.[1][2][3][4] This positions it as a promising candidate for HBV treatment. This guide compares its performance against established nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), including Entecavir, Tenofovir, and Lamivudine.
Comparative Antiviral Activity in Primary Human Hepatocytes
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound (represented by NVR 3-778) and comparator drugs in primary human hepatocytes or relevant cell lines.
| Compound | Drug Class | Mechanism of Action | EC50 (HBV DNA) | CC50 | Selectivity Index (SI) | Cell System |
| This compound (as NVR 3-778) | Capsid Assembly Modulator | Inhibits viral capsid formation | 0.81 µM[1][2][3][4] | >100 µM (in HepG2) | >123 | Primary Human Hepatocytes / HepG2 |
| Entecavir | Nucleoside Analog | Reverse Transcriptase Inhibitor | 0.004 µM[5] | >10 µM | >2500 | HepG2 cells |
| Tenofovir | Nucleotide Analog | Reverse Transcriptase Inhibitor | 1.1 µM[6][7][8] | Not specified in PHH | Not specified in PHH | Cell-based assays; efficiently phosphorylated in PHH[6][7][8] |
| Lamivudine | Nucleoside Analog | Reverse Transcriptase Inhibitor | Not specified in PHH | Non-toxic in PHH[9] | Not specified in PHH | Primary Human Hepatocytes |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
Experimental Protocols
Primary Human Hepatocyte (PHH) Culture and HBV Infection
A standardized protocol is essential for generating reproducible and comparable data for antiviral efficacy in PHH.
-
Preparation of Primary Human Hepatocytes:
-
Isolate primary human hepatocytes from fresh, healthy liver tissue using a collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates in a suitable culture medium.
-
Allow the cells to form a confluent monolayer.
-
-
HBV Infection:
-
Infect the confluent hepatocyte monolayer with HBV at a specific multiplicity of infection (MOI).
-
Incubate for a defined period to allow for viral entry.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and comparators) in the culture medium.
-
Remove the viral inoculum and add the medium containing different concentrations of the test compounds to the infected cells.
-
Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known HBV inhibitor).
-
-
Incubation:
-
Incubate the treated cells for a period that allows for multiple rounds of HBV replication (typically 7-10 days), with regular media changes containing the respective compounds.
-
Quantification of Antiviral Activity
-
HBV DNA Quantification (EC50 Determination):
-
Harvest culture supernatants at specified time points.
-
Extract viral DNA from the supernatants.
-
Quantify HBV DNA levels using a real-time quantitative PCR (qPCR) assay with specific primers and probes for the HBV genome.[10][11][12]
-
Normalize the HBV DNA levels in the compound-treated wells to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the EC50 value using non-linear regression analysis.
-
-
Cytotoxicity Assay (CC50 Determination):
-
In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) on uninfected primary human hepatocytes treated with the same concentrations of the test compounds.
-
Determine the 50% cytotoxic concentration (CC50).
-
-
Selectivity Index (SI) Calculation:
-
Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic window of the compound.
-
Mechanism of Action and Signaling Pathways
This compound: HBV Capsid Assembly Modulation
This compound and other capsid assembly modulators (CAMs) target the HBV core protein, a critical component for the formation of the viral capsid.[13][14][15][16][17] By binding to core protein dimers, CAMs induce the formation of non-infectious or empty capsids, thereby preventing the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase. This disruption of capsid assembly is a key step in inhibiting viral replication.[13][14][15][16][17]
Alternative Antivirals: Reverse Transcriptase Inhibition
Entecavir, Tenofovir, and Lamivudine are nucleoside/nucleotide analogs that act as reverse transcriptase inhibitors (RTIs).[18][19][20][21] After being phosphorylated to their active triphosphate forms within the hepatocyte, they are incorporated into the growing viral DNA chain during reverse transcription of the pgRNA. This leads to chain termination and prevents the synthesis of the viral DNA genome, thus halting viral replication.[18][19][20][21]
Experimental Workflow for Antiviral Validation
The following diagram illustrates a typical workflow for validating the antiviral activity of a compound like this compound in primary human hepatocytes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 6. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. genomica.uaslp.mx [genomica.uaslp.mx]
- 11. journals.asm.org [journals.asm.org]
- 12. Quantitative PCR-based high-sensitivity detection of HBV-DNA levels reflects liver function deterioration in patients with hepatitis B virus-related cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. biorxiv.org [biorxiv.org]
- 15. What are HBV capsid inhibitors and how do they work? [synapse.patsnap.com]
- 16. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding HBV Reverse Transcriptase [cidopark.com]
- 19. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Benchmarking RO6889678 Against the Standard of Care for Chronic Hepatitis B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the investigational drug RO6889678 and the current standard of care for chronic hepatitis B. As of November 2025, there is a lack of publicly available clinical or preclinical data directly comparing this compound to established therapies. Therefore, this document presents available information on each entity separately to facilitate an informed understanding of their respective mechanisms and performance.
Introduction to this compound: A Novel Investigational Agent
This compound is an investigational small molecule being evaluated for the treatment of chronic hepatitis B virus (HBV) infection. It belongs to a class of antiviral agents known as capsid assembly modulators (CAMs).[1]
Mechanism of Action: Disrupting Viral Assembly
This compound is a potent inhibitor of HBV capsid formation.[1] Unlike current standard-of-care treatments that target the viral polymerase, this compound interferes with a different stage of the HBV life cycle: the assembly of the viral capsid.[1][2] The HBV capsid, or core, is a protein shell that encloses the viral genetic material. Its proper formation is essential for viral replication and the establishment of persistent infection.[2]
Capsid assembly modulators can exhibit different mechanisms, including accelerating the kinetics of capsid assembly, leading to the formation of empty capsids that lack the viral genome, or inducing the formation of aberrant, non-functional capsid structures.[1][3] This disruption of normal capsid formation ultimately inhibits the production of new infectious virus particles.[3]
Current Standard of Care: Nucleos(t)ide Analogues
The current standard of care for the treatment of chronic hepatitis B primarily involves the use of nucleos(t)ide analogues (NAs), which are potent inhibitors of the HBV DNA polymerase.[4][5] The most widely recommended first-line agents are Entecavir and Tenofovir Disoproxil Fumarate (TDF).[5]
Mechanism of Action: Chain Termination of Viral DNA
Both Entecavir and Tenofovir are analogues of natural nucleosides/nucleotides.[6][7] After administration, they are phosphorylated within the host cell to their active triphosphate forms.[6][8] These active metabolites are then incorporated into the growing viral DNA chain during the reverse transcription process, which is catalyzed by the HBV polymerase.[6][8] The incorporation of these analogues leads to the termination of DNA chain elongation, thereby halting viral replication.[8][9]
Efficacy of Standard of Care
The efficacy of Entecavir and Tenofovir has been well-established in numerous clinical trials and real-world studies. Key efficacy endpoints include the suppression of HBV DNA to undetectable levels, normalization of alanine aminotransferase (ALT) levels, and HBeAg seroconversion in HBeAg-positive patients.
Table 1: Clinical Efficacy of Entecavir in Treatment-Naïve Patients
| Endpoint | Efficacy Rate | Study Reference |
|---|---|---|
| HBV DNA <300 copies/mL (at 5 years) | 94% | [10] |
| ALT Normalization (at 48 weeks) | 68% | [11] |
| HBeAg Seroconversion (at 48 weeks) | 21% | [11] |
| Virological Response (at 4 years) | 96% |[5] |
Table 2: Clinical Efficacy of Tenofovir in Treatment-Naïve Patients
| Endpoint | Efficacy Rate | Study Reference |
|---|---|---|
| Undetectable HBV DNA (at 48 weeks) | 76% (HBeAg-positive), 93% (HBeAg-negative) | [12] |
| ALT Normalization (at 48 weeks) | 68% (HBeAg-positive), 76% (HBeAg-negative) | [13] |
| HBeAg Seroconversion (at 48 weeks) | 21% | [12] |
| Virological Suppression (at 240 weeks) | >98% |[12] |
Safety Profile of Standard of Care
Entecavir and Tenofovir are generally well-tolerated. However, long-term therapy can be associated with certain adverse effects.
Table 3: Safety Profile of Entecavir
| Adverse Event | Frequency | Study Reference |
|---|---|---|
| Headache, fatigue, dizziness, nausea | ≥3% | [14] |
| Lactic acidosis (rare but serious) | Reported | [14] |
| Severe acute exacerbation of hepatitis B upon discontinuation | Reported |[14] |
Table 4: Safety Profile of Tenofovir
| Adverse Event | Frequency | Study Reference |
|---|---|---|
| Renal impairment (e.g., elevated creatinine) | 0.5% (serious) | [15] |
| Decreased bone mineral density | Reported | [16] |
| Nausea | Common |[17] |
Experimental Protocols
Due to the absence of specific published studies on this compound, a general experimental protocol for the in vitro evaluation of anti-HBV compounds is provided below. This protocol is representative of the methodologies used to characterize the antiviral activity of novel agents.
In Vitro Anti-HBV Efficacy Assay
Objective: To determine the in vitro antiviral activity of a test compound against HBV replication in a cell-based assay.
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome and produce infectious virus particles.[18]
Methodology:
-
Cell Seeding: HepG2.2.15 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is serially diluted to various concentrations and added to the cell culture medium. A positive control (e.g., Entecavir or Tenofovir) and a negative control (vehicle) are included.
-
Incubation: The cells are incubated with the compound for a defined period, typically 6-9 days, with media and compound changes every 2-3 days.
-
Endpoint Analysis:
-
HBV DNA Quantification: At the end of the incubation period, the supernatant is collected, and extracellular HBV DNA is quantified using real-time PCR. This measures the effect of the compound on virion production.
-
Intracellular HBV DNA Analysis: Cells are lysed, and intracellular HBV replicative intermediates are extracted and analyzed by Southern blot or qPCR to assess the inhibition of viral DNA synthesis.
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., neutral red uptake or MTS assay) is performed to determine the concentration of the compound that is toxic to the cells.[18]
-
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV replication by 50%, and the 50% cytotoxic concentration (CC50) are calculated. The selectivity index (SI), calculated as CC50/EC50, is determined to assess the therapeutic window of the compound.
Conclusion
This compound represents a novel approach to the treatment of chronic hepatitis B by targeting viral capsid assembly, a distinct mechanism from the current standard of care. While direct comparative data are not yet available, this guide provides a foundational understanding of the respective mechanisms of action and the established efficacy and safety profiles of the standard-of-care drugs, Entecavir and Tenofovir. Further preclinical and clinical studies will be essential to fully elucidate the therapeutic potential of this compound and its positioning relative to existing therapies.
References
- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. First-line treatment of chronic hepatitis B with entecavir or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Real-world Entecavir Therapy in Treatment-naïve Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of entecavir for the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of tenofovir in chronic hepatitis B: Australian real world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Baraclude (Entecavir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. Four-year analysis of tenofovir finds “favourable safety profile” | aidsmap [aidsmap.com]
- 16. Tenofovir Disoproxil Fumarate Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 17. Drug safety evaluation of oral tenofovir disoproxil fumarate-emtricitabine for pre-exposure prophylaxis for human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal Protocol for RO6889678
This document provides essential safety and logistical information for the proper disposal of the research compound RO6889678. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Adherence to these guidelines is critical due to the compound's inherent hazards.
Hazard Identification and Safety Precautions
Prior to handling, it is crucial to understand the hazards associated with this compound. This compound presents both health and environmental risks that necessitate careful management.
1.1 Summary of Hazards
The primary hazards, as identified in the Safety Data Sheet (SDS), are summarized below.[1]
| Hazard Class | GHS Classification | Hazard Statement | Precautionary Statement Code |
| Health Hazard | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301 + P312, P330, P264, P270 |
| Environmental Hazard | Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life | P273, P391 |
| Environmental Hazard | Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273, P391 |
1.2 Required Personal Protective Equipment (PPE)
To mitigate exposure risks, all personnel handling this compound must use the following personal protective equipment:[1]
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemically resistant protective gloves.
-
Body Protection: Impervious laboratory coat or clothing.
-
Respiratory Protection: A suitable respirator is required if there is a risk of generating dust or aerosols.
Step-by-Step Disposal Procedure
Disposal of this compound must be conducted as a controlled process to prevent harm to personnel and the environment. The guiding principle is that this compound and its containers must be disposed of through an approved waste disposal plant.[1] Under no circumstances should this chemical be released into the environment or disposed of down the drain. [1][2]
2.1 Waste Collection and Segregation
-
Designate a Waste Stream: Establish a specific hazardous waste stream for this compound and any materials contaminated with it. This includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, weighing boats), and contaminated PPE.
-
Use Compatible Containers: Collect all waste in a container that is compatible with the chemical and can be tightly sealed.[2]
-
Avoid Mixing Wastes: Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1] Mixing incompatible wastes can lead to dangerous chemical reactions.
2.2 Labeling and Storage
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste ".[2]
-
The full chemical name: (S)-4-(((R)-6-(2-chloro-4-fluorophenyl)-5-(methoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholine-3-carboxylic acid and its common name, This compound .
-
A clear indication of the hazards: "Harmful if Swallowed" and "Very Toxic to Aquatic Life".
-
The date when waste was first added to the container (accumulation start date).[2]
-
-
Storage: Store the sealed waste container in a designated, secure area. The storage location should be cool, well-ventilated, and away from direct sunlight and sources of ignition.[1] It is recommended to use secondary containment to prevent spills.
2.3 Spill Management
In case of a spill, immediate action is required to contain the material and prevent environmental release.
-
Containment: Prevent the spilled material from reaching drains or water sources.
-
Cleanup: Collect the spillage.[1]
-
For solid spills, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth) and transfer it to the waste container.
-
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
2.4 Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Manifesting: Ensure that the waste is properly documented on a hazardous waste manifest, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[2] This creates a "cradle-to-grave" record of the waste's journey.[2]
-
Confirmation: The final step is the collection of the waste by the approved disposal facility for incineration or other appropriate treatment.[1]
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow from handling the chemical to its final, compliant disposal.
References
Essential Safety and Handling Protocol for RO6889678
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the compound RO6889678. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent research chemical.
Compound Identification and Hazards
This compound is a research chemical with the following identifiers and associated hazards as classified under the Globally Harmonized System (GHS).[1] It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
| Identifier | Value |
| CAS Number | 1578153-27-1 |
| Molecular Formula | C21H20ClFN4O5S |
| Molecular Weight | 494.922 |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[2][3] All PPE should be inspected before use to ensure it is in good condition.[2]
| Protection Type | Required Equipment | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect from splashes.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., neoprene) are required.[1][4] |
| Body Protection | Impervious Clothing | A lab coat or apron designed to resist chemical penetration.[1] |
| Respiratory Protection | Suitable Respirator | To be used in the absence of adequate ventilation or when handling powders.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a structured workflow is critical when working with potent compounds like this compound.[2][5] The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Experimental workflow for handling this compound.
Experimental Protocols
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[2][6]
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.
-
Workspace Preparation: Ensure a clean and organized workspace. All handling of this compound, especially as a powder, should be conducted in a certified chemical fume hood or other ventilated enclosure.[1][2]
2. Handling:
-
Weighing: When weighing the solid compound, use a containment system such as a fume hood to avoid inhalation of dust particles.[1]
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Experimentation: During the experiment, avoid direct contact with the compound. Use appropriate tools for transfers.[2] Do not eat, drink, or smoke in the laboratory.[1]
3. First Aid Measures:
-
If Swallowed: Call a poison control center or doctor immediately if you feel unwell.[1] Rinse the mouth with water.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[1]
-
Skin Contact: Wash the affected area thoroughly with water and remove contaminated clothing.[1]
-
Inhalation: Move to an area with fresh air.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.[5]
1. Waste Segregation:
-
Collect all waste containing this compound, including unused compound, solutions, and contaminated consumables (e.g., gloves, pipette tips), in a designated, sealed, and clearly labeled waste container.
2. Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant.[1] Do not pour waste down the drain.[5]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[2]
The following diagram illustrates the key relationships in the safety and disposal plan.
Caption: Logical relationships for this compound safety.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
